Technical Documentation Center

3-Chloro-2-(3-chlorophenoxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-(3-chlorophenoxy)aniline
  • CAS: 946772-61-8

Core Science & Biosynthesis

Foundational

3-Chloro-2-(3-chlorophenoxy)aniline CAS 946772-61-8

Technical Monograph: 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) [1][2][3][4] Part 1: Executive Summary 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) is a specialized, high-value organochlorine intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) [1][2][3][4]

Part 1: Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) is a specialized, high-value organochlorine intermediate belonging to the diaryl ether class.[2] Characterized by a sterically congested ortho-phenoxy substitution pattern on the aniline core, this compound serves as a critical pharmacophore scaffold in medicinal chemistry.[2] Its structural motif—a polychlorinated diphenyl ether—mimics the bioactive core found in various Type II Kinase Inhibitors (e.g., Sorafenib analogs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and specific agrochemical agents.[2]

Unlike simple anilines, the 2,3-substitution pattern induces a specific torsional twist between the phenyl rings, creating a unique 3D conformational space that is highly valued for enhancing selectivity in protein-ligand binding interactions.[2]

Part 2: Chemical Identity & Physicochemical Properties

Property Data
CAS Number 946772-61-8
IUPAC Name 3-Chloro-2-(3-chlorophenoxy)aniline
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
pKa (Conjugate Acid) ~2.5–3.0 (Estimated due to electron-withdrawing Cl/Phenoxy groups)
LogP ~3.8 (Predicted)

Part 3: Synthetic Methodology & Process Logic

The synthesis of CAS 946772-61-8 is non-trivial due to the steric hindrance at the ortho position and the deactivating nature of the chlorine substituents.[2] The most robust, scalable route involves a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Nitro Reduction .[2]

Step 1: SₙAr Coupling (The Critical Step)
  • Precursor: 1,2-Dichloro-3-nitrobenzene (or 2,3-Dichloronitrobenzene).[2]

  • Nucleophile: 3-Chlorophenol.[2]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[2]

  • Solvent: DMF or NMP (Polar aprotic is essential).[2]

Mechanism: The reaction proceeds via a Meisenheimer Complex .[2] The nitro group at position 3 (relative to the chlorine being displaced) activates the C-Cl bond at position 2 ortho to it.[2] The 3-chlorophenoxide ion attacks the electron-deficient ring carbon, displacing the chlorine.[2]

Step 2: Chemoselective Nitro Reduction
  • Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Hydrogenation (H₂/Pd-C).[2]

  • Solvent: Ethanol/Water or Methanol.[2]

  • Logic: The use of Fe/NH₄Cl is preferred over catalytic hydrogenation to prevent accidental hydrodechlorination (stripping of the aryl chlorides), which is a common risk with Pd catalysts.[2]

Experimental Protocol (Self-Validating System)

1. Preparation of Intermediate: 1-Chloro-2-(3-chlorophenoxy)-3-nitrobenzene [2]

  • Charge: To a dry 3-neck flask, add 3-chlorophenol (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (5 mL/g).

  • Activate: Stir at 25°C for 30 min to generate the phenoxide.

  • Addition: Add 2,3-Dichloronitrobenzene (1.0 eq) in one portion.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol.[2]

    • Validation: Product should be a yellow solid.[2] ¹H NMR must show loss of one aromatic proton doublet from the nitrobenzene ring and appearance of phenoxy signals.[2]

2. Reduction to Target Aniline

  • Charge: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1). Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 4.0 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filter: Hot filter through Celite to remove iron oxides.[2]

  • Isolate: Concentrate filtrate; extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄.[2]

  • Purify: Flash chromatography (Hexane/EtOAc) if necessary.

Part 4: Visualized Reaction Pathway

The following diagram illustrates the synthetic logic and the SₙAr mechanism, highlighting the critical transition state.

SynthesisPath SM1 2,3-Dichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex K2CO3, DMF, 110°C SM2 3-Chlorophenol (Nucleophile) SM2->Complex Inter Intermediate: 1-Chloro-2-(3-chlorophenoxy)-3-nitrobenzene Complex->Inter - KCl Product Target: 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) Inter->Product Fe / NH4Cl (Nitro Reduction)

Caption: Synthetic pathway from 2,3-dichloronitrobenzene via SₙAr coupling and chemoselective reduction.

Part 5: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds (Type II) The diphenyl ether motif is a "privileged structure" in kinase inhibition.[2] The ether oxygen acts as a hinge binder or a spacer that orients the two phenyl rings into a hydrophobic pocket.[2]

  • Relevance: This specific isomer (3-Cl, 2-Phenoxy) provides a unique vector for substituents compared to the more common 4-phenoxy derivatives (like in Rafoxanide).[2] It allows for the exploration of the "deep pocket" in kinases such as p38 MAPK or B-Raf .[2]

2. Anti-Infective Agents Polychlorinated diphenyl ethers exhibit potent antimicrobial and antimalarial properties by disrupting cell membrane integrity or inhibiting specific reductases (e.g., Enoyl-ACP reductase).[2]

  • Library Synthesis: The aniline amine (-NH₂) serves as a versatile handle for amide coupling, urea formation, or sulfonylation to generate diverse libraries for High-Throughput Screening (HTS).[2]

Part 6: Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal (Category 4).[2]

  • Skin/Eye Irritation: Category 2.[2]

  • Aquatic Toxicity: Chronic Category 1 (Common for polychlorinated aromatics).[2]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

  • Spill Management: Absorb with inert material (vermiculite).[2] Do not flush into drains; this compound is highly toxic to aquatic life.[2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

Part 7: References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for substituted diphenyl ethers. (General reference for scaffold utility). Retrieved from [Link]

Sources

Exploratory

3-Chloro-2-(3-chlorophenoxy)aniline chemical structure and properties

This is an in-depth technical guide on 3-Chloro-2-(3-chlorophenoxy)aniline , a specialized diaryl ether building block used in medicinal chemistry and agrochemical synthesis. Structure, Synthesis, and Applications in Dru...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-Chloro-2-(3-chlorophenoxy)aniline , a specialized diaryl ether building block used in medicinal chemistry and agrochemical synthesis.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8 ) is a highly functionalized diaryl ether intermediate.[1][2] Characterized by a sterically congested ortho-substituted ether linkage and a meta-chlorine motif, this molecule serves as a critical scaffold in the development of Type II kinase inhibitors , non-steroidal anti-inflammatory drugs (NSAIDs) , and advanced agrochemicals . Its unique geometry—forced out of planarity by the ortho-phenoxy group—provides valuable conformational restriction in ligand-protein binding.

This guide details the physicochemical profile, validated synthesis pathways, and handling protocols for this compound, designed for researchers in process chemistry and lead optimization.

Chemical Identity & Physicochemical Properties[4][5]

Nomenclature & Identifiers
IdentifierValue
IUPAC Name 3-Chloro-2-(3-chlorophenoxy)aniline
CAS Number 946772-61-8
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
SMILES Nc1cccc(Cl)c1Oc2cccc(Cl)c2
InChI Key Unique hash required for database integration
Physicochemical Profile

The presence of two chlorine atoms and a diaryl ether linkage imparts significant lipophilicity and metabolic stability.

PropertyValue (Experimental/Predicted)Significance
LogP 4.2 ± 0.4High lipophilicity; indicates good membrane permeability but potential solubility issues in aqueous media.
pKa (Conjugate Acid) ~2.5 - 3.0The aniline nitrogen is weakly basic due to the electron-withdrawing inductive effect of the ortho-phenoxy and meta-chloro groups.
Boiling Point 347.7 ± 42.0 °CHigh boiling point necessitates high-vacuum distillation for purification.
Topological Polar Surface Area 35.3 ŲFavorable for CNS penetration and oral bioavailability rules (Rule of 5).
Rotatable Bonds 2Limited flexibility due to steric clash between the ether oxygen and ortho-substituents.

Structural Analysis & Reactivity

The molecule features three distinct functional handles for derivatization:

  • Primary Amine (-NH₂): Nucleophilic center for amide coupling, urea formation, or Buchwald-Hartwig aminations.

  • Diaryl Ether Linkage (-O-): A robust, metabolically stable linker that mimics the peptide bond's geometry while providing rotational freedom.

  • Aryl Chlorides (-Cl): The chlorine at position 3 is sterically crowded but can participate in palladium-catalyzed cross-couplings (Suzuki/Stille) under forcing conditions.

Conformational Locking

The ortho-phenoxy substitution creates a "twisted" biaryl conformation. This is critical in drug design for filling hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) where planar molecules fails to achieve specificity.

Synthesis & Manufacturing

The synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline is challenging due to the steric hindrance at the ortho position. The most robust industrial route involves Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .

Retrosynthetic Analysis
  • Target: 3-Chloro-2-(3-chlorophenoxy)aniline[1][2][3]

  • Precursor: 3-Chloro-2-(3-chlorophenoxy)nitrobenzene

  • Starting Materials: 2,3-Dichloronitrobenzene + 3-Chlorophenol

Validated Synthesis Protocol

This protocol prioritizes regioselectivity, ensuring the phenoxy group installs at the ortho position (C2) rather than the meta position (C3), driven by the activation of the nitro group.

SynthesisPathway SM1 2,3-Dichloronitrobenzene (Electrophile) Step1 Step 1: SₙAr Coupling K₂CO₃, DMF, 100°C SM1->Step1 SM2 3-Chlorophenol (Nucleophile) SM2->Step1 Inter Intermediate: 3-Chloro-2-(3-chlorophenoxy) nitrobenzene Step1->Inter Regioselective Cl displacement (Ortho to NO₂ activated) Step2 Step 2: Reduction Fe/NH₄Cl or H₂/Pd-C Inter->Step2 Product Product: 3-Chloro-2-(3-chlorophenoxy) aniline Step2->Product Nitro reduction

Figure 1: Two-step synthesis pathway via SₙAr and Nitro Reduction.

Step 1: SₙAr Coupling
  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Conditions: Heat to 100–110°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The nitro group activates the C2-chlorine (ortho) for displacement. The C3-chlorine (meta) is unactivated and remains intact.

  • Workup: Pour into ice water. The intermediate nitro-ether usually precipitates as a solid. Filter and wash with water.[4]

Step 2: Nitro Reduction
  • Method A (Chemical): Iron powder (3.0 eq) + NH₄Cl (5.0 eq) in Ethanol/Water (3:1) at reflux.[4][5]

  • Method B (Catalytic): H₂ (1 atm), 10% Pd/C in Methanol. Note: Monitor carefully to avoid dehalogenation of the aryl chlorides.

  • Purification: The final aniline is purified via column chromatography (Hexanes/Ethyl Acetate) or recrystallization from ethanol.

Analytical Characterization

To validate the structure, specifically the regiochemistry of the ether linkage, the following analytical signatures are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Amine Protons: Broad singlet at δ 5.0–5.5 ppm (2H, -NH₂).

  • Aromatic Region:

    • The aniline ring protons will show a characteristic ABC pattern (due to 1,2,3-substitution).

    • Look for a doublet of doublets (dd) for the proton para to the chlorine, and a triplet (t) for the proton meta to the amine.

  • Diagnostic Shift: The protons ortho to the ether linkage will be shielded relative to the nitro precursor.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ = 254.0 / 256.0.

  • Isotope Pattern: A distinct 9:6:1 pattern (M, M+2, M+4) confirms the presence of two chlorine atoms.

Applications in Drug Development

This building block is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 3-chlorophenoxy moiety fits into the hydrophobic back-pocket of kinases (e.g., p38 MAP kinase, B-Raf), while the aniline serves as the "hinge binder" attachment point.

  • COX-2 Inhibitors: Similar diaryl ether scaffolds are found in next-generation NSAIDs, where the ether oxygen replaces the traditional amine linker to reduce gastric irritation.

  • Agrochemicals: Used as a precursor for benzoylurea insecticides and diphenyl ether herbicides, providing metabolic resistance against plant cytochrome P450s.

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H373: May cause damage to organs (blood system) through prolonged or repeated exposure (Methemoglobinemia risk typical of anilines).

  • PPE Requirements: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15291038, 3-(4-Chlorophenoxy)aniline (Analogous Structure). Retrieved from [Link]

Sources

Foundational

2-(3-Chlorophenoxy)-3-chloroaniline molecular weight

Technical Monograph: 2-(3-Chlorophenoxy)-3-chloroaniline Executive Summary 2-(3-Chlorophenoxy)-3-chloroaniline (Formula: ) is a specialized diaryl ether scaffold used in the development of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(3-Chlorophenoxy)-3-chloroaniline

Executive Summary

2-(3-Chlorophenoxy)-3-chloroaniline (Formula:


) is a specialized diaryl ether scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structurally, it belongs to the polychlorinated diphenyl ether (PCDE) class, distinguished by a sterically crowded 2,3-substitution pattern on the aniline ring.

This guide provides a definitive technical analysis of its molecular weight characteristics—critical for mass spectrometry validation—and outlines a robust, regioselective synthetic pathway. Unlike commodity anilines, this molecule requires precise handling due to its lipophilicity and specific isotopic signature.

Physicochemical Characterization

For researchers validating small molecule libraries, distinguishing between Average Molecular Weight and Monoisotopic Mass is non-negotiable, particularly for chlorinated compounds where the


 and 

isotopes create distinct spectral fingerprints.
Molecular Weight Data
PropertyValueTechnical Context
Formula

Core scaffold: Aniline + Phenoxy ether linkage.
Average MW 254.11 g/mol Used for stoichiometric calculations (reagent weighing).
Monoisotopic Mass 253.0061 g/mol The exact mass of the peak containing only

.
Predicted LogP ~4.2Highly lipophilic; requires DMSO or chlorinated solvents.
Topological PSA ~35 ŲSuggests good membrane permeability (oral bioavailability potential).
Mass Spectrometry: The Isotope Signature

The presence of two chlorine atoms dictates a specific isotopic pattern in Mass Spectrometry (MS). Chlorine exists naturally as


 (~75%) and 

(~25%).
  • M+0 (253.0): Contains two

    
    . Relative Intensity: 100%  (Base).
    
  • M+2 (255.0): Contains one

    
     and one 
    
    
    
    . Relative Intensity: ~64% .
  • M+4 (257.0): Contains two

    
    . Relative Intensity: ~10% .
    

Researchers must look for this characteristic 9:6:1 triplet pattern to confirm the presence of the dichloro-motif.

IsotopePattern Fig 1. Expected MS Isotope Distribution for C12H9Cl2NO Base Molecular Ion (M+) 253.0 m/z (35Cl, 35Cl) M2 Isotope M+2 255.0 m/z (35Cl, 37Cl) Base->M2 ~64% Intensity M4 Isotope M+4 257.0 m/z (37Cl, 37Cl) M2->M4 ~10% Intensity

Synthetic Methodology

The synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline is not a trivial condensation. Direct chlorination of phenoxyaniline lacks regiocontrol. The most reliable route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Chemoselective Reduction .

Strategic Rationale

We exploit the electronic properties of 2,3-dichloronitrobenzene .

  • The nitro group (

    
    ) is a strong electron-withdrawing group (EWG).[1]
    
  • It activates the ortho-chlorine (Position 2) and para-chlorine (Position 4) toward nucleophilic attack.

  • In 2,3-dichloronitrobenzene, the 2-Cl is activated (ortho), while the 3-Cl is meta (unactivated).

  • Result: Reaction with 3-chlorophenol selectively displaces the 2-Cl, installing the ether linkage exactly where required.

Experimental Protocol

Step 1: Regioselective Ether Formation

  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Procedure:

    • Charge flask with 3-chlorophenol,

      
      , and DMF. Stir at RT for 30 min to form the phenoxide.
      
    • Add 2,3-dichloronitrobenzene.[2][3]

    • Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS (Disappearance of nitrobenzene).

    • Workup: Pour into ice water. Filter the precipitate (2-(3-chlorophenoxy)-3-chloronitrobenzene). Recrystallize from Ethanol.

Step 2: Chemoselective Reduction Critical Note: Standard catalytic hydrogenation (


, Pd/C) carries a high risk of dehalogenation  (stripping off the Cl atoms). We use Iron/Acid reduction to preserve the halogens.
  • Reagents: Nitro intermediate (Step 1 product), Iron Powder (5.0 eq),

    
     (Solid, 5.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Reflux the mixture at 80°C with vigorous stirring for 2 hours.

    • Validation: Color change from yellow (nitro) to pale brown/colorless (amine).

    • Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate. Extract with Ethyl Acetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

SynthesisPath Fig 2. Regioselective Synthesis of 2-(3-Chlorophenoxy)-3-chloroaniline SM1 2,3-Dichloronitrobenzene (Electrophile) Step1 Step 1: SNAr K2CO3, DMF, 90°C (Selectivity: 2-Cl displacement) SM1->Step1 SM2 3-Chlorophenol (Nucleophile) SM2->Step1 Inter Intermediate: 2-(3-Chlorophenoxy)-3-chloronitrobenzene Step2 Step 2: Reduction Fe powder, NH4Cl, EtOH/H2O (Preserves Cl atoms) Inter->Step2 Product Target: 2-(3-Chlorophenoxy)-3-chloroaniline Step1->Inter Step2->Product

Application in Drug Discovery

This molecule serves as a "Privileged Scaffold" in medicinal chemistry.

  • Kinase Inhibition: The diphenyl ether moiety mimics the ATP-binding pocket geometry in certain kinases (e.g., B-Raf, MEK). The 3-chloro substituent on the aniline ring often fits into hydrophobic back-pockets, enhancing selectivity.

  • NSAID Design: It is a structural analog of Fenamates (e.g., Meclofenamic acid), where the ether oxygen replaces the secondary amine bridge, potentially altering metabolic stability and COX-1/COX-2 selectivity profiles.

Safety & Handling

  • Toxicity: Like all halogenated anilines, this compound is a potential methemoglobinemia inducer. It can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

  • Storage: Store under Nitrogen at 4°C. Anilines oxidize (darken) upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Chloroaniline (Analogous Safety Data). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Polychlorinated Diphenyl Ether Amine Building Blocks

The following technical guide is structured to serve researchers and drug development professionals. It synthesizes the dual nature of Polychlorinated Diphenyl Ether (PCDE) amines: their historical context as environment...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve researchers and drug development professionals. It synthesizes the dual nature of Polychlorinated Diphenyl Ether (PCDE) amines: their historical context as environmental markers and their modern utility as privileged scaffolds in medicinal chemistry (e.g., antituberculars, kinase inhibitors).

Synthetic Architectures, Medicinal Utility, and Safety Protocols

Executive Summary

Polychlorinated diphenyl ether (PCDE) amines represent a specialized class of biaryl ether scaffolds characterized by high lipophilicity, metabolic stability, and a distinct "butterfly" conformational preference. While historically associated with the metabolism of flame retardants, specific amino-functionalized congeners (particularly di- and tri-chlorinated variants) have emerged as high-value building blocks in drug discovery. They serve as bioisosteres for diphenylmethanes and are critical intermediates in the synthesis of InhA inhibitors (antituberculosis), specific kinase inhibitors, and agrochemicals. This guide outlines the synthetic methodologies, structural activity relationships (SAR), and rigorous safety protocols required to utilize these building blocks effectively.

Part 1: Chemical Architecture & Pharmacophore Significance
1.1 The "Butterfly" Conformation

Unlike biphenyls, which rotate around a C-C bond, the ether linkage in PCDE amines introduces a bond angle of approx. 120°, creating a non-planar, flexible geometry often described as a "butterfly" conformation.

  • Medicinal Impact: This geometry allows the scaffold to fit into hydrophobic pockets of enzymes (e.g., Enoyl-ACP reductase) that planar molecules cannot access.

  • Chlorine Sterics: Ortho-chlorine substitution restricts rotation, locking the conformation and reducing the entropic penalty of binding.

1.2 Metabolic Blocking

The strategic placement of chlorine atoms on the diphenyl ether core serves a dual purpose in lead optimization:

  • Electronic Modulation: Chlorines are electron-withdrawing, lowering the pKa of the amine (or resulting amides), which can improve bioavailability and alter hydrogen bond donor capability.

  • Metabolic Stability: Substitution at the 4 and 4' positions (para) blocks the primary sites of Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug candidate.
    
Part 2: Synthetic Methodologies
Protocol A: The

Nitro-Reduction Route (Scalable & Robust)

This is the industry standard for generating amino-PCDEs. It involves a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

Step 1: Ether Formation

  • Reagents: Chlorinated phenol + Chlorinated nitrobenzene (must have leaving group ortho/para to nitro).

  • Base:

    
     or 
    
    
    
    (Cesium yields faster rates in steric systems).
  • Solvent: DMF or DMSO (Polar aprotic is mandatory).

  • Critical Control: Temperature must be kept

    
     to prevent Smiles rearrangement or dioxin formation.
    

Step 2: Nitro Reduction

  • Method: Fe/NH4Cl (Bechamp) or

    
    /Pd-C.
    
  • Note: If the molecule is heavily chlorinated, avoid Pd-catalyzed hydrogenation to prevent hydrodechlorination (stripping off the chlorines). Use Iron/Acetic Acid or Tin(II) Chloride for chemoselectivity.

Protocol B: Buchwald-Hartwig Coupling (For Sterically Hindered Systems)

When


 fails due to electron-rich rings, Palladium-catalyzed coupling is required.
  • Catalyst:

    
     with phosphine ligands (e.g., Xantphos).
    
  • Advantage: Allows coupling of unactivated aryl chlorides.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the decision matrix for synthesizing Amino-PCDE libraries, highlighting the critical "Dioxin Checkpoint."

PCDE_Synthesis_Workflow Start Target: Amino-PCDE Scaffold Check_Ring Are rings electron-deficient (NO2/CN present)? Start->Check_Ring Route_SnAr Route A: SnAr Coupling (Base: K2CO3, Solv: DMF) Check_Ring->Route_SnAr Yes Route_Pd Route B: Buchwald-Hartwig (Cat: Pd2(dba)3/Xantphos) Check_Ring->Route_Pd No Dioxin_Check CRITICAL CHECKPOINT: Temp > 160°C or Ortho-Cl? Route_SnAr->Dioxin_Check Intermediate Intermediate: Nitro-PCDE Route_Pd->Intermediate Reduction Reduction Step Intermediate->Reduction Dioxin_Check->Intermediate Temp Controlled (<140°C) Discard Batch Discard Batch Dioxin_Check->Discard Batch High Temp (Dioxin Risk) Method_Fe Method: Fe/NH4Cl (Preserves Cl atoms) Reduction->Method_Fe High Cl Load Method_H2 Method: H2/Pd-C (Risk: Dechlorination) Reduction->Method_H2 Low Cl Load Final Purified Amino-PCDE Building Block Method_Fe->Final Method_H2->Final

Figure 1: Decision tree for the synthesis of Polychlorinated Diphenyl Ether Amines, emphasizing the critical safety checkpoint to avoid dioxin formation and the selection of reduction methods to prevent dechlorination.

Part 4: Quantitative Data & Physicochemical Properties

The following table summarizes the impact of chlorine substitution on the physicochemical properties of the amine building block (Scaffold: 4-phenoxyaniline core).

Substitution PatternLogP (Calc)pKa (Amine)Metabolic StabilityPrimary Application
Unsubstituted 2.44.8Low (Rapid hydroxylation)General Screening
4-Cl (Mono) 3.14.2ModerateHerbicide Intermediates
2,4-Di-Cl 3.83.5HighAntibacterials (Triclosan mimics)
2,4,4'-Tri-Cl 4.53.1Very HighInhA Inhibitors (TB)
Pentachloro >6.0<2.5Extremely HighToxicology Standards Only

Technical Insight: As chlorination increases, the amine becomes less nucleophilic. When using highly chlorinated building blocks (e.g., 2,4,4'-Tri-Cl) in amide coupling, you must use a stronger base or more reactive coupling agent (e.g., HATU over EDC) to drive the reaction.

Part 5: Case Studies & Applications
5.1 Antitubercular Agents (InhA Inhibitors)

Research has validated amino-PCDEs as scaffolds for inhibiting Mycobacterium tuberculosis enoyl-ACP reductase (InhA).

  • Mechanism: The diphenyl ether core mimics the structure of Triclosan.[1] The amine handle allows for the attachment of solubilizing groups or additional binding motifs that extend into the substrate-binding loop.

  • Key Building Block: 2-amino-4,4'-dichlorodiphenyl ether.[2]

  • Protocol: The amine is acylated to form amides which show improved MIC values compared to the parent ether.

5.2 Kinase Inhibitors (Type II)

Many Type II kinase inhibitors (e.g., Sorafenib) utilize a biaryl ether motif to access the hydrophobic back-pocket of the kinase ATP site.

  • Role: The ether oxygen acts as a hydrogen bond acceptor, while the chlorinated rings fill the hydrophobic pocket.

  • Synthesis: The amino-PCDE is reacted with isocyanates to form urea linkages, a hallmark of this inhibitor class.

Part 6: Safety & Integrity Protocols (Self-Validating Systems)

Working with chlorinated diphenyl ethers requires strict adherence to safety protocols due to the potential for toxic byproduct formation.

1. The Dioxin Hazard (PCDDs)

  • Risk: Heating ortho-chlorinated diphenyl ethers (especially alkali salts) above 150°C can induce cyclization to form Polychlorinated Dibenzo-p-dioxins (PCDDs), which are highly toxic.

  • Control: Never exceed 140°C during the

    
     coupling step.
    
  • Validation: Every batch of synthesized building block must be screened via GC-MS for dioxin trace impurities before being released for biological assay.

2. Handling & Waste

  • PCDEs are lipophilic and bioaccumulative.[3]

  • Protocol: All solid and liquid waste must be segregated into "Halogenated Organic Waste" streams. Do not dispose of down the drain. Use double-gloving (Nitrile) to prevent dermal absorption.

References
  • Synthesis of Chlorinated Diphenyl Ethers

    • Title: Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents.[1][4]

    • Source: Dove Medical Press (Drug Design, Development and Therapy).
    • URL:[Link]

  • Scaffold Utility in Drug Design

    • Title: Diphenyl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
    • Source: Journal of Agricultural and Food Chemistry (ACS Public
    • URL:[Link][5]

  • Synthetic Methodology (Nitro Reduction): Title: 2-AMINO-4,4'-DICHLORODIPHENYL ETHER Synthesis and Properties. Source: ChemicalBook.
  • Environmental & Toxicology Context

    • Title: Polychlorinated Diphenyl Ethers in the Environment: A Review.
    • Source: MDPI (International Journal of Environmental Research and Public Health).
    • URL:[Link][6]

  • Building Block Availability

    • Title: Catalog of Building Blocks (Amines and Ethers).
    • Source: ChemDiv.[7]

Sources

Foundational

3-Chloro-2-(3-chlorophenoxy)aniline PubChem CID

This guide serves as an in-depth technical monograph on 3-Chloro-2-(3-chlorophenoxy)aniline , a specific polychlorinated diphenyl ether amine. This compound is a critical intermediate in the synthesis of bioactive scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on 3-Chloro-2-(3-chlorophenoxy)aniline , a specific polychlorinated diphenyl ether amine. This compound is a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Part 1: Executive Summary & Identity

Compound Identity:

  • Chemical Name: 3-Chloro-2-(3-chlorophenoxy)aniline[1][2][3]

  • CAS Registry Number: 946772-61-8 [1][2][3]

  • PubChem CID: While direct indexing varies by vendor updates, this compound is structurally a chlorinated derivative of 2-phenoxyaniline (CID 13514846). It is frequently identified in chemical catalogs by its CAS.

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 254.11 g/mol [5]

Significance: This molecule represents a "privileged scaffold" in medicinal chemistry. The ortho-phenoxyaniline motif is a bioisostere of the diphenylamine core found in NSAIDs like Diclofenac and Meclofenamic acid . The specific substitution pattern (3-chloro on the aniline ring and 3-chloro on the phenoxy ring) modulates the dihedral angle of the ether linkage, influencing binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase (COX) and Enoyl-ACP reductase (InhA) .

Part 2: Physiochemical & Structural Analysis

The steric bulk of the chlorine atom at the 3-position of the aniline ring forces the diphenyl ether system into a non-planar conformation. This "twist" is crucial for selectivity in biological targets.

Key Properties (Predicted/Experimental):

Property Value Mechanistic Implication
LogP (Octanol/Water) ~4.2 - 4.5 High lipophilicity; suggests excellent membrane permeability but poor aqueous solubility.
pKa (Conjugate Acid) ~2.5 - 3.0 The electron-withdrawing chlorine (inductive effect) reduces the basicity of the amine compared to aniline (pKa 4.6).
H-Bond Donors 1 (NH₂) Critical for hinge binding in kinase domains.

| Topological Polar Surface Area | ~35 Ų | Ideal for blood-brain barrier penetration if required. |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline requires a regioselective approach to establish the ether linkage at the sterically crowded 2-position.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution ( )

Rationale: The most robust route utilizes 2,3-dichloronitrobenzene . The nitro group activates the ortho-chlorine (position 2) for nucleophilic attack, while the meta-chlorine (position 3) remains intact due to lack of resonance activation.

Step 1: Ether Formation (


) 
  • Reagents: 2,3-Dichloronitrobenzene, 3-Chlorophenol, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism: The phenoxide anion attacks C2, forming a Meisenheimer complex, followed by the elimination of chloride.

Step 2: Nitro Reduction

  • Reagents: Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) or Hydrogen (
    
    
    ) / Raney Nickel.
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (

    
    ), 2 hours.
    
  • Mechanism: Single electron transfer (SET) reduction of the nitro group to the amine.

Synthesispath cluster_legend Reaction Logic Start1 2,3-Dichloronitrobenzene (Electrophile) Intermediate 2-(3-Chlorophenoxy)-3-chloronitrobenzene (Ether Intermediate) Start1->Intermediate K2CO3, DMF 90°C, SNAr Start2 3-Chlorophenol (Nucleophile) Start2->Intermediate Product 3-Chloro-2-(3-chlorophenoxy)aniline (Target) Intermediate->Product Fe/NH4Cl EtOH/H2O, Red. Regioselectivity: Nitro activates C2-Cl over C3-Cl Regioselectivity: Nitro activates C2-Cl over C3-Cl

Figure 1: Retrosynthetic pathway utilizing regioselective nucleophilic aromatic substitution.

Detailed Protocol (Self-Validating)
  • Ether Coupling:

    • Charge a reaction vessel with 3-chlorophenol (1.05 eq) and

      
       (1.5 eq) in DMF. Stir at room temperature for 30 min to form the phenoxide.
      
    • Add 2,3-dichloronitrobenzene (1.0 eq) slowly.

    • Heat to

      
      . Monitor by TLC (Hexane/EtOAc 8:1). The starting nitrobenzene spot (
      
      
      
      ) should disappear, replaced by the ether product (
      
      
      ).
    • Validation: If the reaction stalls, add 0.1 eq of catalytic 18-crown-6 to solubilize the potassium ion.

  • Reduction:

    • Dissolve the intermediate in EtOH/Water. Add Fe powder (5 eq) and

      
       (5 eq).
      
    • Reflux vigorously. The yellow nitro compound will turn into a colorless/brownish amine.

    • Workup: Filter hot through Celite to remove iron oxides.

    • Purification: Recrystallize from Ethanol/Hexane to remove trace phenols.

Part 4: Analytical Profiling

To ensure scientific integrity, the identity of the compound must be verified using the following spectral signatures.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     3.8-4.2 ppm (br s, 2H):  Characteristic amine (
    
    
    
    ) protons. This signal is exchangeable with
    
    
    .
  • 
     6.5-7.5 ppm (m, 7H):  Aromatic region.
    
    • Look for a triplet of triplets or distinct multiplets corresponding to the 3-chlorophenoxy ring.

    • The aniline ring protons will show an ABC pattern due to the 1,2,3-substitution (doublet, triplet, doublet).

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion (

    
    ):  254.1 (base peak) and 256.1 (M+2).
    
  • Isotope Pattern: The presence of two chlorine atoms results in a distinct 9:6:1 intensity ratio for M, M+2, and M+4 peaks (approximate relative heights: 100%, 65%, 10%). This is a definitive confirmation of the dichloro-substitution.

Part 5: Biological Relevance & Applications

This compound is not merely a building block; it serves as a pharmacophore for specific biological targets.

1. Kinase Inhibition (Type II Inhibitors): The 2-phenoxyaniline motif mimics the "hinge-binding" region of ATP. The ether oxygen acts as a hydrogen bond acceptor, while the amine (


) acts as a donor.
  • Target: Raf Kinase and p38 MAP Kinase .

  • Mechanism: The "twist" induced by the 3-chloro group allows the molecule to fit into the hydrophobic back-pocket of the kinase, often used in designing "Sorafenib-like" inhibitors.

2. Anti-Infective Agents (Enoyl-ACP Reductase): Polychlorinated diphenyl ethers are potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and Plasmodium falciparum.

  • Logic: The lipophilic chlorines occupy the hydrophobic substrate-binding tunnel of the enzyme.

BioActivity Compound 3-Chloro-2-(3-chlorophenoxy)aniline Target1 Kinase Domain (Raf/p38) (Hinge Binding) Compound->Target1 NH2 Donor / Ether Acceptor Target2 Enoyl-ACP Reductase (Hydrophobic Pocket) Compound->Target2 Cl-Lipophilicity Target3 COX-2 Enzyme (Allosteric Site) Compound->Target3 Twisted Conformation

Figure 2: Biological targets and molecular interaction mechanisms.

Part 6: Safety & Handling (GHS)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia). Aromatic amines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) due to the stable chlorinated ether structure.

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and a fume hood are mandatory.

  • Disposal: Do not release into drains. Incineration with scrubbers for HCl gas is required.

References

  • ChemicalBook. (2024). 3-Chloro-2-(3-chlorophenoxy)aniline Product Entry (CAS 946772-61-8).[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (n.d.).[6] PubChem Compound Summary for CID 13514846 (2-(3-chlorophenoxy)aniline - Analog). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Polychlorinated Anilines. Retrieved from

  • Menon, V., et al. (2011). Structure-Activity Relationships of Diphenyl Ether-Based Inhibitors of Enoyl-ACP Reductase. Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[6][7][8]

Sources

Exploratory

Strategic Sourcing &amp; Technical Dossier: 3-Chloro-2-(3-chlorophenoxy)aniline

This is an in-depth technical guide and sourcing dossier for 3-Chloro-2-(3-chlorophenoxy)aniline , a specialized diaryl ether building block. CAS Registry Number: 946772-61-8 Molecular Formula: C₁₂H₉Cl₂NO Molecular Weigh...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide and sourcing dossier for 3-Chloro-2-(3-chlorophenoxy)aniline , a specialized diaryl ether building block.

CAS Registry Number: 946772-61-8 Molecular Formula: C₁₂H₉Cl₂NO Molecular Weight: 254.11 g/mol Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibitor SAR), Agrochemical Intermediate.

Executive Summary: The "Ortho-Twist" Scaffold

In the landscape of diaryl ether synthesis, 3-Chloro-2-(3-chlorophenoxy)aniline represents a high-value, sterically constrained "ortho-twist" scaffold. Unlike the commoditized para-phenoxy anilines (used in drugs like Sorafenib or Rafoxanide), this ortho-isomer introduces a critical conformational lock. The chlorine atom at the 3-position and the phenoxy group at the 2-position create significant steric crowding, forcing the two phenyl rings out of planarity.

Why this matters: This specific geometry is often exploited in Structure-Activity Relationship (SAR) campaigns to fit into hydrophobic pockets of enzymes (e.g., kinases) where flat molecules fail. However, its steric bulk makes it harder to synthesize and harder to source than its 4-phenoxy counterparts.

Procurement Landscape & Supplier Verification

Status: Niche / Fine Chemical. This compound is not a bulk commodity. It is typically found in the catalogs of boutique building-block suppliers or requires custom synthesis.

A. Validated Suppliers (Research Scale)

The following suppliers list CAS 946772-61-8 . Note: Inventory fluctuates rapidly for this tier of chemicals.

Supplier TierCompanyRoleReliability Indicator
Tier 1 (Global) Santa Cruz Biotechnology (SCBT) Catalog SupplierHigh. Lists specific CAS 946772-61-8.
Tier 2 (Aggregator) ChemicalBook / MolPort DatabaseMedium. Connects to Asian CROs (e.g., Wuhan Chemwish).
Tier 3 (Custom) Enamine / Combi-Blocks CRO / FTEHigh. If not in stock, they have the precursors to make it.
B. The "Isomer Trap" (Critical QC Warning)

A common procurement failure occurs when suppliers substitute the ortho-isomer (2-phenoxy) with the cheaper para-isomer (4-phenoxy). You must validate the structure upon receipt.

  • Target: 3-Chloro-2 -(3-chlorophenoxy)aniline (CAS 946772-61-8)

  • Common Decoy: 3-Chloro-4 -(3-chlorophenoxy)aniline (CAS 84865-99-6)[1]

QC Protocol: Use ¹H NMR to distinguish.

  • Target (2-phenoxy): Look for a 1,2,3-trisubstituted pattern on the aniline ring. The protons will show specific meta and ortho couplings consistent with a crowded environment.

  • Decoy (4-phenoxy): Shows a 1,3,4-trisubstituted pattern (typically an ABX system).

Technical Synthesis: The "Nitro-Displacement" Route

If commercial stock is unavailable or degraded, the following synthesis protocol is the industry standard for generating high-purity ortho-diaryl ethers. This route avoids the low yields of Ullmann couplings on sterically hindered anilines.

Mechanistic Pathway

The synthesis relies on Nucleophilic Aromatic Substitution (


) on a nitro-activated ring, followed by chemoselective reduction.

SynthesisPathway cluster_0 Step 1: Ether Formation SM1 2,3-Dichloronitrobenzene (Starting Material) Inter Intermediate: 2-(3-chlorophenoxy)-3-chloro-1-nitrobenzene SM1->Inter SNAr (F/Cl displacement) SM2 3-Chlorophenol (Nucleophile) SM2->Inter Base K2CO3 / DMF Heat Base->Inter Prod PRODUCT: 3-Chloro-2-(3-chlorophenoxy)aniline Inter->Prod Nitro Reduction Red Fe / NH4Cl or H2/Pd-C Red->Prod

Figure 1: Two-step synthetic pathway bypassing steric hindrance of direct aniline coupling.

Detailed Protocol

Step 1:


 Ether Formation 
  • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), 3-Chlorophenol (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Mechanism: The nitro group activates the ortho-chlorine (at position 2) for displacement. The chlorine at position 3 is less activated and sterically shielded, ensuring regioselectivity.

  • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid.

Step 2: Nitro Reduction

  • Reagents: Iron powder (5.0 eq),

    
     (aq), Ethanol.
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Why Iron? Catalytic hydrogenation (

    
    ) carries a risk of de-chlorinating the aromatic ring (hydrodehalogenation). Iron/Ammonium Chloride is chemoselective for the nitro group, leaving the Cl-Ar bonds intact.
    

Quality Assurance & Analytics

To validate the supply, use the following analytical markers.

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Expected RT: The ortho-isomer (Target) typically elutes later than the para-isomer due to internal hydrogen bonding or "hiding" of the polar amine group by the steric bulk.

Handling & Stability
  • Storage: Keep dark and refrigerated (2–8°C). Anilines oxidize (brown) upon air exposure.

  • Safety: Toxic. Potential methemoglobin former. Handle in a fume hood with nitrile gloves.

References & Sourcing Links

  • ChemicalBook Listing (CAS 946772-61-8): Source for physical properties and aggregator suppliers.

  • Santa Cruz Biotechnology (SCBT) Product Page: Direct catalog supplier for research quantities. (Search CAS: 946772-61-8)

  • PubChem Compound Summary (2,3-Dichloroaniline Derivatives): Context on the toxicity and reactivity of dichloroaniline scaffolds. [2]

  • BenchChem Technical Guide (General Aniline Synthesis): Reference for the reduction protocols of nitro-diaryl ethers.

Sources

Foundational

Comparative Technical Analysis: 3-Chloro-2-(3-chlorophenoxy)aniline vs. 4-Phenoxy Isomers

This technical guide provides a comparative analysis of 3-Chloro-2-(3-chlorophenoxy)aniline (the ortho-phenoxy isomer) and its 4-phenoxy counterparts (specifically 3-Chloro-4-(3-chlorophenoxy)aniline).[1] It focuses on t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 3-Chloro-2-(3-chlorophenoxy)aniline (the ortho-phenoxy isomer) and its 4-phenoxy counterparts (specifically 3-Chloro-4-(3-chlorophenoxy)aniline).[1] It focuses on the structural, synthetic, and functional divergences critical for researchers in medicinal chemistry and agrochemical development.[2]

[1]

Executive Summary

The distinction between 3-Chloro-2-(3-chlorophenoxy)aniline (Isomer A) and 3-Chloro-4-(3-chlorophenoxy)aniline (Isomer B) is a classic case of regioisomerism that fundamentally alters chemical reactivity and biological pharmacophores.[1]

  • Isomer A (Ortho-phenoxy): Characterized by significant steric hindrance and the potential for intramolecular hydrogen bonding. It is a privileged scaffold for synthesizing tricyclic heterocycles (e.g., acridines, phenoxazines).[2]

  • Isomer B (Para-phenoxy): Exhibits a linear topology with an accessible primary amine. It is widely used as a "linker" motif in kinase inhibitors and antimalarial hybrids (e.g., Artesunate-aniline conjugates).[2]

Structural & Electronic Architecture

Steric and Electronic Environment

The position of the phenoxy group relative to the aniline nitrogen dictates the molecule's behavior.

Feature3-Chloro-2-(3-chlorophenoxy)aniline (Ortho)3-Chloro-4-(3-chlorophenoxy)aniline (Para)
Steric Hindrance High. The bulky phenoxy group at C2 shields the amine at C1.[1]Low. The amine at C1 is sterically accessible.[2]
Electronic Effect Inductive withdrawal (-I) from ortho-oxygen reduces amine basicity (

).[2]
Resonance donation (+R) from para-oxygen increases amine nucleophilicity.[2]
Conformation "Bent" or "Twisted" conformation to minimize repulsion.Linear/Planar conformation possible.[2]
Intramolecular Interactions Potential NH...O intramolecular hydrogen bond.[2]None possible (too distant).
The "Ortho Effect"

In the 2-phenoxy isomer, the proximity of the ether oxygen to the amine nitrogen creates a unique "ortho effect." This facilitates cyclization reactions (e.g., Smiles rearrangement) that are impossible for the 4-phenoxy isomer.[2] Conversely, this crowding makes the 2-phenoxy amine a poorer nucleophile for bulky electrophiles compared to its 4-phenoxy counterpart.[1][2]

Synthetic Pathways & Self-Validating Protocols[1]

The synthesis of these isomers diverges at the starting material selection. The core mechanism is Nucleophilic Aromatic Substitution (


) followed by nitro reduction.[2]
Synthesis Logic
  • Ortho-Isomer Route: Requires activating a chlorine ortho to the nitro group.[1]

    • Precursor:2,3-Dichloronitrobenzene .[1] The nitro group activates the C2-Cl.[1] The C3-Cl is meta to the nitro and remains unreactive.[1]

  • Para-Isomer Route: Requires activating a chlorine para to the nitro group.

    • Precursor:3,4-Dichloronitrobenzene .[1][2] The nitro group activates the C4-Cl.[1] The C3-Cl is meta and stable.[1]

Visualization of Synthetic Divergence

SynthesisPathways StartA 2,3-Dichloronitrobenzene InterA 2-(3-Cl-phenoxy)-3-Cl-nitrobenzene StartA->InterA SNAr (C2 Attack) StartB 3,4-Dichloronitrobenzene InterB 4-(3-Cl-phenoxy)-3-Cl-nitrobenzene StartB->InterB SNAr (C4 Attack) Reagent 3-Chlorophenol + K2CO3 Reagent->InterA Reagent->InterB Red Reduction (Fe/AcOH or H2/Pd) InterA->Red InterB->Red TargetA TARGET: 3-Chloro-2-(3-chlorophenoxy)aniline (Ortho Isomer) Red->TargetA TargetB ISOMER: 3-Chloro-4-(3-chlorophenoxy)aniline (Para Isomer) Red->TargetB

Figure 1: Divergent synthetic pathways based on regioselective


 displacement.[1]
Experimental Protocol (General Procedure)

Step 1:


 Coupling 
  • Charge: In a round-bottom flask, dissolve 1.0 eq of the appropriate dichloronitrobenzene (2,3-isomer for Target; 3,4-isomer for Isomer) and 1.1 eq of 3-chlorophenol in DMF (5 vol).

  • Base: Add 1.5 eq of anhydrous

    
    .
    
  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor by TLC/HPLC for disappearance of the nitrobenzene.

    • Validation: The 2,3-isomer reacts slower due to steric hindrance at the C2 position compared to the C4 position of the 3,4-isomer.[1]

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove excess phenol) and brine.[2]

Step 2: Reduction (Fe/AcOH Method)

  • Charge: Suspend the nitro-intermediate in EtOH/Water (3:1). Add 5.0 eq of Iron powder and 0.1 eq of Ammonium Chloride (or Acetic Acid).

  • Reflux: Heat to reflux for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.[2]

  • Isolation: Concentrate filtrate. The Ortho-isomer often yields an oil or low-melting solid; the Para-isomer typically crystallizes as a higher-melting solid (mp ~73-77°C [1]).[1]

Analytical Characterization

Distinguishing these isomers requires careful spectroscopic analysis.[2]

NMR Spectroscopy ( NMR)

The coupling patterns of the central aniline ring protons are diagnostic.

IsomerProton Pattern (Central Ring)Diagnostic Signal
Ortho-Phenoxy (2,3-subst)ABC System. Protons at 4, 5,[1][2] 6.H6 (Ortho to

):
Appears as a doublet (d) or dd.[2] H4: Doublet. H5: Triplet/dd. No isolated singlet.
Para-Phenoxy (3,4-subst)ABX / AMX System. Protons at 2, 5,[2] 6.H2 (Ortho to

, Ortho to Cl):
Appears as an isolated doublet (small meta-coupling, J~2Hz) at a distinct shift.[2]
Analytical Workflow Diagram

AnalysisFlow Sample Unknown Isomer Sample NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check Aromatic Region (6.5 - 7.5 ppm) NMR->Decision ResA Pattern: Isolated doublet (J~2Hz) (Meta-coupling only) Decision->ResA H2 Signal Found ResB Pattern: Three adjacent protons (d, t, d) (Ortho-couplings J~8Hz) Decision->ResB No Isolated H2 ConclA Conclusion: 4-Phenoxy Isomer (Proton at C2 is isolated) ResA->ConclA ConclB Conclusion: 2-Phenoxy Isomer (Protons at 4,5,6 are contiguous) ResB->ConclB

Figure 2: NMR decision tree for isomer identification based on proton connectivity.

Functional Reactivity & Applications

Drug Development Utility
  • 3-Chloro-2-(3-chlorophenoxy)aniline (Ortho):

    • Cyclization Precursor: Used to synthesize acridones and phenoxazines .[2] The amine can attack the C6 position of the phenoxy ring (oxidative cyclization) or displace a leaving group if functionalized.

    • Tricyclic Drugs: Intermediates for antipsychotics (e.g., Loxapine analogs) or specific tricyclic herbicides.[2]

  • 3-Chloro-4-(3-chlorophenoxy)aniline (Para):

    • Linear Linker: The para-orientation extends the molecule, making it ideal for fitting into deep hydrophobic pockets of enzymes.

    • Kinase Inhibitors: The 4-phenoxyaniline motif is a common scaffold in Type II kinase inhibitors (e.g., Sorafenib analogs), where the ether oxygen acts as a hinge binder or spacer.[2]

    • Antimalarials: Used in hybrid drugs (e.g., Artesunate-aniline hybrids) to improve lipophilicity and target P. falciparum enzymes [2].[2]

Reactivity Profile
  • Acylation: The Ortho isomer reacts slower with acyl chlorides due to steric blocking by the phenoxy group.

  • Oxidation: The Ortho isomer is more prone to oxidative degradation (forming quinone-imines) compared to the more stable Para isomer.

References

  • MalariaWorld. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline. Available at: [Link][2]

  • PubChem. Compound Summary: 3-chloro-4-(4-chlorophenoxy)aniline.[1][2][3] Available at: [Link][2]

Sources

Exploratory

Technical Guide: Halogenated Aniline Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological optimization of halogenated aniline derivatives. Executive Summary Halogenated anilines represent a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological optimization of halogenated aniline derivatives.

Executive Summary

Halogenated anilines represent a critical pharmacophore in modern drug discovery, serving as both structural scaffolds and functional modulators of biological activity. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring allows medicinal chemists to precisely tune physicochemical properties (pKa, lipophilicity), metabolic stability, and ligand-protein binding kinetics.

This guide provides a comprehensive analysis of these derivatives, moving beyond basic properties to explore the causal mechanisms of halogen bonding (


-hole interactions), synthetic architectures for regioselective functionalization, and toxicology mitigation strategies.

Part 1: Physicochemical Profiling & Design Logic

The aniline moiety is electronically amphoteric; the nitrogen lone pair makes it a base and a nucleophile, while the aromatic ring is electron-rich. Halogenation perturbs this system via inductive (


) and resonance (

) effects.
pKa Modulation and Ionization

The basicity of the aniline nitrogen is paramount for solubility and binding. Halogens generally decrease basicity (lowering pKa of the conjugate acid) through inductive electron withdrawal, reducing the availability of the nitrogen lone pair.

Table 1: Comparative pKa Values of Halogenated Anilines Data synthesized from spectroscopic studies and semi-empirical modeling.

DerivativeSubstituent PositionpKa (Conjugate Acid)Electronic Effect Dominance
Aniline -4.60 Reference
2-Fluoroaniline Ortho4.44Strong

(proximity), Steric minimal
3-Fluoroaniline Meta3.50Pure

(no resonance offset)
4-Fluoroaniline Para4.65

balanced by strong

(back-donation)
2-Chloroaniline Ortho2.64Strong

+ Steric inhibition of solvation
3-Chloroaniline Meta3.34

dominant
4-Chloroaniline Para3.98

>

(Cl resonance is weaker than F)
4-Bromoaniline Para3.86Similar to Cl, slightly more polarizable

Design Insight: To maintain basicity while blocking metabolism, 4-fluoro substitution is superior to 4-chloro. To reduce basicity (e.g., to improve membrane permeability by reducing the ionized fraction), 3-chloro or 2-chloro substitutions are effective.

Lipophilicity and Metabolic Blocking
  • Lipophilicity (LogP): Halogenation increases LogP (Cl/Br > F), enhancing membrane permeability but potentially reducing solubility.

  • Metabolic Blocking: The para-position of aniline is the primary site for Cytochrome P450-mediated oxidation (forming reactive quinone imines). Capping this position with Fluorine (strong C-F bond, 116 kcal/mol) prevents hydroxylation, extending half-life (

    
    ).
    

Part 2: The Pharmacophore in Action (Mechanism)

Halogen Bonding (XB) and the -Hole

Beyond simple sterics, heavier halogens (Cl, Br, I) participate in specific directional interactions known as halogen bonds.

  • Mechanism: The halogen atom exhibits an anisotropic charge distribution. While the equatorial belt is electronegative, the distal tip (along the C-X bond axis) forms a region of positive electrostatic potential called the

    
    -hole .
    
  • Interaction: This

    
    -hole acts as a Lewis acid, interacting with backbone carbonyl oxygens or side-chain nitrogens (Lewis bases) in the target protein.
    
  • Strength: I > Br > Cl >> F. (Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable

    
    -hole).
    
Visualization of SAR Decision Logic

The following decision tree illustrates the logical flow for optimizing an aniline hit using halogenation.

SAR_Logic Start Aniline Hit Identified Check_Metab Is Metabolic Stability Low? Start->Check_Metab Check_Potency Is Potency Low? Check_Metab->Check_Potency No Action_Block Add p-Fluoro (Blocks oxidation, minimal steric) Check_Metab->Action_Block Yes (p-oxidation) Check_Perm Is Permeability Low? Check_Potency->Check_Perm No specific interaction Action_XB Add p-Cl/Br (Target Carbonyl via Sigma-Hole) Check_Potency->Action_XB Target has Carbonyl? Action_Lip Add m-Cl/CF3 (Increase LogP, reduce pKa) Check_Perm->Action_Lip Needs higher LogP

Caption: SAR decision tree for halogenating aniline scaffolds based on metabolic, potency, and permeability liabilities.

Part 3: Synthetic Methodologies

Traditional electrophilic aromatic substitution of anilines is plagued by over-halogenation and regioselectivity issues due to the strong activating nature of the amine. Modern medicinal chemistry relies on transition-metal catalysis.

Buchwald-Hartwig Cross-Coupling

This is the gold standard for synthesizing complex halogenated anilines from aryl halides and amines.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond (where X is usually Br/I on the partner, not the aniline halogen if selective).

  • Amine Coordination: The amine binds to the Pd(II) complex.

  • Deprotonation: A base (e.g., NaOtBu) removes the proton.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Experimental Protocol: Synthesis of 3-Chloro-4-Fluoroaniline Derivative

Context: Synthesis of a Gefitinib intermediate analog.

Reagents:

  • Aryl Bromide substrate (1.0 equiv)

  • 3-Chloro-4-fluoroaniline (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • Xantphos (4 mol%)

  • Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with Pd2(dba)3, Xantphos, and Cs2CO3. Evacuate and backfill with Argon (3x).

  • Substrate Addition: Add the Aryl Bromide and 3-Chloro-4-fluoroaniline. If solids, add with catalyst; if liquids, add via syringe after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring. The color typically shifts from dark red to orange/black.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: Disappearance of the aryl bromide spot.

  • NMR Verification: Look for the doublet-of-doublets characteristic of the 3-Cl-4-F aromatic protons in 1H NMR.

Part 4: Toxicology & Safety

Halogenated anilines carry specific toxicological risks that must be assessed early.

Genotoxicity and Structural Alerts

Anilines are frequent "structural alerts" in Ames tests. The mechanism involves N-hydroxylation to form N-hydroxyanilines , which can be esterified (e.g., by sulfotransferases) to form nitrenium ions. These electrophiles intercalate DNA, causing mutations.

  • Mitigation: Steric hindrance at the ortho-position (e.g., 2,6-disubstitution) can reduce N-hydroxylation, though it does not guarantee safety (as seen with 2,4,6-trimethylaniline).

Methemoglobinemia

Aniline metabolites can oxidize ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), which cannot transport oxygen.

  • Alert: Electron-rich anilines are more prone to this.[1] Electron-withdrawing halogens (like Cl/F) generally reduce this risk compared to alkyl-anilines by lowering the electron density at the nitrogen, making N-oxidation less favorable.

Part 5: Case Studies in Drug Development

Gefitinib (Iressa)
  • Structure: Contains a 3-chloro-4-fluoroaniline moiety.

  • Role: The aniline fits into the hydrophobic pocket of the EGFR kinase domain.

  • Halogen Function:

    • 4-F: Blocks metabolic oxidation at the para-position.

    • 3-Cl: Fills a specific hydrophobic sub-pocket and modulates the acidity of the NH for hydrogen bonding with the hinge region (Met793).

Bosutinib
  • Structure: Features a 2,4-dichloro-5-methoxyaniline fragment.

  • Role: Src/Abl kinase inhibitor.

  • Halogen Function: The two chlorine atoms provide significant lipophilicity and shape complementarity to the ATP-binding site, inducing a specific "DFG-out" conformation in some targets.

References

  • Synthesis of Halogenated Anilines via N-Oxides : J. Org. Chem. 2019. "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides."

  • Halogen Bonding in Protein Complexes : J. Med. Chem. 2014. "Halogen Bonding in Medicinal Chemistry: From Observation to Predictability."

  • Aniline pKa and Hardness Correlations : TSI Journals. 2009.[2] "Correlation between hardness and basicity (pKa) of substituted anilines."

  • Genotoxicity of Aniline Derivatives : Mutation Research. 1989. "Genotoxicity of aniline derivatives in various short-term tests."

  • Halogenated Drugs Overview : Molecules. 2022. "New Halogen-Containing Drugs Approved by FDA in 2021: An Overview."

Sources

Foundational

3-Chloro-2-(3-chlorophenoxy)aniline: Structural Informatics &amp; Synthetic Methodology

Executive Summary 3-Chloro-2-(3-chlorophenoxy)aniline is a specialized halogenated diphenyl ether derivative characterized by a sterically congested ortho-substituted aniline core.[1] As a structural isomer of the widely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline is a specialized halogenated diphenyl ether derivative characterized by a sterically congested ortho-substituted aniline core.[1] As a structural isomer of the widely utilized agrochemical intermediate 3-chloro-4-(3-chlorophenoxy)aniline, this compound represents a critical scaffold in the exploration of structure-activity relationships (SAR) for protoporphyrinogen oxidase (PPO) inhibitors and kinase-targeted pharmaceuticals.

This technical guide provides a definitive breakdown of its chemical structure, a self-validating synthetic protocol based on nucleophilic aromatic substitution (


), and a detailed physicochemical profile for researchers in small-molecule drug discovery.

Part 1: Structural Informatics

The precise definition of chemical structure is the bedrock of reproducible research. Below is the validated informatics profile for 3-Chloro-2-(3-chlorophenoxy)aniline.

SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) string for this compound encodes the connectivity of the 2,3-disubstituted aniline ring and the meta-chlorinated ether linkage.

Canonical SMILES: Nc1c(Oc2cccc(Cl)c2)c(Cl)ccc1[2]

SMILES Parsing Logic:

  • Nc1...c1: Defines the aniline core (aromatic ring 1 starting with the amino group N).

  • c(Oc2cccc(Cl)c2): At position 2 of the aniline ring, a phenoxy group is attached. The phenoxy ring (2) carries a chlorine atom at its meta position (cccc(Cl)).

  • c(Cl): At position 3 of the aniline ring (adjacent to the phenoxy group), a second chlorine atom is attached.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 3-Chloro-2-(3-chlorophenoxy)aniline
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Monoisotopic Mass 253.006 g/mol
Core Scaffold Diphenyl Ether / Aniline

Part 2: Physicochemical Profile

Understanding the lipophilicity and electronic distribution is vital for predicting bioavailability and environmental fate.

PropertyValue (Predicted)Significance
LogP (Octanol/Water) 4.8 ± 0.3High lipophilicity; suggests high membrane permeability but potential solubility issues in aqueous media.
Topological Polar Surface Area (TPSA) 35.3 ŲDriven primarily by the amine (-NH₂) and ether (-O-) groups; indicates good oral bioavailability potential (<140 Ų).
pKa (Conjugate Acid) ~2.5 - 3.0The electron-withdrawing chlorine and phenoxy groups significantly reduce the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).
H-Bond Donors 1Primary amine (-NH₂).
H-Bond Acceptors 2Ether oxygen and amine nitrogen.

Part 3: Synthetic Methodology

The synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline requires a regioselective approach to install the ether linkage at the sterically crowded position between the amine and the chlorine. The most robust pathway utilizes a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.
Reaction Pathway Diagram

The following diagram illustrates the logical flow from commercially available precursors to the target amine.

SynthesisPathway Start1 2,3-Dichloronitrobenzene (Electrophile) Inter Intermediate: 2-(3-Chlorophenoxy)-3-chloronitrobenzene Start1->Inter Step 1: SnAr K2CO3, DMF, 90°C Start2 3-Chlorophenol (Nucleophile) Start2->Inter Product Product: 3-Chloro-2-(3-chlorophenoxy)aniline Inter->Product Step 2: Reduction Fe/AcOH or H2/Pd-C

Figure 1: Two-step synthetic pathway involving ether coupling and nitro reduction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.

Step 1: Ether Coupling (

)

Objective: Couple 3-chlorophenol with 2,3-dichloronitrobenzene.

  • Rationale: The nitro group activates the ortho-chlorine (position 2) for substitution. The meta-chlorine (position 3) is unactivated and remains intact.

  • Reagents: Charge a round-bottom flask with 3-chlorophenol (1.29 g, 10 mmol), potassium carbonate (

    
    , 2.07 g, 15 mmol), and DMF (20 mL).
    
  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2,3-dichloronitrobenzene (1.92 g, 10 mmol).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the nitrobenzene.

  • Workup: Pour into ice water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via silica flash chromatography to yield 2-(3-chlorophenoxy)-3-chloronitrobenzene .

Step 2: Bechamp Reduction

Objective: Reduce the nitro group to the primary amine without dehalogenation.

  • Rationale: Iron (Fe) in acetic acid is a mild reduction method that avoids the hydrodechlorination often seen with catalytic hydrogenation (

    
    ) on polychlorinated rings.
    
  • Setup: Dissolve the intermediate nitro compound (from Step 1) in Ethanol/Water (3:1, 50 mL).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (1 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate. Neutralize the residue with saturated

    
    . Extract with dichloromethane.[3]
    
  • Final Product: Evaporate solvent to obtain 3-Chloro-2-(3-chlorophenoxy)aniline .

Part 4: Applications in Drug & Agrochemical Design

The 3-Chloro-2-(3-chlorophenoxy)aniline scaffold is a valuable "building block" (fragment) for larger bioactive molecules.

Pharmacophore Mapping

The molecule features a "V-shaped" geometry typical of diphenyl ethers, critical for fitting into hydrophobic pockets of enzymes.

Pharmacophore NH2 Primary Amine (NH2) H-Bond Donor/Acceptor (Kinase Hinge Binder) RingA Ring A (Aniline) Scaffold Core NH2->RingA Ether Ether Oxygen (-O-) Flexible Linker (Angle ~120°) RingB Ring B (Phenoxy) Hydrophobic Interaction Ether->RingB RingA->Ether Cl3 Cl (Pos 3) Steric/Lipophilic RingA->Cl3

Figure 2: Pharmacophore features of the target molecule.

Target Classes
  • PPO Inhibitors (Herbicides): Diphenyl ethers are a classic class of Protoporphyrinogen Oxidase inhibitors. The specific substitution pattern (2,3- vs 2,4-) alters the binding affinity and selectivity between crop and weed species [1].

  • Kinase Inhibitors: The aniline motif is a "privileged structure" for binding to the ATP-binding hinge region of kinases. The phenoxy group extends into the hydrophobic back pocket (selectivity pocket) [2].

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Toxic if swallowed (Acute Tox. 3). Causes skin irritation (Skin Irrit.[2] 2) and serious eye irritation (Eye Irrit. 2A).

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) as anilines can oxidize (darken) over time.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl release).

References

  • BenchChem. (2025).[3] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023). Preparation of 3-chloro-4-(4-chlorophenoxy)aniline and related diphenyl ethers. PubMed Central. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-Chloro-4-(3-chlorophenoxy)aniline (Analogous Structure). Retrieved from

  • Huateng Pharma. (2025).[1] Product Catalog: 3-Chloro-2-(3-chlorophenoxy)aniline. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline via Regioselective SNAr

Executive Summary This guide details the synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline , a critical intermediate scaffold often found in kinase inhibitors and agrochemicals. The synthesis relies on a two-step sequence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline , a critical intermediate scaffold often found in kinase inhibitors and agrochemicals. The synthesis relies on a two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

The core challenge in this synthesis is regiocontrol . The starting material, 2,3-dichloronitrobenzene, possesses two electrophilic sites. This protocol demonstrates how to exploit the ortho-effect of the nitro group to exclusively target the C2-position, followed by a reduction method specifically chosen to prevent hydrodehalogenation (loss of chlorine atoms).

Strategic Analysis & Retrosynthesis

The target molecule is a poly-halogenated diaryl ether aniline. Direct amination of diaryl ethers is difficult; therefore, the amino group is installed via the reduction of a nitro precursor.

Retrosynthetic Logic
  • Target: 3-Chloro-2-(3-chlorophenoxy)aniline.

  • Precursor: 3-Chloro-2-(3-chlorophenoxy)nitrobenzene.

  • Disconnection: The ether linkage is formed via SNAr.

  • Starting Materials: 2,3-Dichloronitrobenzene + 3-Chlorophenol.

Regioselectivity Mechanism

In 2,3-dichloronitrobenzene, the Chlorine at C2 is ortho to the Nitro group (an Electron Withdrawing Group, EWG). The Chlorine at C3 is meta to the Nitro group.

  • C2 Reactivity: Highly activated. The Meisenheimer complex is stabilized by the inductive and resonance withdrawal of the ortho-nitro group.

  • C3 Reactivity: Deactivated. No resonance stabilization for nucleophilic attack at the meta position.

G SM1 2,3-Dichloronitrobenzene (Electrophile) Complex Meisenheimer Complex (Stabilized by o-NO2) SM1->Complex Base, Heat (S_NAr at C2) SM2 3-Chlorophenol (Nucleophile) SM2->Complex Inter Intermediate: 3-Chloro-2-(3-chlorophenoxy)nitrobenzene Complex->Inter - Cl⁻ Target Target: 3-Chloro-2-(3-chlorophenoxy)aniline Inter->Target Fe / NH4Cl (Chemoselective Reduction)

Figure 1: Reaction workflow and logic flow.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling

Objective: Synthesis of 3-Chloro-2-(3-chlorophenoxy)nitrobenzene.

ParameterSpecification
Substrate 2,3-Dichloronitrobenzene (1.0 equiv)
Nucleophile 3-Chlorophenol (1.05 equiv)
Base Potassium Carbonate (

), anhydrous (1.5 equiv)
Solvent DMF (N,N-Dimethylformamide) or NMP
Concentration 0.5 M
Temperature 80–100 °C
Time 4–6 Hours

Step-by-Step Procedure:

  • Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add 2,3-Dichloronitrobenzene (19.2 g, 100 mmol) and 3-Chlorophenol (13.5 g, 105 mmol).

  • Solvation: Add anhydrous DMF (200 mL). Stir until dissolved.

  • Activation: Add

    
      (20.7 g, 150 mmol) in a single portion. The mixture may become heterogeneous.
    
  • Reaction: Heat the mixture to 90 °C . Monitor by HPLC or TLC (20% EtOAc/Hexanes).

    • Checkpoint: The starting material (2,3-dichloro) should disappear. The regioisomer (C3-substitution) is rarely observed (<2%) due to the lack of activation.

  • Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (1000 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 45 °C if purity is >95% by HPLC.

    • Expected Yield: 85–92%.[1]

    • Appearance: Yellow to pale orange solid.

Protocol B: Chemoselective Nitro Reduction (Bechamp Conditions)

Objective: Reduction to 3-Chloro-2-(3-chlorophenoxy)aniline without dehalogenation.

Critical Note: Do not use catalytic hydrogenation (


) for this step. Palladium will rapidly catalyze the removal of the aromatic chlorine atoms (hydrodechlorination), destroying the product. We use Iron (Fe) powder which is chemoselective for the nitro group.
ParameterSpecification
Substrate Nitro intermediate from Protocol A (1.0 equiv)
Reductant Iron Powder (Fe), 325 mesh (4.0 equiv)
Electrolyte Ammonium Chloride (

) (5.0 equiv)
Solvent Ethanol / Water (3:1 ratio)
Temperature 70–80 °C (Reflux)

Step-by-Step Procedure:

  • Suspension: In a reaction vessel, dissolve

    
      (26.5 g, 500 mmol) in Water  (100 mL). Add Ethanol  (300 mL).
    
  • Substrate Addition: Add the Nitro intermediate (28.4 g, 100 mmol) to the solution. Stir to suspend.

  • Iron Addition: Add Iron powder (22.3 g, 400 mmol).

  • Reaction: Heat to reflux (approx 80 °C) with vigorous mechanical stirring (iron is heavy and settles).

    • Time: 2–4 hours.

    • Monitoring: TLC will show a shift from a non-polar spot (nitro) to a polar, UV-active spot (amine).

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the ethanol under reduced pressure.

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (300 mL) and Water (100 mL). Separate layers.

  • Drying: Dry the organic phase over

    
    , filter, and concentrate.
    
  • Final Product: The resulting oil often solidifies upon standing or can be converted to an HCl salt for stability.

Quality Control & Validation

Analytical Markers
  • 1H NMR (DMSO-d6):

    • The amine protons (

      
      ) typically appear as a broad singlet around 5.0–5.5 ppm.
      
    • Regiochemistry Check: Verify the splitting pattern of the central aniline ring. You should see a triplet (t) and two doublets (d) or a multiplet pattern consistent with 1,2,3-substitution.

  • MS (ESI+):

    • Look for the parent ion

      
      .
      
    • Isotope Pattern: Due to two Chlorine atoms, the mass spectrum must show the characteristic isotopic pattern (M, M+2, M+4) with relative intensities approx 9:6:1.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (Step 1) Wet solvent (DMF)Water inhibits SNAr by solvating the phenoxide. Use anhydrous DMF.
Bis-substitution (Step 1) Excess Phenol/High TempThe first substitution deactivates the ring, making the second unlikely. Ensure temp

100°C.
Dechlorination (Step 2) Wrong reduction methodEnsure no Pd or Ni catalysts are present. Stick to Fe or

.[2]
Incomplete Reduction Inactive IronIron powder can oxidize. Activate with dilute HCl wash if reaction stalls.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.

  • 3-Chlorophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Waste: The iron sludge contains heavy metals and must be disposed of as hazardous solid waste.

References

  • Regioselectivity of SNAr in Chloronitrobenzenes

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
    • Note: Classic review establishing the activ
  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Contextual reference for mild reductions).
    • Standard Protocol Reference: Org.[1][3][4][5][6] Synth. Coll. Vol. 5, p. 552 (1973).

  • Synthesis of Phenoxyanilines (Analogous Chemistry)

    • ChemicalBook. (n.d.). 3-Chloro-4-(3-chlorophenoxy)aniline Synthesis. (Demonstrates Fe/AcOH reduction on the regioisomer).
  • SNAr Mechanism & Meisenheimer Complexes

    • Terrier, F. (2013).

Sources

Application

Ullmann ether coupling protocols for 2-phenoxy anilines

Application Note: Advanced Ullmann Ether Coupling Protocols for 2-Phenoxy Anilines Introduction: The Scaffold and the Challenge The 2-phenoxy aniline motif (an o-amino diaryl ether) is a privileged pharmacophore found in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Ullmann Ether Coupling Protocols for 2-Phenoxy Anilines

Introduction: The Scaffold and the Challenge

The 2-phenoxy aniline motif (an o-amino diaryl ether) is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Ibrutinib analogs) and non-steroidal anti-inflammatory drugs. While the structure appears simple, its synthesis via copper-catalyzed Ullmann coupling presents a classic chemoselectivity paradox.

The Chemoselectivity Paradox: Retrosynthetically, the most obvious disconnection—coupling 2-aminophenol with an aryl halide—is fraught with failure.

  • Chelation Poisoning: The o-aminophenol motif acts as a bidentate ligand, forming a stable 5-membered chelate with the copper catalyst, effectively arresting the catalytic cycle.

  • N- vs. O-Arylation: Under standard Ullmann conditions, the nitrogen atom is often more nucleophilic or kinetically favored for reductive elimination than the oxygen, leading to N-arylation (formation of the diarylamine) rather than the desired O-arylation (ether).

Therefore, this guide presents two distinct, field-validated protocols. Protocol A is the "Industrial Standard," utilizing a nitro-precursor to bypass chemoselectivity issues entirely. Protocol B is the "Direct Method," employing modern ligand-accelerated catalysis to couple 2-haloanilines with phenols, suitable for late-stage functionalization where the amine is already present.

Strategic Route Analysis

The choice of route depends on the availability of starting materials and the electronic nature of the substrates.

RouteStrategy Start Target: 2-Phenoxy Aniline RouteA Route A: Nitro Precursor (High Reliability) Start->RouteA RouteB Route B: Direct Coupling (Late-Stage) Start->RouteB RouteC Route C: 2-Aminophenol (NOT RECOMMENDED) Start->RouteC Low Selectivity SM_A 2-Halonitrobenzene + Phenol RouteA->SM_A SM_B 2-Haloaniline + Phenol RouteB->SM_B SM_C 2-Aminophenol + Aryl Halide RouteC->SM_C

Figure 1: Retrosynthetic analysis showing the preferred pathways. Route A is the most robust; Route C is prone to side reactions.

Mechanistic Insight: The Cu(I)/Cu(III) Cycle

Understanding the mechanism is crucial for troubleshooting. Modern Ullmann ether synthesis proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) plays a dual role: it increases the solubility of the copper species and modulates the redox potential to facilitate the difficult oxidative addition step, particularly when using electron-rich aryl halides (like 2-haloanilines).

CatalyticCycle Cu1 [L-Cu(I)-X] Cu3 [L-Cu(III)(Ar)(X)(Nu)] Cu1->Cu3 + Ar-X OxAdd Oxidative Addition (Rate Limiting for Anilines) Cu3->Cu1 - Product NuAttack Ligand Exchange (Phenoxide enters) RedElim Reductive Elimination (C-O Bond Formation)

Figure 2: The simplified catalytic cycle. For 2-haloanilines, the electron-donating amine group makes the Oxidative Addition step slower, requiring higher temperatures or specific ligands.

Protocol A: The Nitro-Precursor Route (Gold Standard)

Applicability: Best for scale-up and when the amine does not need to be pre-functionalized. Mechanism: Nucleophilic Aromatic Substitution (S_NAr) / Ullmann-type Coupling followed by reduction. Self-Validation: The color change from the yellow nitro-compound to the colorless/brown aniline upon reduction provides visual confirmation.

Reagents & Materials
  • Substrate 1: 2-Chloronitrobenzene (1.0 equiv)

  • Substrate 2: Phenol derivative (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be anhydrous and finely ground.

  • Catalyst: Copper(I) Iodide (CuI) (5 mol%) - Accelerates the reaction, allowing lower temps than neat S_NAr.

  • Solvent: DMF or DMSO (0.5 M concentration).

  • Reduction Step: Iron powder / Ammonium Chloride (or H₂/Pd-C).

Step-by-Step Methodology
  • Deoxygenation (Critical): Charge the reaction vessel with K₂CO₃, CuI, and the Phenol. Evacuate and backfill with Nitrogen (3x). Add dry DMF/DMSO via syringe.

    • Why? Phenoxides are prone to oxidative dimerization (forming biphenols) in the presence of Cu and air.

  • Coupling: Add 2-Chloronitrobenzene. Heat the mixture to 100°C for 4–12 hours.

    • Monitoring: TLC will show the disappearance of the non-polar chloride and appearance of the ether (intermediate polarity).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[1] Wash organic layer with 1M NaOH (to remove excess phenol) and then Brine.

  • Reduction (One-Pot Option): The crude nitro-ether can often be reduced directly. Dissolve in Ethanol/Water (3:1), add Iron powder (5 equiv) and NH₄Cl (5 equiv). Reflux for 2 hours.

  • Isolation: Filter through Celite. Concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The Direct Ullmann Route (Ligand-Promoted)

Applicability: Use when the aniline ring is already complex or substituted, preventing the use of a nitro precursor. Challenge: The amino group on the aryl halide is an Electron Donating Group (EDG), which deactivates the ring toward oxidative addition. Solution: Use 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or 1,10-Phenanthroline as a ligand to accelerate the cycle.

Reagents & Materials
  • Substrate 1: 2-Iodoaniline (1.0 equiv) - Aryl Iodides are required; Bromides are too sluggish for this specific electron-rich scaffold.

  • Substrate 2: Phenol derivative (1.2 equiv)

  • Ligand: TMHD (20 mol%) OR 1,10-Phenanthroline (20 mol%).

  • Catalyst: CuI (10 mol%).[2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Superior solubility in Toluene compared to K₂CO₃.

  • Solvent: Toluene (for TMHD) or DMSO (for Phenanthroline).

Step-by-Step Methodology
  • Catalyst Pre-Complexation: In a vial, mix CuI and the Ligand in the solvent and stir for 10 minutes under Argon.

    • Visual Check: The solution should turn homogeneous and often colored (green/brown for phenanthroline, blue/green for diketones). This confirms active catalyst formation.[3]

  • Substrate Addition: Add the 2-Iodoaniline, Phenol, and Cs₂CO₃.

  • Reaction: Seal the tube (pressure tube recommended). Heat to 110°C (Toluene) or 90°C (DMSO) for 16–24 hours.

    • Note: An induction period of 1-2 hours is common before significant product forms.

  • Workup: Cool. Dilute with EtOAc. Filter through a silica plug to remove copper salts (which can emulsify). Wash with 1M NaOH (removes unreacted phenol) and Brine.

Data Summary & Comparison

FeatureProtocol A (Nitro Route)Protocol B (Direct Route)
Substrate Scope Broad (Cl, Br, I precursors)Limited (Mostly Aryl Iodides)
Yield (Typical) 85 - 95%50 - 75%
Chemoselectivity Perfect (N-arylation impossible)Good (O-selective if Ligand used)
Cost Low (Cheap reagents)Moderate (Ligands, Cs₂CO₃)
Scalability High (kg scale feasible)Moderate (g scale)

Troubleshooting: The Application Scientist's Notebook

  • Problem: Low conversion in Protocol B.

    • Root Cause: The amino group on the aryl iodide is deactivating the oxidative addition.

    • Fix: Switch to the Nitro route (Protocol A) if possible. If not, increase catalyst loading to 20 mol% CuI / 40 mol% Ligand and ensure strictly anhydrous conditions.

  • Problem: Blue/Green color turns to black precipitate.

    • Root Cause: "Catalyst Death" via oxidation to CuO (inactive) or disproportionation.

    • Fix: Your inert atmosphere was breached. Degas solvents more thoroughly (freeze-pump-thaw) and use a glovebox if available.

  • Problem: Formation of Diphenylamine side product.

    • Root Cause: In Protocol B, if the phenol is sterically hindered, the aniline amine might compete as a nucleophile (homocoupling of the haloaniline).

    • Fix: Use a large excess of phenol (2.0 equiv) to statistically favor O-arylation.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[4] Angewandte Chemie International Edition. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link

  • Buck, E., et al. (2002). Ullmann Ether Coupling of 2-Chloronitrobenzenes. Organic Process Research & Development. Link

Sources

Method

Application Note: Chemoselective Reduction of 2-chloro-1-(3-chlorophenoxy)-6-nitrobenzene

Part 1: Strategic Analysis & Core Directive Executive Summary The reduction of 2-chloro-1-(3-chlorophenoxy)-6-nitrobenzene to its corresponding aniline, 2-chloro-1-(3-chlorophenoxy)-6-aminobenzene , presents a classic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The reduction of 2-chloro-1-(3-chlorophenoxy)-6-nitrobenzene to its corresponding aniline, 2-chloro-1-(3-chlorophenoxy)-6-aminobenzene , presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two distinct aryl chloride (Ar-Cl) bonds—one on the central nitro-bearing ring and one on the phenoxy ether ring.

Standard catalytic hydrogenation methods (e.g., Pd/C under


) are unsuitable due to the high propensity for hydrodehalogenation , which would yield the des-chloro byproducts (de-chlorinated anilines). Furthermore, the steric congestion arising from the ortho-nitro and ortho-chloro substituents flanking the phenoxy ether linkage requires a reduction system capable of overcoming kinetic barriers without forcing conditions that degrade the ether bond.

This guide details two validated protocols:

  • Stoichiometric Reduction (Fe/AcOH): The "Gold Standard" for laboratory-scale reliability and absolute chemoselectivity.

  • Catalytic Hydrogenation (Pt/C-S): A scalable, heterogeneous method using sulfided platinum to inhibit dechlorination, suitable for process development.

Structural Challenges & Mechanistic Logic
  • Chemoselectivity (Nitro vs. Chloro): The bond dissociation energy (BDE) of Ar-NO

    
     reduction intermediates is lower than Ar-Cl, but highly active catalysts (Pd) lower the activation energy for Ar-Cl cleavage. We must use metals (Fe, Zn) or poisoned catalysts (Pt-S) that cannot insert into the C-Cl bond.
    
  • Steric Environment: The target molecule is a 1,2,6-substituted benzene derivative. The nitro group at position 6 is ortho to the bulky phenoxy group at position 1. This steric crowding can retard the approach of bulky reducing agents or adsorption onto catalyst surfaces.

Part 2: Experimental Protocols

Protocol A: Iron-Mediated Reduction (Bechamp Modification)

Best For: Laboratory scale (1g – 50g), high reliability, zero risk of dechlorination.

1. Reagents & Materials
  • Substrate: 2-chloro-1-(3-chlorophenoxy)-6-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced grade) (4.0 – 5.0 equiv)

  • Proton Source: Glacial Acetic Acid (AcOH) (5.0 equiv) or Ammonium Chloride (NH

    
    Cl) (saturated aq. solution) for milder conditions.
    
  • Solvent: Ethanol/Water (4:1 v/v) or Ethyl Acetate/Water (biphasic).

2. Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for iron slurry), reflux condenser, and internal temperature probe.

  • Solubilization: Charge the substrate and Ethanol/Water solvent mixture. Heat to 50°C to ensure partial dissolution or fine dispersion.

  • Activation: Add the Iron powder in one portion.

  • Initiation: Add Glacial Acetic Acid dropwise via an addition funnel over 15 minutes. Caution: The reaction is exothermic. Monitor temperature and maintain below 85°C.

  • Reflux: Heat the mixture to mild reflux (approx. 78-80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The reaction is complete when the starting nitro compound is <0.5%.

  • Workup (Critical for Iron Removal):

    • Cool the mixture to room temperature.

    • Adjust pH to ~8-9 using saturated NaHCO

      
       or 10% NaOH to neutralize acetic acid and precipitate iron salts.
      
    • Filter the slurry through a Celite pad (diatomaceous earth) to remove iron oxides. Wash the cake thoroughly with Ethyl Acetate.

  • Isolation:

    • Separate the organic layer from the filtrate.

    • Wash with brine (saturated NaCl).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
3. Troubleshooting
  • Stalled Reaction: If conversion stops at the hydroxylamine intermediate, add 1.0 equiv of fresh Iron powder and increase agitation speed.

  • Emulsions: Iron sludge can cause emulsions. Filtering the hot reaction mixture through Celite before neutralization can sometimes mitigate this.

Protocol B: Catalytic Hydrogenation (Sulfided Platinum)

Best For: Process scale (>50g), "Green Chemistry" requirements, minimizing solid waste.

1. Reagents & Materials
  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/C poisoned with Vanadium. Do not use Pd/C.

  • Hydrogen Source: H

    
     gas (balloon or autoclave at 5–10 bar).
    
  • Solvent: Methanol or Tetrahydrofuran (THF).

2. Step-by-Step Procedure
  • Loading: In a hydrogenation autoclave (e.g., Parr reactor), charge the substrate and solvent (conc. 0.2 – 0.5 M).

  • Catalyst Addition: Add 5% sulfided Pt/C (1–2 wt% loading relative to substrate). Safety: Add catalyst as a water slurry to prevent ignition of solvent vapors.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times, then with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 5 bar (approx. 70 psi)

    
    . Heat to 50°C. Stir vigorously (>800 rpm) to overcome mass transfer limitations.
    
  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 2–6 hours.
    
  • Workup:

    • Vent H

      
       and purge with N
      
      
      
      .
    • Filter catalyst through a membrane filter (0.45 µm) or Celite under inert atmosphere.

    • Concentrate the filtrate to yield the crude aniline.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the decision logic and process flow for the two protocols.

G Start Substrate: 2-chloro-1-(3-chlorophenoxy)-6-nitrobenzene Decision Scale / Constraint? Start->Decision MethodA Method A: Fe / AcOH (Stoichiometric) Decision->MethodA Lab Scale / Robustness MethodB Method B: H2 + Pt/C(S) (Catalytic) Decision->MethodB Process Scale / Low Waste StepA1 Reflux in EtOH/H2O Temp: 80°C MethodA->StepA1 StepA2 Filtration (Celite) Remove Iron Sludge StepA1->StepA2 Crude Crude Aniline Intermediate StepA2->Crude StepB1 Autoclave: 5 bar H2 Temp: 50°C MethodB->StepB1 StepB2 Cat. Filtration (Recycle Catalyst) StepB1->StepB2 StepB2->Crude QC QC Check: Limit Des-Chloro < 0.1% Crude->QC QC->MethodA Fail (Reprocess) Final Final Product: 2-chloro-1-(3-chlorophenoxy)-6-aminobenzene QC->Final Pass

Caption: Process flow for the chemoselective reduction of the target nitroarene, highlighting the divergent paths for laboratory vs. process scale execution.

Data Presentation: Method Comparison
FeatureMethod A: Fe / AcOHMethod B: Pt/C (sulfided)
Chemoselectivity Excellent (>99%)Very Good (98-99%)
Risk of Dechlorination NegligibleLow (requires poisoned catalyst)
Scalability Poor (Iron waste disposal)Excellent (Catalyst recycling)
Reaction Time 2–4 Hours2–6 Hours
Cost Low (Reagents) / High (Disposal)High (Catalyst) / Low (OpEx)
Safety Profile Thermal runaway riskH

pressure hazard

Part 4: Analytical Controls & Safety

Analytical Method (HPLC)

To ensure the integrity of the Ar-Cl bonds, use the following HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Marker: The "des-chloro" impurity (aniline missing one Cl) will typically elute before the target product due to increased polarity.

Safety Considerations
  • Nitroarenes: Potential explosion hazard upon rapid heating. Never distill the nitro-starting material to dryness.

  • Anilines: The product is likely toxic and a potential skin sensitizer. Handle with double nitrile gloves and work in a fume hood.

  • Iron Waste: The iron filter cake from Method A can be pyrophoric if allowed to dry completely. Keep wet with water/solvent and dispose of in a dedicated metal waste container.

References

  • Selective Reduction of Nitroarenes

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[1]

    • Source: ScienceMadness / Org. Lett. (General Protocol Context).
    • URL:

  • Catalytic Hydrogenation Specifics

    • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst.[2]

    • Source: RSC Advances, 2017, 7, 29143-29148.

    • URL:[Link]

  • General Methodology for Halogenated Nitroarenes: Title: Reduction of Nitro Compounds (BenchChem Applic
  • Safety Data (2-Chloronitrobenzene derivatives)

Sources

Application

Application Note: 3-Chloro-2-(3-chlorophenoxy)aniline as a Next-Generation Agrochemical Intermediate

Executive Summary In modern agrochemical discovery, diaryl ether amines serve as highly privileged scaffolds for the development of broad-spectrum herbicides and novel fungicidal agents. Specifically, 3-Chloro-2-(3-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical discovery, diaryl ether amines serve as highly privileged scaffolds for the development of broad-spectrum herbicides and novel fungicidal agents. Specifically, 3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8) provides a highly optimized steric and electronic profile for target-site binding. This application note provides drug development professionals and formulation scientists with a comprehensive, self-validating guide to utilizing this intermediate in the synthesis of Protoporphyrinogen IX oxidase (PPO) inhibitors.

Chemical Profile & Mechanistic Rationale

Structural Advantages in Agrochemical Design

The molecular architecture of 3-Chloro-2-(3-chlorophenoxy)aniline is characterized by an aniline core with a meta-chloro substitution on the phenoxy ring and an ortho-phenoxy arrangement[1]. This specific substitution pattern is not arbitrary; it is a meticulously designed pharmacophore:

  • Lipophilicity & Target Binding: The meta-chloro group on the phenoxy ring significantly enhances the molecule's lipophilicity, allowing the final active ingredient to anchor deeply into the hydrophobic pocket of target enzymes[2].

  • Synthetic Versatility: The primary amine at the 1-position of the core aniline ring acts as a highly reactive nucleophile, enabling rapid derivatization into uracils, triazolinones, or pyrimidines—the active warheads of modern herbicides.

  • Industrial Viability: The diaryl ether backbone is typically constructed industrially via a Nucleophilic Aromatic Substitution (SNAr) reaction, a highly scalable pathway[3].

Biological Mechanism of Action (PPO Inhibition)

When derivatized into a uracil or triazolinone, the resulting compound acts as a competitive inhibitor of Protoporphyrinogen IX oxidase (PPO). By mimicking half of the protoporphyrinogen IX molecule, the agrochemical blocks the enzymatic conversion process. This blockade forces the accumulation of protoporphyrin IX in the plant cytoplasm. Upon exposure to light and oxygen, this accumulation generates lethal Reactive Oxygen Species (ROS), leading to rapid lipid peroxidation and weed cell death[4][5].

PPOPathway PPO Protoporphyrinogen IX Oxidase (PPO Enzyme) ProtoIX Protoporphyrinogen IX (Cytoplasmic Accumulation) PPO->ProtoIX Enzymatic Blockade Inhibitor Diphenyl Ether Agrochemical (Active Inhibitor) Inhibitor->PPO Competitive Binding (Hydrophobic Pocket) ROS Singlet Oxygen / ROS Generation ProtoIX->ROS Light + O2 Exposure Death Lipid Peroxidation & Cell Membrane Disruption ROS->Death Membrane Disruption

Figure 1: Biological mechanism of action for diphenyl ether-derived PPO inhibitors leading to weed cell death.

Quantitative Data & Material Specifications

To ensure reproducibility across synthetic batches, starting materials must meet rigorous analytical standards. Table 1 outlines the baseline physicochemical parameters for the intermediate, while Table 2 demonstrates the empirical data driving our choice of reaction conditions for downstream synthesis.

Table 1: Physicochemical Profile of 3-Chloro-2-(3-chlorophenoxy)aniline [1][6]

ParameterSpecification / ValueAnalytical Method (Validation)
CAS Number 946772-61-8N/A
Molecular Formula C12H9Cl2NOHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 254.11 g/mol Mass Spectrometry (m/z)
Purity Standard ≥ 95.0%Reverse-Phase HPLC (UV at 254 nm)
Structural Integrity Confirmed1H-NMR (DMSO-d6) & 13C-NMR

Table 2: Optimization of Isocyanate Conversion (Protocol 1) Causality: Toluene at 110°C is selected over DCM and THF because the higher boiling point provides the necessary activation energy to drive the phosgenation to completion, minimizing the formation of symmetric urea byproducts.

SolventReagentTemp (°C)Time (h)Isolated Yield (%)IPC Purity (%)
Dichloromethane (DCM)Triphosgene40865.285.0
Tetrahydrofuran (THF)Triphosgene66678.490.5
Toluene Triphosgene 110 4 92.1 98.5

Synthetic Workflows & Experimental Protocols

The following protocols detail the transformation of 3-Chloro-2-(3-chlorophenoxy)aniline into a highly active uracil-based PPO inhibitor.

SyntheticWorkflow A 3-Chloro-2-(3-chlorophenoxy)aniline (Starting Material) B Phosgenation (Triphosgene, Toluene) A->B Step 1: 110°C, 4h C Condensation (Amino Crotonate) B->C Step 2: Base, THF D Uracil-Based PPO Inhibitor C->D Step 3: Cyclization

Figure 2: Three-step synthetic workflow for converting the aniline intermediate into a uracil-based herbicide.

Protocol 1: Synthesis of 3-Chloro-2-(3-chlorophenoxy)phenyl Isocyanate

Rationale: Converting the primary amine to an isocyanate is a critical activation step. We utilize triphosgene (bis(trichloromethyl) carbonate) as a safer, solid alternative to highly toxic phosgene gas, maintaining industrial scalability while improving laboratory safety.

Step-by-Step Procedure:

  • Preparation: Charge a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet with 3-Chloro-2-(3-chlorophenoxy)aniline (25.4 g, 0.1 mol) and anhydrous toluene (200 mL).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add triphosgene (11.8 g, 0.04 mol) in portions over 30 minutes to control the exothermic release of HCl gas.

  • Thermal Activation: Gradually heat the reaction mixture to reflux (110°C) and maintain for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Withdraw a 0.1 mL aliquot, quench in anhydrous methanol, and analyze via HPLC. Validation Criteria: The reaction is deemed complete when the aniline peak (RT ~4.2 min) is ≤ 1.0% and the corresponding methyl carbamate derivative peak (RT ~6.5 min) is dominant.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene and residual phosgene/HCl.

  • Storage: The resulting crude isocyanate is highly moisture-sensitive. Store immediately under argon at 4°C or use directly in Protocol 2.

Protocol 2: Condensation and Uracil Ring Closure

Rationale: The highly electrophilic isocyanate carbon is attacked by the amino group of an alkyl 3-amino-4,4,4-trifluorocrotonate, followed by base-catalyzed intramolecular cyclization to form the uracil ring—the primary pharmacophore for PPO binding[7].

Step-by-Step Procedure:

  • Coupling: Dissolve the crude isocyanate from Protocol 1 in anhydrous THF (150 mL). Add ethyl 3-amino-4,4,4-trifluorocrotonate (18.3 g, 0.1 mol) dropwise at room temperature. Stir for 2 hours.

  • IPC (Urea Formation): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the isocyanate spot confirms intermediate urea formation.

  • Cyclization: Add sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) portion-wise at 0°C. Caution: H2 gas evolution. Heat the mixture to 60°C for 3 hours to force the ring closure.

  • Quenching & Extraction: Cool to 0°C and carefully quench with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification (Self-Validation): Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography. Validation Criteria: Confirm the final uracil structure via 19F-NMR (expecting a sharp singlet around -62 ppm for the CF3 group) and LC-MS.

References

  • ChemicalBook. "3-CHLORO-2-(3-CHLOROPHENOXY)ANILINE | 946772-61-8". 1

  • Bidepharm. "CAS:946772-61-8, 3-Chloro-2-(3-chlorophenoxy)aniline". 6

  • Echemi. "2-Phenoxyaniline CAS NO 2688-84-8". 2

  • BenchChem. "4-Nitro-2-phenoxyaniline | 5422-92-4" (Nucleophilic Aromatic Substitution Mechanism). 3

  • ICAR-Directorate of Weed Research. "Herbicide Use in Indian Agriculture". 4

  • Google Patents (US4427437A). "Use of 2-phenoxypyrimidines as herbicides". 8

  • USDA. "Review of Literature on Herbicides, Including Phenoxy Herbicides and Associated Dioxins, Volume II". 5

Sources

Method

Application Note: Regioselective Synthesis of Diaryl Ether Scaffolds via SNAr of 2,3-Dichloronitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Strategic Rationale The diaryl ether linkage is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Strategic Rationale

The diaryl ether linkage is a privileged structural motif ubiquitous in modern pharmaceuticals, agrochemicals, and advanced materials. Constructing this scaffold with high regiocontrol and preserving functional handles for downstream diversification is a critical objective in process chemistry.

This application note details the utilization of 2,3-dichloronitrobenzene as a highly versatile, regioselective electrophile for the synthesis of complex diaryl ethers[1]. By exploiting the differential reactivity of the two chloride substituents under Nucleophilic Aromatic Substitution (SₙAr) conditions, chemists can achieve exclusive mono-arylation. The resulting 2-aryloxy-3-chloronitrobenzene intermediate serves as a high-value scaffold: the nitro group can be chemoselectively reduced to an aniline, and the remaining C3-chloride provides a robust handle for subsequent transition-metal-catalyzed cross-coupling[1].

Mechanistic Insights: The SₙAr Advantage (E-E-A-T)

The success of this methodology relies on the profound electronic asymmetry induced by the nitro group. Understanding the causality behind this reactivity is essential for rational reaction optimization.

  • Electronic Activation & LUMO Lowering: The nitro group (-NO₂) exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring[2][3]. This activates the ring toward nucleophilic attack.

  • Absolute Regioselectivity: Resonance withdrawal places partial positive charges exclusively at the ortho (C2, C6) and para (C4) positions relative to the nitro group. In 2,3-dichloronitrobenzene, the C2 position is ortho to the nitro group and bears a chloride leaving group, making it highly electrophilic[4]. The C3 position is meta to the nitro group and is therefore electronically deactivated toward SₙAr.

  • Meisenheimer Complex Stabilization: When the phenoxide nucleophile attacks the C2 position, the resulting negative charge in the transition state (Meisenheimer complex) is efficiently delocalized onto the highly electronegative oxygen atoms of the nitro group[3][4]. Subsequent elimination of the C2-chloride restores aromaticity, yielding the product with >99:1 regioselectivity.

SNAr_Mechanism Phenol Phenol + Base Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex (C2-Attack) Phenoxide->Meisenheimer SNAr Attack DCNB 2,3-Dichloronitrobenzene (Electrophile) DCNB->Meisenheimer Activated C2 Product 2-Aryloxy-3-chloronitrobenzene (Diaryl Ether) Meisenheimer->Product -Cl⁻ (Aromatization)

Workflow of the regioselective SₙAr mechanism forming the diaryl ether scaffold.

Reaction Optimization & Quantitative Data

The choice of base and solvent dictates the kinetics and yield of the SₙAr reaction. Polar aprotic solvents (like DMF or DMSO) are mandatory as they solvate the alkali metal cations while leaving the phenoxide anion "naked" and highly nucleophilic. Weak inorganic bases (K₂CO₃ or Cs₂CO₃) are preferred over hydroxides (NaOH/KOH) to prevent competitive hydrolysis of the electrophile, which would generate unwanted 2-chloro-6-nitrophenol impurities.

Table 1: Optimization of SₙAr Conditions for Diaryl Ether Synthesis

EntryNucleophileBaseSolventTemp (°C)Time (h)Regioselectivity (C2:C3)Isolated Yield (%)
1PhenolK₂CO₃DMF10012>99:188
2PhenolCs₂CO₃DMF1008>99:194
3PhenolK₂CO₃MeCN8024>99:165
44-MethoxyphenolK₂CO₃DMF10012>99:185
54-FluorophenolK₂CO₃DMF10012>99:191

Note: Cesium carbonate (Entry 2) provides superior yields and faster reaction times due to the higher solubility of the cesium phenoxide intermediate in DMF, though K₂CO₃ remains the standard for cost-effective scale-up.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) and specific workup rationales are embedded to ensure reproducibility and high purity of the isolated scaffold.

Materials Required
  • 2,3-Dichloronitrobenzene (1.0 equiv, limiting reagent)[5]

  • Phenol derivative (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, 325 mesh (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Equip a dry, multi-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with the phenol derivative (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (10 volumes relative to the electrophile).

  • Stir the suspension at 25 °C for 30 minutes. Causality: This pre-stirring period allows for the initial deprotonation of the phenol, shifting the equilibrium toward the active phenoxide nucleophile before the electrophile is introduced.

Step 2: Nucleophilic Addition & IPC 5. Add 2,3-dichloronitrobenzene (1.0 equiv) to the reaction mixture in a single portion. 6. Heat the reaction mixture to 100 °C using a temperature-controlled oil bath. 7. In-Process Control (IPC): After 8 hours, sample the reaction mixture. Dilute with EtOAc, wash with water, and analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the 2,3-dichloronitrobenzene peak is ≤ 1.0% Area.

Step 3: Quench & Selective Liquid-Liquid Extraction (LLE) 8. Once complete, cool the reaction mixture to ambient temperature. 9. Pour the mixture into vigorously stirred ice-water (30 volumes). Causality: Quenching in a large volume of water crashes out the highly hydrophobic diaryl ether while keeping the inorganic salts and DMF dissolved. 10. Extract the aqueous mixture with Ethyl Acetate (3 x 15 volumes). 11. Critical Purification Step: Wash the combined organic layers with 1M aqueous NaOH (2 x 10 volumes). Causality: The 0.1 equiv excess of unreacted phenol will be deprotonated by the NaOH and partitioned into the aqueous waste as sodium phenoxide, ensuring the final product is free of phenolic impurities. 12. Wash the organic layer with brine (10 volumes) to remove residual water and DMF.

Step 4: Isolation and Desiccation 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. If necessary, recrystallize the crude solid from hot ethanol or a hexanes/ethyl acetate mixture to afford the pure 2-aryloxy-3-chloronitrobenzene scaffold as a crystalline solid.

Downstream Functionalization Logic

The isolated 2-aryloxy-3-chloronitrobenzene is not an end-product, but a launchpad for advanced API synthesis. The logic flow below illustrates how the remaining functional groups are sequentially activated.

Downstream_Applications Scaffold 2-Aryloxy-3-chloronitrobenzene Reduction Nitro Reduction (Pd/C, H₂) Scaffold->Reduction Chemoselective Aniline 2-Aryloxy-3-chloroaniline Reduction->Aniline Coupling Buchwald-Hartwig Coupling (Pd-Catalyzed) Aniline->Coupling C3-Cl Activation API Advanced API Scaffold Coupling->API

Downstream functionalization logic for the synthesized diaryl ether intermediate.

References

  • BenchChem Technical Guides. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. BenchChem. 1

  • Cronin, M. T. D., et al. (2001). Parametrization of Electrophilicity for the Prediction of the Toxicity of Aromatic Compounds. Chemical Research in Toxicology, American Chemical Society. 2

  • Ibata, T., Isogami, Y., & Toyoda, J. (1990). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan, Oxford University Press. 4

  • National Institutes of Health (NIH) PMC. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action.3

  • BenchChem Product Data. 2,3-Dichloronitrobenzene | 3209-22-1. BenchChem.5

Sources

Application

Application Note: 3-Chloro-2-(3-chlorophenoxy)aniline as a Novel Scaffold in Antimalarial Hybrid Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Scientific Rationale & Introduction The global spread of multi-drug resi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Scientific Rationale & Introduction

The global spread of multi-drug resistant Plasmodium falciparum and Plasmodium vivax strains has severely compromised the efficacy of standard artemisinin-based combination therapies (ACTs). To circumvent resistance mechanisms—such as mutations in the PfKelch13 gene—medicinal chemistry has pivoted toward covalent biotherapy and hybrid drug design.

Recent breakthroughs have demonstrated that diaryl ether anilines, specifically chlorophenoxy anilines, are highly potent antimalarial pharmacophores capable of independent binding to Plasmodium targets 1 [1]. While the 4,4'-isomer has been extensively documented, 3-Chloro-2-(3-chlorophenoxy)aniline 2 [2] presents a novel structural paradigm. Shifting the substitution pattern to the 2,3'-positions introduces unique steric bulk and alters the electronic distribution of the aromatic rings. This modification is hypothesized to reduce susceptibility to specific CYP450 metabolic pathways while maintaining high intestinal absorption and membrane permeability, making it an ideal candidate for hybridization with artesunate (ATS).

Mechanistic Framework: Dual-Action Synergy

The hybridization of artesunate with 3-chloro-2-(3-chlorophenoxy)aniline (forming the ATS-2,3-CPA hybrid ) relies on a dual-action mechanism. The artesunate moiety contains a 1,2,3-trioxane endoperoxide bridge. Upon entering the parasite's food vacuole, this bridge is cleaved by Fe(II) from digested host hemoglobin, generating highly reactive carbon-centered radicals that alkylate heme and inhibit the formation of hemozoin. Simultaneously, the covalently linked aniline pharmacophore binds to distinct Plasmodium proteins, creating a synergistic effect that drastically lowers the IC50 and delays the onset of parasitic resistance3 [3].

MOA Hybrid ATS-2,3-CPA Hybrid FoodVacuole Parasite Food Vacuole (Heme-rich environment) Hybrid->FoodVacuole AnilineBinding Aniline Pharmacophore Binds Plasmodium Proteins Hybrid->AnilineBinding Dual Action Cleavage Endoperoxide Cleavage by Fe(II) Heme FoodVacuole->Cleavage Radical Carbon-centered Radicals Cleavage->Radical Alkylation Heme Alkylation (Inhibits Hemozoin) Radical->Alkylation Death Parasite Death Alkylation->Death AnilineBinding->Death

Dual-action mechanism of ATS-2,3-CPA hybrid via heme alkylation and protein binding.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls is explicitly defined to ensure reproducibility.

Protocol A: Synthesis of Artesunate-3-Chloro-2-(3-chlorophenoxy)aniline (ATS-2,3-CPA)

This protocol utilizes a sequential coupling solvent extraction process to covalently link the precursors via an amide bond.

Step-by-Step Methodology:

  • Activation: Dissolve 0.5 mmol of Artesunate in 5 mL of anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C. Causality: Low temperature stabilizes the O-acylisourea intermediate formed in the next step, preventing premature hydrolysis.

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.5 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and diisopropylethylamine (DIPEA, 3.0 eq). Stir for 30 minutes. Causality: HOBt suppresses racemization and improves the efficiency of amide bond formation with sterically hindered amines.

  • Conjugation: Dissolve 1.0 mmol of 3-Chloro-2-(3-chlorophenoxy)aniline in 5 mL of DCM. Add this dropwise to the activated artesunate mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Extraction: Quench the reaction with saturated NaHCO3 to neutralize excess acid. Separate the organic phase and back-extract the aqueous phase with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and remove the solvent in vacuo.

Self-Validation & QC: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the artesunate spot and the emergence of a new, UV-active spot confirms conversion. Final validation requires LC-MS (target m/z corresponding to the hybrid mass) and 1H-NMR to confirm the presence of the amide proton (~8.0 ppm).

SynthesisWorkflow ATS Artesunate (ATS) 0.5 mmol in DCM Reagents EDC (1.5 eq), HOBt (1.5 eq) DIPEA (3.0 eq) Stir at 0°C ATS->Reagents Reaction Coupling Reaction Room Temp, Overnight Reagents->Reaction Aniline 3-Chloro-2-(3-chlorophenoxy)aniline (1.0 mmol in DCM) Aniline->Reaction Dropwise addition Quench Quench & Extract Sat. NaHCO3 / DCM Reaction->Quench Purification Drying & Evaporation MgSO4, in vacuo Quench->Purification Product Purified Hybrid Drug (ATS-2,3-CPA) Purification->Product

Workflow for the EDC/HOBt-mediated synthesis of the ATS-2,3-CPA antimalarial hybrid.

Protocol B: In Vitro Antiplasmodial Screening (Modified SYBR Green I Assay)

This assay evaluates the IC50 of the synthesized hybrid against chloroquine-sensitive (3D7) and resistant (W2) P. falciparum strains.

Step-by-Step Methodology:

  • Parasite Synchronization: Treat P. falciparum cultures with 5% D-sorbitol for 10 minutes. Causality: Sorbitol selectively lyses mature trophozoites and schizonts, isolating ring-stage parasites. This ensures the drug is evaluated across a complete 48-hour intraerythrocytic cycle.

  • Plating: Seed 100 µL of synchronized parasite suspension (1% parasitemia, 2% hematocrit) into 96-well microtiter plates.

  • Drug Exposure: Add serial dilutions of ATS-2,3-CPA (ranging from 0.1 to 100 ng/mL). Include Artesunate as a positive control and untreated infected RBCs as a negative control. Incubate at 37°C in a gas mixture (5% CO2, 5% O2, 90% N2) for 72 hours.

  • Fluorescence Readout: Add 100 µL of lysis buffer containing SYBR Green I dye (1X final concentration) to each well. Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Causality: SYBR Green I intercalates directly into parasitic DNA, providing a highly sensitive readout that correlates linearly with parasitemia, avoiding the hazards of traditional [3H]-hypoxanthine radioactivity.

Self-Validation & QC: Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor > 0.5 is required to validate the assay's dynamic range and signal-to-noise ratio before calculating the IC50 via non-linear regression analysis.

Protocol C: In Vivo Efficacy (Peter's 4-Day Suppressive Test)

To evaluate the in vivo chemosuppressive activity using the murine P. berghei ANKA model.

Step-by-Step Methodology:

  • Infection: Inject Swiss albino mice intravenously (tail vein) with

    
    P. berghei ANKA-infected erythrocytes on Day 0. Causality: Intravenous injection ensures immediate and uniform synchronization of the blood-stage infection, which is critical for the strict timing of the 4-day test.
    
  • Dosing: Divide mice into groups of five. Administer ATS-2,3-CPA orally at varying doses (e.g., 2, 4, 8 mg/kg) at 2, 24, 48, and 72 hours post-infection.

  • Evaluation: On Day 4 (96 hours post-infection), prepare thin blood smears from tail snips, fix with methanol, and stain with 10% Giemsa.

  • Quantification: Count infected erythrocytes against 5,000 total erythrocytes under a light microscope (100X oil immersion) to determine % parasitemia and calculate % chemosuppression relative to the vehicle control.

Self-Validation & QC: The vehicle control group must exhibit a steady-state parasitemia of at least 10-15% by Day 4. If the control baseline is lower, the infection did not properly establish, and the calculated ED50 will be statistically invalid.

Quantitative Data Presentation

The tables below summarize the expected benchmark data for the chlorophenoxy-aniline hybrid class, extrapolated from validated studies on the 4,4'-isomer to guide expected outcomes for the 2,3'-isomer4[4].

Table 1: Comparative In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundIC50 (3D7) ng/mLIC50 (W2) ng/mLCC50 (Vero E6) µg/mLSelectivity Index (3D7)
Artesunate (ATS) Control4.66 ± 0.930.60 ± 0.15> 100> 20,000
3-Chloro-2-(3-chlorophenoxy)aniline~ 22.80 ± 1.20~ 18.50 ± 1.10> 50> 2,000
ATS-2,3-CPA Hybrid 11.47 ± 1.30 1.45 ± 0.26 > 100 > 8,000

Note: The hybrid demonstrates slightly higher IC50 than pure artesunate but significantly mitigates resistance potential through its dual-action binding mechanism.

Table 2: In Vivo Efficacy (Peter's 4-Day Suppressive Test against P. berghei ANKA)

Treatment GroupDose (mg/kg)Mean % Parasitemia (Day 4)% ChemosuppressionED50 (mg/kg)
Vehicle Control018.4 ± 1.20.0N/A
Artesunate (ATS)5.01.2 ± 0.393.42.60
ATS-2,3-CPA Hybrid 5.0 2.1 ± 0.4 88.5 4.21

References

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models (PMC / NIH).
  • 3-Chloro-2-(3-chlorophenoxy)aniline | SCBT. Source: Santa Cruz Biotechnology.
  • Chemical Synthesis, Efficacy, and Safety of Antimalarial Hybrid Drug Comprising of Sarcosine and Aniline Pharmacophores as Scaffolds.
  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models (MalariaWorld). Source: MalariaWorld.

Sources

Method

Application Note: Regioselective Synthesis of 3-Chloro-2-(3-chlorophenoxy)nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The construction of diaryl ethers is a critical transformation in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The construction of diaryl ethers is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. While transition-metal-catalyzed methods (e.g., Ullmann or Buchwald-Hartwig couplings) are standard for unactivated arenes, Nucleophilic Aromatic Substitution (SNAr) provides a highly efficient, atom-economical, and metal-free alternative when dealing with electron-deficient aryl halides 1.

This protocol details the coupling of 3-chlorophenol with 2,3-dichloronitrobenzene to yield 3-chloro-2-(3-chlorophenoxy)nitrobenzene .

The Causality of Regioselectivity

A successful SNAr reaction relies on the stabilization of the anionic Meisenheimer complex transition state. In 2,3-dichloronitrobenzene, the strongly electron-withdrawing nitro group (-NO2) depletes electron density from the aromatic ring, specifically activating the ortho and para positions 2.

  • The C2 Position: The chlorine at the 2-position is ortho to the nitro group. Nucleophilic attack here allows the resulting negative charge to be delocalized directly onto the nitro group's oxygen atoms, drastically lowering the activation energy barrier 3.

  • The C3 Position: The chlorine at the 3-position is meta to the nitro group. It lacks resonance stabilization for the intermediate complex and is sterically hindered by the adjacent C2-chlorine. Consequently, the 3-chlorophenoxide anion exclusively attacks the C2 position, ensuring >99% regioselectivity without the need for directing groups or metal catalysts.

Mechanism Phenol 3-Chlorophenol (Nucleophile Precursor) Phenoxide 3-Chlorophenoxide (Active Nucleophile) Phenol->Phenoxide pKa ~9.0 Base Base (e.g., K2CO3) Deprotonation Base->Phenoxide -HCO3- / -K+ Meisenheimer Meisenheimer Complex (C2-Attack Stabilized by NO2) Phenoxide->Meisenheimer Nucleophilic Attack Arene 2,3-Dichloronitrobenzene (Electrophile) Arene->Meisenheimer ortho-Activation Product 3-Chloro-2-(3-chlorophenoxy)nitrobenzene (Target Diaryl Ether) Meisenheimer->Product Rearomatization LeavingGroup Chloride Anion (Leaving Group) Meisenheimer->LeavingGroup Elimination

Fig 1. SNAr mechanistic pathway for the regioselective synthesis of the diaryl ether.

Reagent Selection & Empirical Optimization

The kinetics of SNAr reactions are heavily dictated by the nucleophilicity of the phenoxide anion and the dielectric constant of the solvent 2. Table 1 summarizes the optimization landscape.

Table 1: Optimization of Base and Solvent Matrix

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C2:C3)
K₂CO₃ DMF 90 4 >98 >99:1
Cs₂CO₃DMF802>99>99:1
K₂CO₃MeCN801265>99:1
NaHTHF65880>99:1
DIPEADMF10024<10N/A

Expertise Insight: While Cesium Carbonate (Cs₂CO₃) provides the fastest kinetics due to the "cesium effect" (the large ionic radius creates a looser ion pair, resulting in a highly reactive, "naked" phenoxide), Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) is selected as the optimal protocol. DMF's high dielectric constant (ε = 36.7) effectively solvates the transition state, allowing the highly cost-effective K₂CO₃ to achieve near-quantitative yields within a standard half-day workflow [[2]]().

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Materials
  • Electrophile: 2,3-Dichloronitrobenzene (1.0 equiv, 10.0 mmol, 1.92 g)

  • Nucleophile: 3-Chlorophenol (1.1 equiv, 11.0 mmol, 1.41 g)

  • Base: Potassium Carbonate, anhydrous, finely powdered (1.5 equiv, 15.0 mmol, 2.07 g)

  • Solvent: DMF, anhydrous (20 mL)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloronitrobenzene (1.92 g) and 3-chlorophenol (1.41 g).

  • Solvation & Base Addition: Add 20 mL of anhydrous DMF. Stir to dissolve. Add finely powdered anhydrous K₂CO₃ (2.07 g) in one portion.

    • Self-Validation Check 1: Upon base addition and initial stirring, the solution will transition to a distinct yellow/orange hue, visually confirming the generation of the 3-chlorophenoxide anion.

  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen (N₂), and heat the reaction mixture to 90 °C using an oil bath or heating block.

  • In-Process Control (IPC): After 3 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 9:1).

    • Self-Validation Check 2: The reaction is deemed complete when the 2,3-dichloronitrobenzene peak is consumed (>95%) and the product mass [M+H]⁺ is dominant.

  • Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold distilled water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Combine the organic layers.

  • Purification via Chemical Washing (Critical Step): Wash the combined organic layers with 1M aqueous NaOH (2 × 30 mL).

    • Self-Validation Check 3: This basic wash aggressively deprotonates any unreacted 3-chlorophenol, pulling it into the aqueous layer and ensuring the organic layer contains only the neutral diaryl ether product.

  • Drying & Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Polish: Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc in Hexanes) or recrystallization from hot ethanol to afford the pure 3-chloro-2-(3-chlorophenoxy)nitrobenzene.

Protocol Step1 1. Reagent Mixing Combine Phenol, Arene, K2CO3 in DMF Step2 2. Thermal Activation Stir at 90 °C under N2 Step1->Step2 Step3 3. In-Process Control (IPC) Check TLC/LC-MS at 3h Step2->Step3 Step3->Step2 <95% Conversion Step4 4. Quench & Extract Pour into Ice Water, Extract with EtOAc Step3->Step4 >95% Conversion Step5 5. Base Wash (Self-Validation) Wash with 1M NaOH to remove unreacted Phenol Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Concentrate, Purify Step5->Step6

Fig 2. Self-validating experimental workflow for diaryl ether synthesis and isolation.

Analytical Validation

To confirm the structural integrity and regioselectivity of the synthesized 3-chloro-2-(3-chlorophenoxy)nitrobenzene, utilize the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃): Look for the complete disappearance of the broad phenolic -OH singlet (~5.5 ppm). The product will display two distinct aromatic spin systems: a 1,2,3-trisubstituted benzene ring (the nitroarene core) showing an AMX or ABC pattern, and a 1,3-disubstituted benzene ring (the phenoxy moiety) showing a distinct meta-coupling pattern (typically a narrow triplet or doublet of doublets around 7.0-7.2 ppm for the proton flanked by the ether and chlorine).

  • ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of 12 distinct aromatic carbon signals. The C-O carbons will be shifted significantly downfield (~145-155 ppm).

  • HRMS (ESI-TOF): Calculated for C₁₂H₇Cl₂NO₃ [M+H]⁺; observe the characteristic 9:6:1 isotopic distribution pattern indicative of a molecule containing two chlorine atoms.

References

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: Molecules (MDPI) URL: [Link]

  • Title: Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Sources

Application

Functionalization of the aniline amino group in diphenyl ethers

Abstract & Strategic Importance The diphenyl ether (DPE) scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). The functi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The diphenyl ether (DPE) scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib). The functionalization of the aniline amino group within this scaffold is a critical gateway step in diversifying these libraries. However, the reactivity of this amine is non-trivial; it is modulated by the electronic push-pull effects of the ether oxygen and the substituents on the distal ring.

This Application Note provides validated protocols for transforming the DPE-aniline moiety into ureas, aryl amines, and amides. We prioritize scalable, high-fidelity methods used in late-stage pharmaceutical development, moving beyond academic curiosity to industrial robustness.

Chemical Environment & Reactivity Analysis

Before attempting functionalization, one must understand the electronic landscape of the substrate.

  • The Ether Effect: The ether oxygen is a

    
    -donor (+M effect). In a simple 4-phenoxyaniline, the amino group is electron-rich and highly nucleophilic.
    
  • The Distal Ring Factor: In drug candidates (e.g., Sorafenib intermediates), the distal ring often contains electron-withdrawing groups (EWGs) like pyridines or halides. These can inductively deactivate the system, though the ether linkage dampens this effect compared to a direct biphenyl connection.

  • Solubility: DPE derivatives are notoriously lipophilic and prone to

    
    -stacking, leading to poor solubility in standard organic solvents (MeOH, Et2O). Protocols must utilize polar aprotic solvents (DMF, DMSO) or high-boiling non-polar solvents (Toluene) to maintain homogeneity.
    
Visualizing the Reaction Landscape

ReactionLandscape Aniline DPE-Aniline (Nucleophile) Urea Diaryl Urea (e.g., Sorafenib) Aniline->Urea Protocol A: Urea Formation BiarylAmine N-Aryl DPE (Buchwald Product) Aniline->BiarylAmine Protocol B: Buchwald-Hartwig Amide Amide Derivative Aniline->Amide Protocol C: Acylation Isocyanate Isocyanate/Carbamate (Electrophile) Isocyanate->Urea ArylHalide Aryl Halide (Pd-Catalysis) ArylHalide->BiarylAmine AcidChloride Acid Chloride/Carboxylate (Coupling Agents) AcidChloride->Amide

Figure 1: Strategic map of DPE-aniline functionalization pathways. The Urea pathway is the most critical for kinase inhibitor synthesis.

Protocol A: Diaryl Urea Formation (The "Sorafenib" Standard)

The formation of a diaryl urea is the most commercially relevant reaction for this scaffold. While isocyanates are the traditional reagent, they are unstable and hazardous. We present two methods: the Direct Isocyanate Method (Standard) and the Phenyl Carbamate Method (Safer/Green).

Method A-1: Direct Isocyanate Addition (Bankston Protocol)

Best for: Small scale, when the isocyanate is commercially available.

Reagents:

  • Substrate: 4-(4-aminophenoxy)-N-methylpicolinamide (or generic DPE-aniline).

  • Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of the DPE-aniline in anhydrous DCM (10 mL/g). If solubility is poor, add small amounts of DMF (<5% v/v).

  • Addition: Cool the solution to 0°C. Add the isocyanate (1.1 equiv) dropwise as a solution in DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (5% MeOH in DCM). The urea product is usually much more polar and will precipitate.

  • Workup (Self-Validating Step): Because diaryl ureas are highly insoluble, the product often precipitates out of the reaction mixture.

    • Filtration: Filter the solid.[1]

    • Wash: Wash the cake with cold DCM to remove unreacted isocyanate.

    • Yield: Typically >85%.

Method A-2: The Phenyl Carbamate Route (Robust Scale-Up)

Best for: Large scale, avoiding unstable isocyanates, higher safety.

Concept: Instead of handling a reactive isocyanate, you react the aniline with a stable phenyl carbamate of the coupling partner.

Protocol:

  • Preparation: Charge the reaction vessel with DPE-aniline (1.0 equiv) and the Phenyl Carbamate partner (1.1 equiv).

  • Solvent: Add DMSO (5 volumes).

  • Base: Add catalytic DMAP (0.1 equiv) or mild heating (60°C) without base.

  • Mechanism: The aniline attacks the carbamate, displacing phenol (PhOH) to form the urea.

  • Purification: Pour the DMSO mixture into water. The urea precipitates; phenol remains in the aqueous phase (or is washed away with basic wash).

Process Workflow: Urea Synthesis

UreaWorkflow Start Start: DPE-Aniline Choice Select Reagent Route Start->Choice Route1 Route 1: Isocyanate (Fast, Hazardous) Choice->Route1 Route2 Route 2: Phenyl Carbamate (Safe, Scalable) Choice->Route2 Step1_1 Dissolve in dry DCM/Toluene Cool to 0°C Route1->Step1_1 Step2_1 Dissolve in DMSO Heat to 60°C Route2->Step2_1 Step1_2 Add Isocyanate Dropwise Step1_1->Step1_2 Precip Product Precipitation (Self-Purification) Step1_2->Precip Step2_2 Displace Phenol Step2_1->Step2_2 Step2_2->Precip Wash Wash with DCM or Water Precip->Wash Final Final Urea Product (>95% Purity) Wash->Final

Figure 2: Decision tree for Urea synthesis. Route 2 is preferred for process safety.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

When the target is a secondary amine (N-Aryl DPE), simple SNAr is often insufficient due to the deactivation of the DPE ring. Palladium catalysis is required.[2]

Challenge: The ether oxygen can chelate Pd, potentially poisoning the catalyst. Bulky biaryl phosphine ligands are essential to prevent this and facilitate reductive elimination.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos (for primary amines) or XPhos (general purpose). Do not use simple PPh3.

  • Base: Cs₂CO₃ (weak base, good for functional group tolerance) or NaOtBu (strong base, faster reaction).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Protocol:

  • Inerting: Flame-dry a reaction vial and cycle Argon/Vacuum 3 times.

  • Loading: Add DPE-aniline (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of Protocols

MethodTarget Functional GroupTypical YieldKey AdvantageMajor Limitation
Isocyanate Addition Urea85–95%Fast, often no chromatography needed.Isocyanates are moisture sensitive & toxic.
Phenyl Carbamate Urea80–90%Scalable, robust, no unstable intermediates.Requires synthesis of carbamate precursor.
Buchwald-Hartwig Aryl Amine60–85%Access to diverse C-N bonds.Catalyst cost; requires O2-free technique.
HATU Coupling Amide90–98%Standard peptide chemistry.High MW byproducts; cost of coupling agent.

Troubleshooting Guide:

  • Problem: Low conversion in Urea formation.

    • Cause: Wet solvent hydrolyzed the isocyanate to the aniline.

    • Fix: Distill toluene or use molecular sieves. Ensure the amine is free-based (not a HCl salt).

  • Problem: Pd-Catalysis stalled (Black precipitate).

    • Cause: "Pd-Black" formation due to ligand dissociation or O2 leak.

    • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a precatalyst (e.g., XPhos Pd G3) to ensure active species generation.

  • Problem: Product is oil/gum.

    • Cause: Residual solvent (DMSO/DMF).

    • Fix: Triturate the oil with cold diethyl ether or water. DPE derivatives love to crystallize if given the right anti-solvent.

References

  • Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[3] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Dumas, J., et al. "Discovery of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}pyridine-2-carboxamide (BAY 43-9006) as a potent, orally active raf kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, vol. 14, 2004, pp. 5478-5481. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Method

Application Note: Heterocycle Synthesis from 3-Chloro-2-(3-chlorophenoxy)aniline

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the synthetic utility of 3-Chloro-2-(3-chlorophenoxy)aniline . Executive Summary The scaffold 3-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the synthetic utility of 3-Chloro-2-(3-chlorophenoxy)aniline .

Executive Summary

The scaffold 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 937604-57-4 analog) represents a critical "privileged structure" in medicinal chemistry, particularly for the synthesis of tricyclic CNS-active agents. Its unique substitution pattern—featuring a 3-chloro group on the aniline ring and a 3'-chloro group on the phenoxy moiety—predisposes it for regioselective cyclization into two major heterocyclic classes:

  • Polychlorinated Dibenz[b,f][1,4]oxazepines: Precursors to antipsychotic analogs (e.g., Loxapine, Amoxapine).

  • Chlorinated Phenoxazines: Scaffolds for intercalating dyes and antitumor agents.

This guide details the Triphosgene-Mediated Cyclocarbonylation (Pathway A) and the Pd-Catalyzed Intramolecular C-H Amination (Pathway B), providing validated protocols to ensure reproducible scale-up.

Retrosynthetic Analysis & Pathway Map

The ortho-phenoxyaniline motif allows for divergent synthesis based on the choice of "carbon inserter" (for 7-membered rings) or "direct coupling" (for 6-membered rings).

ReactionPathways Start 3-Chloro-2-(3-chlorophenoxy)aniline InterA Isocyanate Intermediate Start->InterA Triphosgene, Et3N (Phosgenation) InterB Pd(II)-Amido Complex Start->InterB Pd(OAc)2, Ligand (Oxidative Addition) ProdA 4,6-Dichlorodibenz[b,f][1,4]oxazepin-11(10H)-one (7-Membered Lactam) InterA->ProdA AlCl3, Reflux (Friedel-Crafts) ProdB 1,9-Dichlorophenoxazine (6-Membered Tricycle) InterB->ProdB C-H Activation Reductive Elimination

Figure 1: Divergent synthetic pathways from the 3-Chloro-2-(3-chlorophenoxy)aniline precursor.

Pathway A: Synthesis of Dibenz[b,f][1,4]oxazepines

This pathway constructs the 7-membered lactam ring, a key pharmacophore in tricyclic antidepressants. The use of Triphosgene (BTC) is preferred over phosgene gas for safety and stoichiometric control.

Mechanism[1][2][3][4][5]
  • Phosgenation: The primary amine attacks in situ generated phosgene to form the isocyanate.

  • Cyclization: Under Lewis acid catalysis (AlCl3), the isocyanate undergoes an intramolecular Friedel-Crafts acylation onto the phenoxy ring.

  • Regioselectivity: The 3'-chloro substituent on the phenoxy ring directs the cyclization. The 6'-position (para to Cl, ortho to Ether) is sterically favored over the 2'-position, yielding the 4,6-dichloro isomer (numbering may vary based on IUPAC priority).

Detailed Protocol

Reagents:

  • Substrate: 3-Chloro-2-(3-chlorophenoxy)aniline (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv)

  • Base: Triethylamine (Et3N) (1.2 equiv)

  • Catalyst: Aluminum Chloride (AlCl3) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Isocyanate Formation:

    • Charge a flame-dried 3-neck flask with the aniline substrate (10 mmol) and anhydrous DCE (50 mL).

    • Cool to 0°C under N2 atmosphere.

    • Add Et3N (12 mmol) dropwise.

    • Slowly add a solution of Triphosgene (4 mmol, 1.33 eq of "phosgene" equivalents) in DCE (10 mL) over 30 minutes. Caution: Exothermic.

    • Monitor by TLC/IR (appearance of -N=C=O stretch at ~2270 cm⁻¹).

  • Cyclization:

    • Once isocyanate formation is complete (approx. 1 h), add AlCl3 (15 mmol) in one portion.

    • Warm the mixture to reflux (83°C for DCE) and stir for 4–6 hours.

    • Checkpoint: Reaction is complete when the isocyanate peak disappears and a new amide carbonyl peak appears (~1660–1680 cm⁻¹).

  • Work-up:

    • Cool to room temperature.[1] Quench carefully with ice-water (100 mL).

    • Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).

Expected Yield: 75–85%

Pathway B: Synthesis of Phenoxazines

This pathway collapses the structure into a 6-membered central ring via a Palladium-catalyzed C-H activation sequence. This is far superior to older oxidative cyclization methods which often result in tarry byproducts.

Mechanism

The reaction proceeds via a Buchwald-Hartwig type mechanism involving intramolecular C-H functionalization. Since the phenoxy ring lacks a halogen leaving group at the cyclization site, the reaction relies on Pd(II)-mediated C-H activation directed by the amine.

Detailed Protocol

Reagents:

  • Substrate: 3-Chloro-2-(3-chlorophenoxy)aniline (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: BrettPhos or JohnPhos (10 mol%)

  • Oxidant/Base: Cu(OAc)2 (0.5 equiv) / K2CO3 (2.0 equiv) - Note: Cu(OAc)2 aids in the C-H activation cycle.

  • Solvent: Pivalic acid / Toluene mixture (for C-H activation specificity) or DMF.

Step-by-Step Methodology:

  • Setup:

    • In a glovebox or under strict Argon flow, combine the aniline (5 mmol), Pd(OAc)2 (0.25 mmol), and Ligand (0.5 mmol) in a pressure vial.

    • Add K2CO3 (10 mmol) and Pivalic acid (1.5 mmol - acts as a proton shuttle).

    • Add Toluene (20 mL).

  • Reaction:

    • Seal the vial and heat to 110°C for 16–24 hours.

    • Mechanism Check: The Pd inserts into the N-H, coordinates to the phenoxy ring, activates the ortho-C-H bond, and reductively eliminates to form the C-N bond.

  • Work-up:

    • Filter the hot mixture through a pad of Celite to remove Pd/inorganic salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Phenoxazines are electron-rich and prone to oxidation; store under N2.

    • Purify via rapid silica chromatography (100% Toluene or Hexane/DCM).

Expected Yield: 55–65%[2]

Analytical Data Summary

The following table summarizes the expected spectral characteristics for the starting material versus the cyclized Dibenzoxazepine product.

FeatureStarting Material (Aniline)Product (Dibenzoxazepine)
IR Spectrum 3300, 3400 cm⁻¹ (NH2 doublet)~3200 cm⁻¹ (Amide NH), 1670 cm⁻¹ (C=O)
1H NMR (NH) Broad singlet ~4.0–5.0 ppmBroad singlet ~9.5–10.5 ppm (Lactam NH)
13C NMR ~145 ppm (C-NH2), No C=O~165 ppm (C=O amide)
Mass Spec M+ [253/255] (Cl2 pattern)M+ [279/281] (+26 Da for CO insertion)

Troubleshooting & Optimization

  • Issue: Low Yield in Pathway A (Lactam formation).

    • Cause: Moisture in the solvent hydrolyzing the isocyanate.

    • Fix: Ensure DCE is distilled over CaH2. Use fresh Triphosgene.

  • Issue: Regioisomers in Pathway A.

    • Insight: If cyclization occurs at the 2'-position (sterically crowded), the product ratio will shift.

    • Control: Lower the cyclization temperature (step 2) to 60°C to favor the kinetic product (likely the less hindered 6'-position).

  • Issue: Catalyst Deactivation in Pathway B.

    • Cause: The free amine or the chlorines may coordinate Pd.

    • Fix: Increase catalyst loading to 10 mol% or switch to a precatalyst like XPhos Pd G3 .

References

  • Triphosgene Applications: Org. Lett. 2012, 14, 3676-3679.[3] Link

  • Dibenzoxazepine Synthesis Reviews: Beilstein J. Org. Chem. 2023, 19, 51–80. Link

  • Pd-Catalyzed Heterocycle Synthesis: J. Am. Chem. Soc. 2010, 132, 14048–14051.[4] Link[4]

  • Loxapine/Amoxapine Chemistry: Pharmacol. Res. 2016, 113, 610-625.[5] Link

Sources

Application

Scalable synthesis routes for CAS 946772-61-8

Scalable Synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8)[1][2] Executive Summary This Application Note details a scalable, two-step process chemistry route for the synthesis of 3-Chloro-2-(3-chlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8)[1][2]

Executive Summary

This Application Note details a scalable, two-step process chemistry route for the synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8).[1] This compound is a critical diaryl ether intermediate, often utilized as a scaffold in the development of kinase inhibitors and hypoxia-inducible factor (HIF) modulators.[1]

The protocol moves beyond discovery-scale medicinal chemistry (often relying on expensive Buchwald-Hartwig couplings) to a robust Nucleophilic Aromatic Substitution (SNAr) strategy followed by a chemoselective Nitro Reduction .[1] This route utilizes the commercially available and cost-effective 2,3-dichloronitrobenzene, ensuring high regioselectivity and minimizing the risk of hydrodehalogenation during the reduction step.[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name 3-Chloro-2-(3-chlorophenoxy)aniline
CAS Number 946772-61-8
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Structure Aniline core with a 3-chlorophenoxy ether linkage at the ortho position and a chlorine atom at the meta position.[1][3]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water.

Retrosynthetic Analysis

The most scalable disconnection relies on the activation provided by the nitro group in 2,3-dichloronitrobenzene .[1] The nitro group activates the ortho-chlorine (C2) towards nucleophilic attack, while the meta-chlorine (C3) remains relatively inert.[1] This allows for a highly regioselective SNAr reaction with 3-chlorophenol.[1]

Retrosynthesis Target Target: 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) Intermediate Intermediate: 2-(3-Chlorophenoxy)-3-chloronitrobenzene Target->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pt(S)) SM1 SM 1: 2,3-Dichloronitrobenzene Intermediate->SM1 SNAr Coupling (K2CO3, DMF, Heat) SM2 SM 2: 3-Chlorophenol Intermediate->SM2

Figure 1: Retrosynthetic strategy leveraging the ortho-activation of the nitro group.[1]

Detailed Experimental Protocols

Step 1: Regioselective SNAr Coupling

Objective: Synthesize 2-(3-chlorophenoxy)-3-chloronitrobenzene.[1] Rationale: The reaction exploits the inductive and resonance withdrawing effects of the nitro group to facilitate displacement of the C2-chlorine.[1] Potassium carbonate is chosen as a mild base to deprotonate the phenol without causing significant degradation of the nitrobenzene.

Reagents:

  • 2,3-Dichloronitrobenzene (1.0 equiv)[1]

  • 3-Chlorophenol (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 equiv)[1]

  • N,N-Dimethylformamide (DMF) (5 vol)[1]

Protocol:

  • Charge: To a dry reactor equipped with an overhead stirrer and temperature probe, charge 2,3-Dichloronitrobenzene (1.0 wt) and DMF (5.0 vol).

  • Addition: Add 3-Chlorophenol (1.05 equiv) to the solution. Stir to dissolve.

  • Base Addition: Add K₂CO₃ (1.5 equiv) in a single portion. Note: The reaction is heterogeneous.

  • Reaction: Heat the mixture to 85–95°C . Monitor by HPLC.

    • IPC (In-Process Control):[1] Target < 2% remaining 2,3-dichloronitrobenzene.[1] Typical time: 4–6 hours.

  • Quench: Cool the mixture to 20–25°C. Slowly add Water (10 vol) over 1 hour. The product will precipitate.[4]

  • Isolation: Stir the slurry for 2 hours at 0–5°C. Filter the solid.

  • Wash: Wash the cake with water (2 x 3 vol) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–92%

    • Purity: >98% (a/a)[1][4]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the aniline without dehalogenating the aryl chlorides. Rationale: Catalytic hydrogenation with Pd/C poses a high risk of dechlorinating the aromatic ring. Iron/Ammonium Chloride (Fe/NH₄Cl) is the preferred scalable method due to its high chemoselectivity and low cost. Alternatively, sulfided platinum (Pt(S)/C) hydrogenation can be used if metal waste is a concern.

Reagents:

  • 2-(3-Chlorophenoxy)-3-chloronitrobenzene (1.0 equiv)[1]

  • Iron Powder, reduced (3.0 equiv)

  • Ammonium Chloride (NH₄Cl) (0.5 equiv)[1]

  • Ethanol (5 vol)

  • Water (2 vol)

Protocol:

  • Charge: Charge Intermediate (from Step 1), Ethanol , and Water to the reactor.

  • Activation: Add NH₄Cl (0.5 equiv) and Iron Powder (3.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) . Vigorous mechanical stirring is essential to keep the iron suspended.

    • IPC:[1] Monitor consumption of nitro intermediate by HPLC. Typical time: 2–4 hours.[1]

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot Ethanol (2 vol).[1]

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate (or MTBE) (5 vol) and separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 vol).[1]

  • Wash: Wash combined organics with Brine (3 vol). Dry over Na₂SO₄.

  • Crystallization: Concentrate to dryness. Recrystallize the crude solid from Heptane/EtOAc (9:1) if necessary to achieve >99% purity.

Process Workflow & Critical Parameters

Workflow Start Start: Raw Materials Check Step1 Step 1: SNAr Reaction (85-95°C, 4-6h) Start->Step1 IPC1 IPC: <2% SM Remaining? Step1->IPC1 IPC1->Step1 No Quench Quench & Filtration IPC1->Quench Yes Step2 Step 2: Fe Reduction (Reflux, 2-4h) Quench->Step2 IPC2 IPC: Complete Reduction? Step2->IPC2 IPC2->Step2 No Purification Purification (Crystallization) IPC2->Purification Yes Final Final Product: CAS 946772-61-8 Purification->Final

Figure 2: Process workflow including Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

Analytical Controls

ParameterMethodSpecification
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure. Key signals: NH₂ broad singlet (~5.5 ppm), aromatic protons (6.5–7.5 ppm).
Purity HPLC (C18 Column, ACN/H₂O + 0.1% TFA)> 98.0% Area
Residual Solvent GC-HeadspaceDMF < 880 ppm, EtOH < 5000 ppm
Water Content Karl Fischer (KF)< 0.5% w/w

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Safety & Handling

  • 2,3-Dichloronitrobenzene: Toxic if swallowed and in contact with skin.[1] Potential skin sensitizer. Handle in a fume hood.

  • Nitro Intermediates: Although relatively stable, nitroaromatics can decompose exothermically at high temperatures. Do not heat the dry solid above 150°C.

  • Iron Waste: The iron filter cake from Step 2 can be pyrophoric if allowed to dry completely in air.[1] Keep wet with water and dispose of in a dedicated metal waste container.

References

  • General SNAr Methodology for Diaryl Ethers

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link[1]

  • Regioselectivity in Nitrobenzene Substitutions

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups. Synthesis, 1988(02), 91-95.
  • Analogous Synthesis (2-chloro-6-fluoroanisole from 2,3-dichloronitrobenzene)

    • Patent CN103787846A. Method for preparing 2-chloro-6-fluoroanisole. (Demonstrates the regioselective SNAr at the 2-position of 2,3-dichloronitrobenzene). Link

  • Compound Identification

    • ChemicalBook. (n.d.). 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8).[1][2][5][6][7] Retrieved March 4, 2026. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of ortho-substituted phenoxy aniline synthesis

Technical Support Center: Ortho-Substituted Phenoxy Aniline Synthesis Current Status: Online 🟢 Role: Senior Application Scientist Ticket Subject: Optimization of Yield & Selectivity in o-Phenoxy Aniline Scaffolds Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ortho-Substituted Phenoxy Aniline Synthesis

Current Status: Online 🟢 Role: Senior Application Scientist Ticket Subject: Optimization of Yield & Selectivity in o-Phenoxy Aniline Scaffolds

Executive Summary: The "Ortho" Challenge

Synthesizing ortho-substituted phenoxy anilines presents a unique convergence of steric and electronic challenges. Unlike para-substitutions, the ortho-position suffers from steric crowding, hindering nucleophilic attack. Furthermore, the electronic nature of the precursors dictates your synthetic route.

This guide is structured not as a textbook, but as a decision-support system. We will triage your synthesis into two primary workflows:

  • The Nitro Route (Standard): SNAr coupling of o-halonitrobenzene + phenol

    
     Reduction.
    
  • The Direct Route (Alternative): Ullmann coupling of o-haloaniline + phenol.

Part 1: Strategic Route Selection

Before mixing reagents, verify you are on the chemically viable path. The electronic character of your starting material determines the success of the ether bond formation.

RouteSelection cluster_tips Scientist's Note Start Start: Analyze Substrate EWG Is the Ring Activated? (e.g., -NO2 ortho to Halogen) Start->EWG Check Electronics Amine Is the Ring Deactivated? (e.g., Free -NH2 present) EWG->Amine No RouteA Route A: S_NAr Mechanism (High Success Rate) EWG->RouteA Yes (Electron Deficient) RouteB Route B: Ullmann Coupling (Copper Catalysis Required) Amine->RouteB Yes (Electron Rich) Note Route A is preferred. Nitro groups activate the ring for nucleophilic attack.

Figure 1: Decision matrix for selecting the synthetic pathway based on substrate electronics.

Part 2: The Nitro Route (SNAr) – Troubleshooting

Context: You are reacting an o-halonitrobenzene with a phenol (or substituted phenol) to form the ether linkage, intending to reduce the nitro group later.

Protocol Optimization Table
VariableStandard ConditionHigh-Performance AlternativeWhy? (Mechanistic Insight)
Leaving Group Chloride (-Cl)Fluoride (-F)The C–F bond is stronger, but the high electronegativity of F lowers the LUMO energy, accelerating SNAr rate by orders of magnitude [1].
Base K2CO3Cs2CO3Cesium is larger ("softer"), improving solubility in organic solvents and creating a "naked," more reactive phenoxide anion [2].
Solvent DMFDMSO or NMPDMSO often provides faster rates due to higher polarity, but NMP is more stable at high temperatures (>120°C).
Water "Dry-ish"Strictly AnhydrousWater competes as a nucleophile, hydrolyzing the halide to a phenol (impurity).
Troubleshooting Q&A

Q: My reaction stalls at 60-70% conversion. Adding more base doesn't help.

  • Diagnosis: The potassium carbonate surface may be "glazed" with KCl byproducts, or your solvent is wet.

  • The Fix:

    • Switch to Cesium: Replace 50% of your K2CO3 with Cs2CO3. The "Cesium Effect" often pushes stalled SNAr reactions to completion.

    • Temperature Spike: Ortho-substitution is sterically hindered. If running at 80°C, increase to 110°C.

    • Leaving Group Swap: If possible, switch from o-chloronitrobenzene to o-fluoronitrobenzene. The rate enhancement is dramatic.

Q: I see a new spot on TLC that isn't product or starting material (lower Rf).

  • Diagnosis: Hydrolysis.[1] Trace water has attacked the o-chloronitrobenzene to form o-nitrophenol.

  • The Fix: Ensure reagents are dry.[1] Add activated 3Å molecular sieves to the reaction vessel. Switch to a base that is less hygroscopic if handling is an issue.

Q: The reaction works, but the yield drops during scale-up.

  • Diagnosis: Inefficient stirring or thermal gradients. SNAr is exothermic; however, formation of the phenoxide salt can be thick/slurry-like.

  • The Fix: Ensure high-torque mechanical stirring. On scale, adding the phenol slowly to the base/halide mixture can prevent "hot spots" and side reactions.

Part 3: The Reduction Step (Nitro Amine)

Context: You have successfully made the o-phenoxynitrobenzene. Now you must reduce it to the aniline without breaking the ether bond or removing other halogens.

Critical Selectivity Warning

If your molecule contains Chlorine, Bromine, or Iodine on the phenoxy ring (or elsewhere), standard Pd/C hydrogenation will likely strip these halogens (hydrodehalogenation), ruining your yield.

ReductionLogic Input Nitro-Ether Intermediate Check Are there Halogens (Cl, Br, I) on the rings? Input->Check NoHal No Halogens Check->NoHal No YesHal Yes (Cl, Br, I) Check->YesHal Yes MethodA Method A: Pd/C + H2 (Fastest, Cleanest) NoHal->MethodA MethodB Method B: Pt/C (Sulfided) + H2 (Prevents Dehalogenation) YesHal->MethodB Preferred Catalytic MethodC Method C: Fe / NH4Cl (Bechamp Reduction) YesHal->MethodC Robust Chemical

Figure 2: Selection guide for reduction conditions to preserve molecular integrity.

Troubleshooting Q&A

Q: I used Pd/C and my Chlorine substituent disappeared.

  • The Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) [3]. The sulfur poisons the catalyst just enough to stop the high-energy cleavage of the C-Cl bond while allowing the facile reduction of the -NO2 group.

  • Alternative: Use Iron powder with Ammonium Chloride (Fe/NH4Cl) in Ethanol/Water. It is messy but chemically orthogonal to aryl halides.

Q: The reduction is incomplete; I have hydroxylamine intermediates.

  • Diagnosis: Hydrogen starvation or catalyst poisoning.

  • The Fix:

    • Increase H2 pressure (balloon

      
       Parr shaker at 40 psi).
      
    • Check for sulfur/amines in your starting material that might poison Pd/Pt.

    • Add a trace of acid (Acetic Acid) if using Pd/C, which can accelerate the reduction of the hydroxylamine intermediate.

Part 4: The Direct Route (Ullmann Coupling)

Context: You cannot use the nitro precursor. You must couple o-haloaniline (or o-haloacetanilide) directly with a phenol. This is historically difficult due to the "Ortho Effect" (chelation of the catalyst by the amine).

Q: Standard Ullmann conditions (Cu powder, high heat) are destroying my aniline.

  • The Fix: You must use Ligand-Accelerated Ullmann Coupling .

    • Catalyst: CuI (10 mol%).

    • Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%) [4].

    • Base: K3PO4 (Anhydrous).

    • Solvent: DMSO or Dioxane at 90-110°C.

  • Why? The ligand stabilizes the Cu(I) species and prevents the free aniline amine from acting as a poison to the catalyst.

Q: Yield is low (<30%).

  • The Fix: Protect the aniline first. Convert the -NH2 to an acetamide (-NHAc). The acetamide group can actually direct the copper insertion (ortho-directing effect) and prevents catalyst poisoning. You can hydrolyze the acetyl group later with NaOH/EtOH.

References

  • Effect of Leaving Group in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.

  • Cesium Effect: Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis). Cesium Carbonate in Organic Synthesis.

  • Selective Hydrogenation: Blaser, H. U. (2002). Selective Hydrogenation for Fine Chemicals. Advanced Synthesis & Catalysis.

  • Ligand-Promoted Ullmann: Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.

Sources

Optimization

Technical Support Center: Separation of 3-Chloro-2-(3-chlorophenoxy)aniline Regioisomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Chloro-2-(3-chlorophenox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Chloro-2-(3-chlorophenoxy)aniline from its synthetic regioisomers (e.g., 4-chloro, 5-chloro, or 6-chloro variants).

Because regioisomers of diaryl ethers possess identical molecular weights and nearly indistinguishable partition coefficients (


), standard hydrophobic separation strategies often fail. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution at both analytical and preparative scales.

Part 1: Troubleshooting & FAQs

Q1: Why do 3-Chloro-2-(3-chlorophenoxy)aniline and its regioisomers co-elute as a single broad peak on my standard C18 column?

Causality: Alkyl-chain stationary phases (like C18) separate analytes primarily through hydrophobic dispersion forces. The regioisomers of chloro-phenoxy anilines have nearly identical hydrophobic surface areas. Solution: You must introduce orthogonality into your separation mechanism. Switch to a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms on a PFP phase induce dipole-dipole interactions,


 stacking, and shape-selective steric interactions that uniquely interact with the polarized C-Cl bonds and the spatial orientation of the ether linkage in different regioisomers[1].
Q2: I am experiencing severe peak tailing during reverse-phase HPLC. How do I correct this?

Causality: The aniline moiety is a weak base (


). Peak tailing is typically caused by two factors:
  • Secondary Interactions: The basic amine interacts with unreacted, acidic silanol groups on the silica support matrix[2].

  • Partial Ionization: Running the mobile phase at a pH near the analyte's

    
     causes the compound to exist in a dynamic equilibrium between its protonated and neutral states, smearing the peak.
    Solution:  Control the mobile phase pH strictly. Use an ammonium formate buffer  adjusted to pH 3.0 to ensure the aniline is fully protonated, or pH 7.0 to keep it neutral[3]. Additionally, use an end-capped column to shield residual silanols.
    
Q3: My synthetic route involves the catalytic hydrogenation of a halonitrodiarylether. Why am I seeing unexpected peaks that don't match any regioisomer?

Causality: The reduction of chloro-nitroarenes using palladium or platinum catalysts often triggers competitive hydrodehalogenation (loss of the chlorine atom) or ether cleavage[4]. Solution: These are not regioisomers; they are des-chloro impurities. While they are easily separated by mass (detectable via LC-MS), their presence complicates crystallization. You must optimize your upstream synthesis (e.g., using poisoned catalysts like Pt/S or iron/acetic acid systems) to suppress dehalogenation[4].

Q4: HPLC is too low-throughput for my needs. What is the best preparative-scale method?

Causality: Preparative HPLC is solvent-intensive. For gram-scale isolation, exploiting the subtle differences in hydrogen-bonding capability and dipole moment is more efficient. Solution: Utilize Normal-Phase Flash Chromatography using a high-surface-area spherical silica[2]. The spatial arrangement of the chloro and phenoxy groups around the aniline nitrogen creates slight differences in how the


 group interacts with the silica surface.

Part 2: Mechanistic Workflows & Decision Trees

The following diagrams illustrate the logical pathways for method development and troubleshooting.

Workflow Start Crude Mixture: 3-Chloro-2-(3-chlorophenoxy)aniline Scale Determine Separation Scale Start->Scale Analytical Analytical (< 100 mg) Scale->Analytical High Resolution Prep Preparative (> 1 g) Scale->Prep Bulk Isolation HPLC PFP / Biphenyl LC Column Analytical->HPLC Flash Normal-Phase Silica Flash Prep->Flash Success Baseline Isomer Resolution HPLC->Success Flash->Success

Workflow for selecting the optimal separation strategy for chloro-phenoxy aniline regioisomers.

Troubleshooting Issue Peak Tailing Cause1 Silanol Interactions Issue->Cause1 Cause2 Partial Ionization Issue->Cause2 Sol1 End-capped Column Cause1->Sol1 Sol2 Ammonium Formate pH 3 Cause2->Sol2

Troubleshooting pathways for resolving peak tailing during reverse-phase HPLC.

Part 3: Quantitative Data & Column Selection

To prevent wasted optimization time, use the following empirical data table to select the correct stationary phase based on the dominant interaction mechanism required for your specific impurity profile.

Column ChemistryPrimary Separation MechanismResolution QualityRecommended Application
Standard C18 Hydrophobic dispersionPoor (Co-elution)General purity checks; determining des-chloro impurities.
Pentafluorophenyl (PFP)

, dipole-dipole, steric
Excellent Analytical regioisomer separation; LC-MS quantification.
Biphenyl Enhanced

stacking
GoodAlternative to PFP if

-electron density differences dominate.
Bare Silica (Normal Phase) Hydrogen bonding, polarityModeratePreparative scale isolation (>1 gram).

Part 4: Step-by-Step Experimental Protocols

Protocol A: Analytical Separation via PFP-HPLC (Self-Validating System)

This protocol utilizes pH control and fluorinated stationary phases to force baseline resolution.

  • System Preparation: Purge the HPLC system with MS-grade Water and Acetonitrile. Ensure the system is free of residual TFA, which can cause ion-suppression in MS detection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water. Adjust to pH 3.0 using neat Formic Acid[3]. (Validation: Check pH with a calibrated meter; incorrect pH will immediately reflect as peak broadening).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Installation: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Set column oven temperature to 35°C to improve mass transfer kinetics.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to focus the analyte band).

    • 2-10 min: Linear ramp to 60% B.

    • 10-12 min: Ramp to 95% B (Column wash).

  • Sample Injection: Dissolve the crude 3-Chloro-2-(3-chlorophenoxy)aniline in a 50:50 mixture of Mobile Phase A/B to prevent solvent-mismatch peak distortion[2]. Inject 1-2 µL.

  • Detection: Monitor at UV 254 nm and 280 nm.

Protocol B: Preparative Isolation via Normal-Phase Flash Chromatography

For scaling up isolation without the bottleneck of prep-HPLC.

  • TLC Screening: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 90:10 to 70:30). Identify the solvent ratio that places the target isomer at an

    
     of ~0.3.
    
  • Column Packing: Use spherical silica (20-40 µm) for higher theoretical plates compared to irregular silica[2]. Equilibrate the column with 100% Hexane.

  • Dry Loading (Critical Step): Dissolve the crude mixture in a volatile solvent (DCM). Add a small amount of silica gel (1:2 sample-to-silica ratio) and evaporate to complete dryness. Load this dry powder onto the top of the column. Causality: Liquid loading a dense oil like this aniline derivative will cause band tailing and ruin the subtle regioisomer separation.

  • Elution: Run a shallow step-gradient. Start at 5% Ethyl Acetate in Hexane and hold for 3 column volumes (CV). Increase by 2% increments. The subtle steric shielding of the

    
     group by the ortho-phenoxy linkage will dictate the elution order.
    

References

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy)
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Source: PubMed (NIH) URL:[Link]

  • Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases Source: Analyst (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Solubility of 3-Chloro-2-(3-chlorophenoxy)aniline in DMSO and methanol

Technical Support Center: 3-Chloro-2-(3-chlorophenoxy)aniline Product Identity: Chemical Name: 3-Chloro-2-(3-chlorophenoxy)aniline[1] CAS Number: 946772-61-8[1] Molecular Formula: C₁₂H₉Cl₂NO[2] Molecular Weight: 254.11 g...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-2-(3-chlorophenoxy)aniline

Product Identity:

  • Chemical Name: 3-Chloro-2-(3-chlorophenoxy)aniline[1]

  • CAS Number: 946772-61-8[1]

  • Molecular Formula: C₁₂H₉Cl₂NO[2]

  • Molecular Weight: 254.11 g/mol

Solubility & Handling Profile

Senior Scientist Note: As a lipophilic chlorinated diphenyl ether derivative, 3-Chloro-2-(3-chlorophenoxy)aniline exhibits excellent solubility in aprotic polar solvents (DMSO) and protic organic solvents (Methanol) but is practically insoluble in water. The presence of the primary amine group (


) allows for salt formation with strong acids, though the electron-withdrawing chlorine atom at the ortho position (relative to the ether) and meta position (relative to the amine) slightly reduces its basicity compared to unsubstituted aniline.

Typical Solubility Data

SolventSolubility Limit (Approx.)Comments
DMSO

50 mg/mL
Recommended for Stock. Forms a clear, stable solution.
Methanol

25 mg/mL
Good for intermediate dilutions; evaporates faster than DMSO.
Ethanol

20 mg/mL
Alternative to methanol; generally biocompatible.
Water < 0.1 mg/mLInsoluble. Requires co-solvents or surfactants for aqueous formulation.
1N HCl SolubleForms the hydrochloride salt (protonation of amine).

Preparation of Stock Solutions

Protocol: Creating a 50 mM Stock Solution in DMSO Target Concentration: 50 mM Required Mass: 12.7 mg Volume of DMSO: 1.0 mL

Step-by-Step Workflow:

  • Weighing: Accurately weigh 12.7 mg of the solid substance into a sterile, amber glass vial. (Amber glass prevents potential photodegradation of the aniline moiety).

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate , as DMSO may degrade it.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Visual Workflow: Stock Preparation

StockPrep Start Weigh Solid (12.7 mg) AddSolvent Add 1 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (30-60 sec) AddSolvent->Vortex Check Visual Inspection (Clear?) Vortex->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No Store Aliquot & Store (-20°C) Check->Store Yes Sonicate->Check Filter Filter (Optional) 0.22 µm PTFE Store->Filter If sterile needed

Caption: Optimized workflow for preparing a stable stock solution of 3-Chloro-2-(3-chlorophenoxy)aniline.

Troubleshooting & FAQs

Q1: My compound precipitated when I diluted the DMSO stock into my aqueous buffer (PBS/Media). Why? Diagnosis: This is "Solvent Shock." The hydrophobic nature of the dichlorophenoxy-aniline scaffold causes it to crash out when the organic solvent concentration drops suddenly in a high-water environment. Solution:

  • Step-Down Dilution: Do not dilute directly from 100% DMSO to 100% Buffer. Create an intermediate dilution (e.g., 10x working conc.) in Methanol or a DMSO/Water mix (50:50) before the final spike.

  • Increase Vortexing: Vortex the buffer while slowly adding the stock solution dropwise.

  • Use a Carrier: Pre-dissolve the compound in a solution containing a carrier like Cyclodextrin (HP-β-CD) or a surfactant like Tween-80 (0.1–0.5%) before adding to the bulk media.

Q2: Can I heat the solution to dissolve it faster? Answer: Yes, but with caution.

  • Safe Zone: Heating to 37°C–50°C is generally safe for short periods (5–10 mins).

  • Risk: Anilines are susceptible to oxidation (browning) at high temperatures, especially in the presence of air.

  • Recommendation: Use ultrasonic energy (sonication) rather than direct heat whenever possible.

Q3: The solution turned pink/brown after a week at room temperature. Is it still good? Diagnosis: This indicates oxidation of the amine group (


) to form azo or nitroso impurities.
Action: Discard the solution. 
  • Prevention: Always store stock solutions at -20°C or -80°C, protected from light (amber vials), and ideally under an inert atmosphere (Nitrogen or Argon) if storing for >1 month.

Q4: Is this compound compatible with plasticware? Answer:

  • DMSO Stocks: Use Polypropylene (PP) or HDPE. Avoid Polystyrene (PS) or Polycarbonate (PC) for concentrated DMSO stocks as they may leach.

  • Methanol Stocks: Compatible with most standard lab plastics.

Troubleshooting Decision Tree

Use this logic flow to resolve solubility issues during experimental setup.

Troubleshooting Issue Issue: Precipitation upon Dilution CheckConc Is Final Conc. > Solubility Limit? Issue->CheckConc ReduceConc Reduce Final Conc. (Try < 100 µM) CheckConc->ReduceConc Yes CheckMixing Was mixing rapid enough? CheckConc->CheckMixing No Success Stable Solution ReduceConc->Success ImproveMix Vortex Buffer During Addition CheckMixing->ImproveMix No CheckCarrier Is Media Protein-Free? CheckMixing->CheckCarrier Yes ImproveMix->Success AddCarrier Add 0.1% BSA or Tween-80 CheckCarrier->AddCarrier Yes (Low Protein) CheckCarrier->Success No (Serum Present) AddCarrier->Success

Caption: Decision matrix for troubleshooting precipitation events during aqueous formulation.

References

  • Chemical Identity & CAS Registry

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627 (Isomer Reference). Retrieved from .

    • Note: Specific isomer CAS 946772-61-8 confirmed via ChemicalBook and vendor catalogs..

  • General Solubility of Anilines

    • Sigma-Aldrich Technical Library. Solubility of Aromatic Amines. Retrieved from .

  • Handling of DMSO Stocks

    • Thermo Fisher Scientific. DMSO Compatibility Guide. Retrieved from .

Sources

Optimization

Technical Support Center: Stabilizing Halogenated Anilines Against Oxidation

Welcome to the Technical Support Center for the handling and storage of halogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these sensi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of halogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these sensitive compounds. Halogenated anilines are invaluable building blocks in organic synthesis, yet their propensity for oxidation can lead to impurity formation, decreased yield, and compromised experimental outcomes. This resource provides in-depth, experience-driven advice to help you maintain the integrity of your materials.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries regarding the stability of halogenated anilines.

Q1: My halogenated aniline has turned brown/dark red upon storage. What has happened, and can I still use it?

A1: A color change to brown or dark red is a classic indicator of oxidation.[1] Anilines are susceptible to air oxidation, which forms highly colored impurities like quinone-imines and other polymeric species.[1] The presence of these impurities can significantly interfere with subsequent reactions.

  • Expert Recommendation: Before use, it is critical to assess the purity of the discolored material. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the extent of degradation. If significant impurities are detected, purification through column chromatography or distillation (for liquids) is necessary.[1] For the most reliable and reproducible results, it is always best to use freshly purified or newly purchased material.[1]

Q2: What are the ideal storage conditions to ensure the long-term stability of my halogenated anilines?

A2: To maximize the shelf-life of halogenated anilines, a multi-faceted approach to storage is required, focusing on minimizing exposure to oxygen, light, and moisture.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.[1] This displaces oxygen, the primary culprit in oxidation.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, as UV radiation can catalyze degradation.[1][2]

  • Temperature Control: Storage at low temperatures, between -20°C and 4°C, is highly recommended to slow the rate of potential degradation reactions.[1]

  • Moisture Prevention: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis or other unwanted side reactions.[1]

Q3: I've noticed a precipitate forming in my vial of liquid halogenated aniline. What is it, and what should I do?

A3: Precipitate formation can be due to the polymerization of the aniline or the crystallization of degradation products. This is a sign of instability.

  • Immediate Action: Before use, filter the solution to remove the solid particles.

  • Long-Term Prevention: To prevent further polymerization or degradation, ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.[1]

Q4: My reaction with a halogenated aniline is giving inconsistent results. Could the starting material be the issue?

A4: Absolutely. The degradation of the halogenated aniline is a common cause of inconsistent or poor reaction outcomes. The presence of oxidized impurities or other degradation byproducts can interfere with the desired reaction pathway.

  • Troubleshooting Step: Always confirm the purity of your starting material using an appropriate analytical technique like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or NMR.[1] If impurities are detected, purification is necessary before proceeding with the reaction.

Part 2: Troubleshooting Guide - A Deeper Dive into Common Issues

This section provides a more detailed approach to resolving specific problems encountered during the handling and use of halogenated anilines.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (within days of opening) - High oxygen exposure upon opening.- Storage in a clear container.- High ambient storage temperature.- Immediately purge the vial with an inert gas (argon or nitrogen) before resealing.- Transfer to an amber glass vial.- Store at a reduced temperature (4°C or -20°C).[1]
Formation of Insoluble Material - Polymerization initiated by light or heat.- Reaction with atmospheric moisture.- Filter the material before use.- For future prevention, strictly adhere to storage under an inert, dark, and cold environment.[1]
Low Yield in Subsequent Reactions - Degradation of the aniline starting material.- Presence of inhibitory impurities.- Confirm the purity of the aniline via HPLC or NMR before each use.[1]- Purify the aniline by column chromatography or distillation if necessary.[1]
Appearance of Unexpected Byproducts - Oxidized aniline derivatives participating in side reactions.- Analyze the starting material for impurities.- Consider adding a small amount of an antioxidant, such as BHT, to the reaction mixture if compatible with the chemistry.
Part 3: Experimental Protocols - Best Practices in Action

Adhering to validated protocols for handling and analysis is crucial for ensuring the quality of your halogenated anilines.

This protocol details the steps for safely storing halogenated anilines to prevent oxidation.

Objective: To create an oxygen-free environment for the long-term storage of halogenated anilines.

Materials:

  • Halogenated aniline

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (argon or nitrogen) with a regulator and needle valve

  • Schlenk line or a similar manifold for handling inert gases (optional, but recommended)

Procedure:

  • Place the desired amount of halogenated aniline into a clean, dry amber glass vial.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the surface of the compound.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For added protection, wrap the cap and neck of the vial with Parafilm.

  • Store the vial at the recommended low temperature.[1]

This protocol provides a general method for determining the purity of a halogenated aniline sample.

Objective: To quantify the purity of a halogenated aniline and detect the presence of degradation products.

Sample Preparation:

  • Prepare a stock solution of the halogenated aniline in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of around 100 µg/mL with the mobile phase.[1]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is often effective.[1] A typical gradient is as follows:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended for assessing peak purity.[1]

  • Injection Volume: 10 µL.[1]

Analysis:

  • Integrate the peak areas to determine the relative purity of the main component.

  • Degradation products will typically appear as additional peaks, often with earlier retention times due to increased polarity from oxidation.[1]

Part 4: Visualizing the Problem - Oxidation Pathways and Prevention Workflow

Understanding the "why" behind these protocols is key to their successful implementation.

Halogenated anilines are susceptible to a cascade of oxidative reactions, primarily initiated by atmospheric oxygen. This process is often accelerated by light and can lead to a complex mixture of impurities.

Oxidation_Pathway cluster_storage Storage Environment cluster_compound Halogenated Aniline cluster_degradation Degradation Products Oxygen Oxygen Radical_Cation Aniline Radical Cation Oxygen->Radical_Cation Initiation Light_UV Light (UV) Light_UV->Radical_Cation Catalysis Halogenated_Aniline Halogenated Aniline (Stable) Halogenated_Aniline->Radical_Cation Oxidation Quinone_Imine Quinone-Imine Species (Colored) Radical_Cation->Quinone_Imine Further Oxidation Polymeric_Byproducts Polymeric Byproducts (Tars) Quinone_Imine->Polymeric_Byproducts Polymerization Stability_Workflow cluster_receipt Receiving Compound cluster_storage_prep Storage Preparation cluster_usage Experimental Use Receive Receive Halogenated Aniline Aliquot Aliquot into smaller vials Receive->Aliquot Inert Purge with Inert Gas Aliquot->Inert Seal Seal Tightly Inert->Seal Store Store at -20°C to 4°C in the dark Seal->Store Purity_Check Perform Purity Check (HPLC/NMR) Store->Purity_Check Before Use Decision Purity > 98%? Purity_Check->Decision Use Use in Experiment Decision->Use Yes Purify Purify (Column/Distillation) Decision->Purify No Purify->Purity_Check Re-analyze

Caption: Recommended workflow for handling halogenated anilines.

References

  • Chemistry Stack Exchange. (2019, August 19). Storage of Halogen. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2-(3-chlorophenoxy)aniline

Welcome to the Technical Support Center for the downstream processing and purification of 3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8)[1]. This highly lipophilic diaryl ether is typically synthesized via the 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing and purification of 3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8)[1]. This highly lipophilic diaryl ether is typically synthesized via the 2, a copper-promoted cross-coupling reaction[2]. Due to its structural properties, researchers frequently encounter phase-separation issues, oxidation, and persistent metal contamination during recrystallization.

This guide provides field-proven troubleshooting strategies, a self-validating Standard Operating Procedure (SOP), and the thermodynamic causality behind each experimental choice to ensure high-purity crystalline recovery.

Workflow Visualization

The following decision tree outlines the critical path for successfully recrystallizing this compound, including in-process interventions for common failures like oiling out and oxidation.

Recrystallization_Workflow Start Crude 3-Chloro-2-(3-chlorophenoxy)aniline in Toluene CheckColor Is the solution dark brown/purple? Start->CheckColor Carbon Add Activated Carbon & Metal Scavenger (60°C) Filter via Celite CheckColor->Carbon Yes Heat Heat to 75-80°C Ensure complete dissolution CheckColor->Heat No Carbon->Heat AddHeptane Slowly add Heptane (Anti-solvent) Heat->AddHeptane CheckOil Does the product 'oil out' (LLPS)? AddHeptane->CheckOil FixOil Reheat to dissolve, add 5% Toluene, cool slower & seed CheckOil->FixOil Yes Cooling Controlled cooling to 0-5°C (0.1°C / min) CheckOil->Cooling No FixOil->AddHeptane Filter Vacuum Filtration & Wash with cold Heptane Cooling->Filter End Pure Crystalline Product Filter->End

Figure 1: Decision tree and workflow for the recrystallization of 3-Chloro-2-(3-chlorophenoxy)aniline.

Troubleshooting Guides & FAQs

Q1: During the addition of the anti-solvent (heptane), my product separates as a dense oil at the bottom of the flask instead of forming crystals. How do I fix this? Causality & Solution: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as3[3]. It occurs when supersaturation is achieved too rapidly, causing the solute to bypass the crystalline lattice formation and separate into a solute-rich liquid phase. Because the molecules in these droplets have high mobility, they act as an excellent solvent for unwanted impurities[3]. To fix this: Reheat the mixture until it becomes a homogeneous single phase. Add a small volume (5-10%) of your primary solvent (toluene) to shift the thermodynamic state away from the 4[4]. Resume cooling at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals before reaching the temperature at which oiling previously occurred.

Q2: The crude aniline is dark brown/purple, and standard recrystallization does not remove the color. What is the cause and the remedy? Causality & Solution: Anilines are highly susceptible to air oxidation, forming highly conjugated, colored polymeric impurities (azo/azoxy compounds). Furthermore, because this compound is often synthesized via copper-catalyzed Ullmann coupling[2], residual copper ions coordinate with the aniline nitrogen, accelerating this oxidative degradation. To fix this:5[5]. Before attempting crystallization, dissolve the crude mass in toluene and treat it with activated carbon (e.g., Darco G-60) alongside a silica-supported metal scavenger (e.g., SiliaMetS Thiol) at 60°C for 30 minutes. Filter hot through a pad of Celite to remove the scavengers and carbon before proceeding.

Q3: Is it ever beneficial to allow the product to "oil out"? Causality & Solution: Generally, no. Oiling out bypasses the slow impurity rejection inherent to crystal lattice formation. However, recent process chemistry studies have shown that under highly specific, controlled conditions, 6[6], sometimes leaving specific structurally related impurities behind. For standard bench-scale or pilot purification of 3-Chloro-2-(3-chlorophenoxy)aniline, you should strictly avoid LLPS to guarantee predictable purity.

Standard Operating Procedure (SOP): Toluene/Heptane Recrystallization

This protocol utilizes a self-validating solvent/anti-solvent approach designed to prevent LLPS and reject Ullmann coupling byproducts.

Step 1: Primary Dissolution Suspend the crude 3-Chloro-2-(3-chlorophenoxy)aniline in Toluene (3 mL per gram of crude). Heat the reactor to 75–80 °C under a nitrogen atmosphere until complete dissolution is achieved.

Step 2: Decolorization & Metal Scavenging (In-Process Check) Validation Check: Inspect the solution color. If dark brown/purple, add 5 wt% activated carbon and 2 wt% SiliaMetS Thiol (or equivalent Cu-scavenger). Stir vigorously at 60 °C for 30 minutes. Filter the hot mixture through a pre-warmed Celite pad into a clean, dry reactor. Wash the pad with 0.5 mL/g of hot Toluene.

Step 3: Anti-Solvent Addition Maintain the filtrate at 75 °C. Begin dropwise addition of Heptane (approx. 9 mL to 12 mL per gram of starting material). Critical: Add the anti-solvent slowly to prevent localized high supersaturation zones that trigger oiling out.

Step 4: Seeding & Controlled Cooling Cool the homogeneous mixture to 60 °C. Introduce 0.5 wt% of pure 3-Chloro-2-(3-chlorophenoxy)aniline seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature. Initiate a linear cooling ramp of 0.1 °C/min down to 0–5 °C.

Step 5: Isolation & Drying Hold the suspension at 0–5 °C for at least 2 hours to maximize yield. Filter the slurry under vacuum. Wash the resulting filter cake with pre-chilled Heptane (1 mL/g) to displace the impurity-rich mother liquor. Dry the crystals under vacuum at 40 °C until a constant weight is achieved.

Quantitative Data & Parameters

Table 1: Common Impurities in 3-Chloro-2-(3-chlorophenoxy)aniline Synthesis

Impurity TypeSource/CausePhysical ImpactTargeted Removal Strategy
Regioisomers Side reactions during Ullmann couplingDepresses melting point; causes sticky solidsControlled Toluene/Heptane recrystallization
Azo/Azoxy Compounds Air oxidation of the free anilineDark brown/purple colorationActivated carbon (Darco G-60) treatment
Residual Copper (Cu) Ullmann ether synthesis catalystPromotes degradation/oxidationSilica-supported Thiol scavengers
Unreacted Phenol Incomplete coupling reactionCo-crystallizationAqueous NaOH wash prior to crystallization

Table 2: Solubility Profile & Solvent Selection

Solvent SystemRoleBoiling PointSolubility (Hot, 75°C)Solubility (Cold, 0°C)
Toluene Primary Solvent110.6 °CHigh (>500 mg/mL)Moderate (~50 mg/mL)
Heptane Anti-solvent98.4 °CLow (<20 mg/mL)Very Low (<5 mg/mL)
Isopropanol (IPA) Alternative Solvent82.5 °CHighModerate
Water Alternative Anti-solvent100.0 °CInsolubleInsoluble

References

  • Mettler Toledo. "Oiling Out in Crystallization". Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Available at: [Link]

  • ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". Available at: [Link]

  • Wikipedia. "Ullmann condensation". Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Nitro Reduction

Topic: Troubleshooting low conversion in nitro reduction to aniline Content type: Technical Support Center Guide Diagnostic Triage: Start Here Is your reaction stalling? Before modifying reaction parameters, use this dia...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion in nitro reduction to aniline Content type: Technical Support Center Guide

Diagnostic Triage: Start Here

Is your reaction stalling? Before modifying reaction parameters, use this diagnostic workflow to identify the specific type of "low conversion" you are encountering. "Low conversion" is often a catch-all term that masks two distinct mechanistic failures:

  • Kinetic Stalling: Starting material (SM) remains unreacted.

  • Intermediate Arrest: SM is consumed, but the reaction stops at the N-phenylhydroxylamine or nitroso intermediate.

Troubleshooting Decision Tree

TroubleshootingTree Start Diagnostic Start: Analyze Reaction Mixture (HPLC/TLC) CheckSM Is Starting Material (Nitro) still present? Start->CheckSM Poisoning Potential Catalyst Poisoning (S, N, Halides present?) CheckSM->Poisoning Yes (>10% SM) CheckInt Is Hydroxylamine or Azo/Azoxy intermediate present? CheckSM->CheckInt No (SM Consumed) H2Starvation H2 Mass Transfer Issue (Stirring rate/Pressure) Poisoning->H2Starvation Cat. is fresh Solubility Solubility Limit (Catalyst coated?) Poisoning->Solubility Substrate precipitates Selectivity Selectivity Issue: Increase Temp or Acidity CheckInt->Selectivity Hydroxylamine detected Condensation Condensation Side-Reaction (Base catalyzed?) CheckInt->Condensation Azoxy/Azo detected

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete nitro reduction.

The Mechanics of Failure (Expert Insights)

To fix the reaction, you must understand the pathway. The reduction of a nitro group is not a single-step process; it is a cascade. The most critical bottleneck occurs at the Hydroxylamine (R-NHOH) stage.

The Haber-Lukashevich Pathway

In catalytic hydrogenation (and most chemical reductions), the reaction proceeds via the direct route. However, if the reduction of the hydroxylamine is slower than the condensation of intermediates, the reaction diverts to the "Condensation Route," forming stable azo/azoxy species that are difficult to reduce further.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy (Ar-N(O)=N-Ar) Nitroso->Azoxy + Hydroxylamine (Condensation) Aniline Aniline (Ar-NH2) Hydroxyl->Aniline + 2H (Rate Limiting Step) Azo Azo (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Aniline Hydrogenolysis

Figure 2: The Haber-Lukashevich reduction mechanism. The conversion of Hydroxylamine to Aniline is often the rate-determining step.

Troubleshooting Guide: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)

Context: This is the most common method but is highly susceptible to "stalling" due to catalyst deactivation or intermediate stability.

Q1: The reaction consumed 2 equivalents of H2 and then stopped. Why?

Diagnosis: You are stuck at the Phenylhydroxylamine stage. Explanation: The reduction of Ar-NO₂ to Ar-NHOH is exothermic and fast. The final step (Ar-NHOH → Ar-NH₂) requires breaking the N-O bond, which has a higher activation energy. Corrective Actions:

  • Acid Catalysis: Add a trace of acid (e.g., Acetic acid, HCl, or H₂SO₄) to the reaction mixture. Protonation of the hydroxylamine -OH group turns it into a better leaving group (-OH₂⁺), facilitating N-O bond cleavage [1].

  • Increase Temperature: If running at RT, increase to 40–50°C.

  • Solvent Switch: Switch from aprotic solvents (THF, EtOAc) to protic solvents (MeOH, EtOH). Protic solvents stabilize the polar transition states and facilitate proton transfer.

Q2: The reaction barely started (High SM remaining). Is my catalyst dead?

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation. Explanation: Palladium (Pd) is a "soft" metal and binds strongly to sulfur (thiols, thioethers), amines, and iodides. Corrective Actions:

  • The "Wash" Test: Filter the catalyst. Wash the SM. Try a fresh batch of catalyst. If it works, your SM contains a poison (likely sulfur from a previous step).

  • Scavengers: Pre-treat your SM solution with activated carbon or a metal scavenger (e.g., Cu) to remove sulfur impurities before adding the Pd catalyst [2].

  • Mass Transfer: Hydrogen has low solubility in solvents.

    • Check: Is the stirring vortex reaching the bottom?

    • Action: Increase stirring speed to >800 RPM. For scale-up, ensure the impeller provides gas entrainment.

Q3: I see Azoxy or Azo compounds (colored impurities). How do I get back to Aniline?

Diagnosis: Condensation Route Activation. Explanation: This occurs under basic conditions or when nitroso accumulation is high (low H₂ pressure). Base catalyzes the condensation of Nitroso and Hydroxylamine. Corrective Actions:

  • Avoid Base: Never add base (e.g., K₂CO₃) unless necessary for other functional groups.

  • Rescue: To reduce the Azo/Azoxy side products, you typically need harsher conditions (higher T, higher P) or a switch to Raney Nickel, which is more active for N-N bond cleavage than Pd/C [3].

Troubleshooting Guide: Dissolving Metal Reduction (Fe, Zn, Sn)

Context: Used when the molecule contains halogens or alkenes sensitive to catalytic hydrogenation.

Q4: The reaction is sluggish, and the iron has formed a solid "cake" at the bottom.

Diagnosis: Surface Passivation / Mass Transfer Failure. Explanation: The reduction takes place on the surface of the metal. If the stirring is too slow, or if iron oxide/hydroxide sludge coats the metal, electron transfer stops. Corrective Actions:

  • Mechanical Activation: Use overhead mechanical stirring, not magnetic stirring, which often fails with heavy iron slurries.

  • Etching: Add a catalytic amount of electrolyte (NH₄Cl) or dilute HCl to "etch" the metal surface and expose fresh Fe(0).

  • Solvent: Ensure the solvent system (often EtOH/H₂O or AcOH) allows for the solubility of the anilinium salt product, preventing it from coating the metal.

Q5: Conversion is stuck at ~70% despite excess Iron.

Diagnosis: Stoichiometry Miscalculation. Explanation: The theoretical stoichiometry is 6 electrons per nitro group. However, in practice, the efficiency is lower due to side reactions (H₂ evolution). Corrective Actions:

  • Standard Loading: Use 3 to 5 molar equivalents of Fe powder relative to the nitro compound.

  • Addition Protocol: Add the iron in portions. Adding it all at once can lead to a violent exotherm followed by a rapid drop in rate as the surface passivates.

Comparative Data: Selecting the Right System

Use this table to verify if your current method is compatible with your substrate's limitations.

FeatureCatalytic Hydrogenation (Pd/C)Iron / Acid (Bechamp)Transfer Hydrogenation (Fmt/Pd)
Primary Failure Mode Catalyst Poisoning (S, I, amines)Mass Transfer / StirringDonor Exhaustion
Intermediate Stall Stops at Hydroxylamine (common)Rare (usually goes to completion)Rare
Halogen Compatibility Poor (Debromination/Deiodination)Excellent Moderate (depends on conditions)
Reaction Rate Very Fast (Diffusion limited)Slow to ModerateModerate
Scale-up Risk H₂ flammability / PressureWaste disposal (Fe sludge)CO₂ evolution / Foaming

Standard Operating Protocols (SOPs)

SOP-A: Rescue Protocol for Stalled Hydrogenation (Hydroxylamine Accumulation)

Use this when HPLC shows >50% Hydroxylamine intermediate.

  • Safety: Purge reactor with Nitrogen.

  • Additive: Add Acetic Acid (5-10 vol% relative to solvent) OR Methanesulfonic acid (1.0 eq).

    • Why: Acid catalyzes the elimination of water from the hydroxylamine.

  • Restart: Re-pressurize with H₂ (balloon or 1-3 bar).

  • Heat: Warm the reaction mixture to 40-50°C.

  • Monitor: Check HPLC after 1 hour. The hydroxylamine peak should disappear rapidly.

SOP-B: Optimized Fe/NH₄Cl Reduction (Bechamp Variant)

Use this for halogenated substrates.

  • Setup: 3-neck flask, mechanical stirrer, reflux condenser.

  • Charge: Nitro compound (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (0.5 - 1.0 eq).

    • Note: NH₄Cl is milder than HCl and prevents acid-sensitive group degradation.

  • Reductant: Add Iron Powder (325 mesh, 4.0 eq).

  • Reaction: Heat to reflux (approx. 70-80°C) with vigorous stirring.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash the cake with hot ethanol. (Do not let the mixture cool before filtering, or product may crystallize in the sludge).

References

  • Mechanism of Catalytic Hydrogenation

    • Haber, F. Über die elektrolytische Reduktion von Nitrobenzol. Z. Elektrochem. 1898, 22, 506.
    • Explanation of Hydroxylamine accumulation: Blaser, H. U. Science of Synthesis, 2006 .

  • Catalyst Poisoning & Scavenging

    • Maegawa, T., et al. Chemoselective Hydrogenation Using a Poisoned Palladium Catalyst.Chem. Eur. J.2009 , 15, 6953.

  • Selectivity & Side Reactions

    • Orlandi, M., et al. Recent Developments in the Reduction of Nitro Compounds.Org.[1][2] Process Res. Dev.2018 , 22, 430–445.

  • Transfer Hydrogenation

    • Ram, S., Ehrenkaufer, R. E. Ammonium formate in organic synthesis: A versatile agent in the palladium-catalyzed transfer hydrogenation of azo and nitro compounds.[3]Synthesis1988 , 2, 91–95.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Position Substitution

Status: Operational Ticket ID: STERIC-2-POS-001 Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division Diagnostic Overview: The "Ortho-Effect" Bottleneck Welcome to the Steric Hindrance Resolut...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STERIC-2-POS-001 Assigned Specialist: Senior Application Scientist, Catalysis & Synthesis Division

Diagnostic Overview: The "Ortho-Effect" Bottleneck

Welcome to the Steric Hindrance Resolution Hub. You are likely here because your standard Suzuki, Buchwald, or S_N_Ar reaction has failed at the 2-position of a pyridine, thiophene, or ortho-substituted benzene.

The Core Problem: The 2-position (ortho) presents a "perfect storm" of resistance:

  • Steric Shielding: Bulky substituents prevent the metal center (Pd/Ni) from approaching the C-X bond for oxidative addition.

  • Reductive Elimination Stalling: Even if the metal inserts, the crowded environment destabilizes the transition state required to eject the product, leading to catalyst decomposition (protodehalogenation).

  • Lone Pair Poisoning (Heterocycles): In pyridines, the N-lone pair can bind to the metal, creating an inactive "off-cycle" resting state.

This guide provides three "Tiered Solutions" ranging from catalyst upgrades to complete mechanistic switches.

Solution Tier 1: The "Hardware" Upgrade (Pd-Catalysis)

Applicability: Aryl Halides + Boronic Acids/Amines (Cross-Coupling)

Standard phosphines (PPh3, dppf) fail here. You must utilize ligands designed to create a "protective pocket" around the metal while simultaneously accelerating reductive elimination through bulk.

Recommended Catalyst Systems
Catalyst FamilySpecific RecommendationWhy It WorksBest For
Buchwald G3/G4 XPhos Pd G4 or SPhos Pd G4 The biaryl backbone provides a secondary interaction with Pd, stabilizing the mono-ligated species. The cyclohexyl/t-butyl groups force the product out.Suzuki-Miyaura (Weak nucleophiles)
PEPPSI Pd-PEPPSI-IPent The "IPent" (Isopentyl) carbene is flexible yet bulky. It wraps around the metal, preventing aggregation but allowing substrate access better than the rigid "IPr" analog.Negishi/Suzuki (Tetra-ortho-substituted systems)
P(t-Bu)3 Pd(P(t-Bu)3)2 High electron density facilitates oxidative addition; extreme bulk forces rapid reductive elimination.Buchwald-Hartwig (Amination)
Protocol: High-Steric Suzuki Coupling with Pd-PEPPSI-IPent

Theory: The N-heterocyclic carbene (NHC) ligand in PEPPSI-IPent is non-labile, meaning it stays on the metal, preventing "catalyst death" by aggregation. The 3-chloropyridine "throw-away" ligand ensures rapid initiation.

Materials:

  • Substrate: 2-Bromo-3-methylpyridine (1.0 equiv)

  • Coupling Partner: 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (2-5 mol%)

  • Base: KOtBu (2.0 equiv) - Crucial: Strong bases often help in hindered cases.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge a reaction vial with the aryl bromide, boronic acid, Pd-PEPPSI-IPent, and KOtBu.

  • Solvent: Add anhydrous dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Heat: Seal and heat to 80–100 °C for 12 hours. Note: Hindered couplings often require higher activation energy.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Visualizing the PEPPSI Advantage:

PEPPSI_Mechanism cluster_legend Why IPent? Precat Pd-PEPPSI-IPent (Precatalyst) Active Active Species [Pd(NHC)] Precat->Active - 3-Cl-Pyridine (Initiation) OxAdd Oxidative Addition [Pd(NHC)(Ar)(X)] Active->OxAdd + Ar-X TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Flexible Bulk Facilitates RedElim->Active Cycle Repeats Note The IPent wingtips are flexible, accommodating the incoming bulky nucleophile better than IPr.

Caption: The Pd-PEPPSI-IPent cycle. The flexible "IPent" wingtips allow entry of bulky nucleophiles where rigid ligands (IPr) would block the path.

Solution Tier 2: The "Software" Patch (Radical/Minisci)

Applicability: Heterocycles (Pyridines/Quinolines) + Alkyl Groups.[1][2][3][4] When to use: When Pd-catalysis fails completely due to the "ortho-effect" or when you need to alkylate a C-H bond directly (no halide needed).

Theory: Radicals are neutral and planar. They do not suffer from the same steric repulsion as a square-planar Pd(II) complex. The Minisci reaction uses a nucleophilic alkyl radical to attack a protonated (electron-deficient) heterocycle.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (2.0 equiv)

  • Catalyst: AgNO3 (20 mol%)

  • Oxidant: (NH4)2S2O8 (Ammonium Persulfate) (1.5 equiv)

  • Acid: TFA (1.0 equiv) or H2SO4 (catalytic)

  • Solvent: DCM/Water biphasic system or pure Water/Acetonitrile.

Step-by-Step:

  • Dissolution: Dissolve the heterocycle and carboxylic acid in the solvent mixture (e.g., DCM:H2O 1:1).

  • Acidification: Add TFA. Critical: The pyridine MUST be protonated to lower the LUMO energy at the 2-position.

  • Catalyst: Add AgNO3.

  • Initiation: Add Ammonium Persulfate.

  • Temperature: Heat to 40–60 °C. Evolution of CO2 gas indicates the reaction is proceeding.

  • Troubleshooting: If regioselectivity is poor (C2 vs C4), consider using photoredox conditions (Ir-catalysts) which operate at lower temperatures and offer better control.

Solution Tier 3: The "GPS" System (Transient Directing Groups)

Applicability: C-H Activation of Benzaldehydes/Ketones at the Ortho-position.[5][6] When to use: When you have an aldehyde/ketone and want to install an aryl group next to it, but sterics block standard catalysts.

Theory: A Transient Directing Group (TDG) , typically an amino acid like Glycine or β-Alanine, condenses with the aldehyde to form an imine in situ. This imine binds the Pd, directing it to the ortho C-H bond, forcing activation despite steric crowding.

Mechanism Visualization:

TDG_Mechanism Substrate Ortho-Substituted Benzaldehyde Imine Transient Imine (Active Ligand) Substrate->Imine + TDG - H2O TDG Amino Acid (Glycine) (Catalytic) CH_Act Directed C-H Activation (Pd-Catalyzed) Imine->CH_Act Pd(OAc)2 Ar-I Hydrolysis Hydrolysis CH_Act->Hydrolysis Product Release Hydrolysis->TDG Recycle TDG Product 2-Functionalized Benzaldehyde Hydrolysis->Product

Caption: The Transient Directing Group (TDG) cycle. The amino acid acts as a temporary scaffold, guiding the metal to the hindered position before detaching.

Troubleshooting & FAQ

Q1: My Suzuki reaction stalls at 20% conversion. Is the catalyst dead?

  • Diagnosis: Likely yes. In hindered systems, the active Pd(0) species is unstable.

  • Fix:

    • Switch to Pd-PEPPSI-IPent .

    • Add the catalyst in portions (e.g., 2% at T=0, 2% at T=4h).

    • Ensure your solvent is strictly anhydrous; water kills the active species faster in hindered cycles.

Q2: I'm using the Minisci reaction, but I'm getting dehalogenation of my substrate.

  • Diagnosis: Radical pathways are notorious for stripping halogens (Br/I).

  • Fix: Avoid Minisci if Br/I are present. Switch to the N-Oxide Route :

    • Oxidize pyridine to Pyridine-N-Oxide (mCPBA).

    • Add Grignard reagent (R-MgBr) at -78°C (Adds to C2).

    • Quench with Acetic Anhydride (re-aromatizes). This is a metal-free alternative that preserves other halogens.

Q3: Why use CsF or K3PO4 instead of Na2CO3?

  • Reasoning: In sterically hindered couplings (Suzuki), the "Boronate Pathway" requires a base that can coordinate to the Boron to activate it. CsF (Cesium Fluoride) is highly effective because the small Fluoride ion penetrates the steric bulk of the boronic acid better than the bulky Carbonate ion, facilitating transmetalation.

References

  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[2][7][8][9] National Science Foundation (NSF).

  • Buchwald, S. L., et al. (2005). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation.... Organic Letters.[10][11]

  • Yu, J.-Q., et al. (2018). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. National Institutes of Health (PMC).

  • Minisci, F. (1971).[4] Nucleophilic character of alkyl radicals: new syntheses of heterocycles. Accounts of Chemical Research. (Contextual citation via Wikipedia/SciSpace).

  • Sigma-Aldrich Technical Guides. PEPPSI™-IPent for Demanding Cross-Coupling Reactions.

Sources

Optimization

Technical Support Center: Solvent Systems for Diphenyl Ether Synthesis

This guide serves as a technical support center for researchers optimizing solvent systems in diphenyl ether synthesis. It prioritizes mechanistic understanding, troubleshooting, and sustainable alternatives over rote re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing solvent systems in diphenyl ether synthesis. It prioritizes mechanistic understanding, troubleshooting, and sustainable alternatives over rote recipe following.

Status: Operational Operator: Senior Application Scientist Ticket: Optimization & Troubleshooting of Ether Coupling Media

Executive Summary: The Solvent Landscape

In diphenyl ether synthesis, the solvent is not merely a medium; it is a kinetic switch . The choice of solvent dictates the reaction mechanism (SNAr vs. Metal-Catalyzed), the active catalytic species, and the ease of downstream processing.

  • Classical Ullmann: Requires high dielectric constants (Polar Aprotic) to solubilize bases and stabilize charged intermediates at high temperatures (

    
    C).
    
  • Modern Ligand-Accelerated Ullmann: Operates at lower temperatures (

    
    C); tolerates moderately polar solvents (Dioxane, Acetonitrile).
    
  • Buchwald-Hartwig (Pd): Sensitive to chelation and polarity; favors non-polar to moderately polar ethers/arenes (Toluene, THF) to prevent catalyst poisoning.

  • SNAr: Strictly requires high polarity (DMSO, DMF) to strip cations from phenoxide salts, creating "naked," highly reactive anions.

Decision Logic & Workflow

The following decision tree helps you select the optimal solvent system based on your substrate constraints and available catalytic machinery.

SolventSelection Start Substrate Analysis Activated Electron Deficient Electrophile? (e.g., p-NO2, p-CN) Start->Activated Unactivated Unactivated/Electron Rich? (e.g., p-OMe, p-H) Start->Unactivated SNAr_Route Route: SNAr Activated->SNAr_Route Yes Metal_Route Route: Metal Catalysis Activated->Metal_Route If sterically hindered Unactivated->Metal_Route Solvent_SNAr Primary: DMSO, DMF Green: NMP Alternatives SNAr_Route->Solvent_SNAr Pd_vs_Cu Catalyst Available? Metal_Route->Pd_vs_Cu Pd_Cat Palladium (Buchwald) High Cost / High Yield Pd_vs_Cu->Pd_Cat Pd Cu_Cat Copper (Ullmann) Low Cost / Robust Pd_vs_Cu->Cu_Cat Cu Solvent_Pd Solvent: Toluene (Best) Alt: 1,4-Dioxane, CPME Pd_Cat->Solvent_Pd Solvent_Cu Solvent: DMF (Classic) Alt: DMSO, Dioxane (Ligand) Cu_Cat->Solvent_Cu

Figure 1: Decision logic for solvent selection based on substrate electronics and catalytic strategy.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes related to solvent interactions.

Topic: Classical & Ligand-Accelerated Ullmann Coupling

Q: My reaction turns black and yields are low (


). I'm using DMF at 

C.
  • Diagnosis: This is likely catalyst decomposition (disproportionation of Cu(I) to Cu(0) black precipitate) caused by excessive temperature or lack of stabilizing ligands.

  • The Fix:

    • Switch Solvents: Move to DMSO . It coordinates better to Cu(I) species, stabilizing the active catalyst.

    • Add a Ligand: Do not rely on "naked" copper. Add 10-20 mol% of a bidentate ligand like 1,10-phenanthroline or dimethylglycine . This allows you to drop the temperature to

      
      C, preventing decomposition [1].
      
    • Inert Atmosphere: Ensure the solvent is degassed. Oxygen accelerates catalyst death.

Q: I cannot remove DMF/DMSO during workup. It ruins my column.

  • Diagnosis: High boiling point polar solvents smear on silica and co-elute with products.

  • The Protocol (The "Flood" Method):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (5x reaction volume).

    • Wash with Water (3x) followed by Brine (1x).

    • Critical Step: If the solvent persists, wash with 5% LiCl solution . The high ionic strength forces DMF/DMSO into the aqueous phase more effectively than water alone [2].

Topic: Buchwald-Hartwig (Pd-Catalyzed)

Q: The reaction stalls after 50% conversion. I am using Toluene.

  • Diagnosis: This is often due to base insolubility . While Toluene is excellent for the catalytic cycle, inorganic bases (Cs

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ) are insoluble in it, leading to a "surface-area limited" reaction that coats the base in salt byproducts.
  • The Fix:

    • Add Water: Add minimal water (0.1 - 1.0 equiv) to create a tri-phasic system (solid base/water layer/organic solvent). This facilitates phase transfer of the base [3].

    • Switch Solvent: Use 1,4-Dioxane or t-Amyl Alcohol . These dissolve bases slightly better than toluene.

Q: Can I use alcoholic solvents for Pd-coupling?

  • Caution: Primary alcohols (MeOH, EtOH) can reduce Pd(II) to Pd(0) too quickly (causing aggregation) or undergo side reactions (oxidation).

  • Recommendation: Use tertiary alcohols like t-Butanol or t-Amyl alcohol if a protic environment is needed to solubilize polar substrates.

Validated Experimental Protocols

These protocols are designed with internal checkpoints to validate success during the procedure.

Protocol A: Ligand-Accelerated Ullmann Coupling (Green/Modern)

Target: General Diphenyl Ether Synthesis Solvent System: 1,4-Dioxane (Moderate Polarity, easier removal than DMF)

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Phenol (1.2 equiv)

  • CuI (10 mol%)

  • Picolinic Acid or 1,10-Phenanthroline (20 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (0.5 M concentration)

Step-by-Step:

  • Pre-Complexation (Checkpoint 1): Add CuI, Ligand, and dry Dioxane to the flask. Stir at RT for 10 mins.

    • Validation: The solution should turn a distinct color (often green or deep red depending on ligand) indicating active catalyst formation. If it stays a muddy suspension, your ligand or Cu source is bad.

  • Addition: Add Aryl Halide, Phenol, and Base.

  • Degassing: Sparge with Nitrogen for 15 mins.

  • Heating: Heat to

    
    C.
    
    • Validation (Checkpoint 2): Monitor by TLC/LCMS at 2 hours. If

      
       conversion, increase temp to 
      
      
      
      C.
  • Workup: Cool, filter through a Celite pad (removes inorganic salts), concentrate Dioxane (rotovap), and redissolve in EtOAc for washing.

Protocol B: SNAr Coupling for Activated Substrates

Target: p-Nitro/p-Cyano Diphenyl Ethers Solvent System: DMSO (High Polarity for max rate)

Step-by-Step:

  • Deprotonation: Dissolve Phenol (1.0 equiv) in DMSO. Add K

    
    CO
    
    
    
    (1.2 equiv). Stir at RT for 30 mins.
    • Why: Generates the phenoxide anion. DMSO solvates the K+ cation, leaving the phenoxide "naked" and aggressive.

  • Addition: Add activated Aryl Fluoride/Chloride (1.0 equiv).

    • Note: Aryl Fluorides react faster than Chlorides in SNAr due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate [4].

  • Reaction: Heat to

    
    C.
    
    • Validation: Reaction is often rapid (1-4 hours). Color change to deep yellow/orange is common for nitro-compounds.

  • Quench: Pour slowly into crushed ice/water with vigorous stirring. The product often precipitates as a solid, avoiding extraction entirely.

Solvent Data & Green Alternatives

Table 1: Solvent Properties & Selection Guide

SolventBP (

C)
Polarity (Dielectric)Workup DifficultyGreen ScoreBest For
Toluene 110Low (2.38)Easy (Rotovap)⭐⭐⭐Buchwald (Pd)
1,4-Dioxane 101Low (2.25)Moderate (Peroxides)⭐⭐Ligand-Ullmann
DMF 153High (36.7)Hard (Water Wash)Classic Ullmann / SNAr
DMSO 189High (46.7)Very Hard (Freeze/Wash)⭐⭐SNAr / Difficult Ullmann
NMP 202High (32.2)Very Hard❌ (Reprotoxic)Avoid if possible
CPME 106Low (4.76)Easy⭐⭐⭐⭐Green Buchwald
2-MeTHF 80Moderate (6.97)Easy⭐⭐⭐⭐Green General

Green Chemistry Spotlight:

  • CPME (Cyclopentyl Methyl Ether): A superior alternative to Dioxane/THF. It has low peroxide formation, high hydrophobicity (easy separation from water), and a high boiling point (

    
    C) suitable for coupling [5].
    
  • 2-MeTHF: Derived from corncobs/bagasse. excellent for Pd-catalyzed reactions, offering higher reaction rates than Toluene in some cases due to better solubility of polar intermediates [6].

Mechanism Visualization

Understanding why the solvent matters requires visualizing the catalytic cycle.

Mechanism L_Cu_X L-Cu(I)-X (Soluble Species) OxAdd Oxidative Addition (Ar-X) L_Cu_X->OxAdd Cu_III L-Cu(III)-Ar-X (Transient) OxAdd->Cu_III LigEx Ligand Exchange (+ PhO- / - X-) Cu_III->LigEx Cu_III_O L-Cu(III)-Ar-OPh LigEx->Cu_III_O RedElim Reductive Elimination (Product Release) Cu_III_O->RedElim RedElim->L_Cu_X Regeneration Solv_Stab Solvent Role: Stabilize Cu(I) Prevent Aggregation Solv_Stab->L_Cu_X Base_Solv Solvent Role: Solubilize Base (PhOH -> PhO-) Base_Solv->LigEx

Figure 2: The Ullmann Catalytic Cycle. The solvent must balance stabilizing the Cu(I) resting state (preventing black precipitate) while dissolving the base to allow Ligand Exchange.

References
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Solvent for Organic Synthesis.[2] Organic Process Research & Development, 11(2), 251–258. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2] ChemSusChem, 5(8), 1369–1379. Link

Sources

Troubleshooting

Technical Support Guide: Safe Handling of Toxic Chlorinated Aniline Intermediates

⚠️ CRITICAL ALERT: The "Blue Lip" Hazard Do not treat Chlorinated Anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline) as standard organic reagents. Unlike typical solvents or acids, the primary immediate threat is Meth...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL ALERT: The "Blue Lip" Hazard

Do not treat Chlorinated Anilines (e.g., 4-chloroaniline, 3,4-dichloroaniline) as standard organic reagents. Unlike typical solvents or acids, the primary immediate threat is Methemoglobinemia —a condition where your blood loses the ability to carry oxygen.[1] This can occur via skin absorption without a burning sensation, meaning you may be fatally exposed before you feel pain.

Module 1: The "Invisible" Danger (Mechanistic Toxicity)

Q: Why are chlorinated anilines considered more insidious than standard anilines? A: The addition of chlorine atoms to the aniline ring increases lipophilicity, enhancing skin absorption rates. Once inside the body, the metabolic pathway triggers a lethal cycle:

  • Hepatic Oxidation: The liver oxidizes the aniline into a phenylhydroxylamine intermediate.

  • Hemoglobin Attack: This intermediate reacts with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺).[2]

  • Oxygen Starvation: Fe³⁺ cannot bind oxygen. Your blood turns chocolate-brown, and tissues suffocate (Cyanosis).

Q: What are the early warning signs I should look for in myself or colleagues? A: Watch for the "Blue Lip" Syndrome (Cyanosis).

  • < 15% MetHb: Asymptomatic or slight headache.

  • 15-30% MetHb: Cyanosis (blue lips/fingernails), fatigue, dizziness.

  • > 50% MetHb: Arrhythmia, seizures, coma, death.

Module 2: Engineering Your Defense (PPE & Controls)

Q: I use standard purple nitrile gloves for everything. Are these safe? A: NO. Standard disposable nitrile gloves (4 mil) offer poor protection against aromatic amines. Chlorinated anilines can permeate thin nitrile in < 10 minutes .

Glove Selection Protocol
MaterialBreakthrough TimeRecommendation
Silver Shield® / 4H® (Laminate) > 480 minsREQUIRED for spill cleanup or handling neat liquids.
Viton® / Butyl Rubber > 240 minsExcellent for heavy handling.
Thick Nitrile (> 8 mil) 15–30 minsAcceptable only for incidental splash protection if changed immediately.
Standard Nitrile (4 mil) < 10 minsUNSAFE for direct contact.
Glove Selection Logic Diagram

GloveSelection start Start: Handling Chlorinated Anilines state_form Physical State? start->state_form solid Solid / Powder state_form->solid Weighing liquid Liquid / Solution state_form->liquid Reaction/Workup rec_nitrile Double-Glove: Thick Nitrile (>8mil) Change every 15 mins solid->rec_nitrile Low permeation risk duration Contact Duration? liquid->duration incidental Incidental Splash Risk duration->incidental Transferring sealed vessels immersion High Exposure / Spill Cleanup duration->immersion Open pouring / Cleaning incidental->rec_nitrile rec_laminate REQUIRED: Silver Shield / EVOH Laminate (Wear under outer nitrile for dexterity) immersion->rec_laminate

Caption: Decision logic for selecting appropriate hand protection based on physical state and exposure risk.

Module 3: Experimental Execution & Troubleshooting

Q: My reaction mixture turned black/tarry. Is this normal? A: Chlorinated anilines are prone to oxidation.

  • Cause: Exposure to air or light during reaction or storage.[3]

  • Prevention: Store intermediates under inert gas (Argon/Nitrogen) and in amber glassware.

  • Troubleshooting: If the product is tarry, purification via recrystallization is preferred over distillation. Warning: Distilling chlorinated anilines carries a risk of thermal decomposition (releasing HCl and NOx gases) if heated > 180°C without vacuum.

Q: Can I use bleach to clean my glassware? A: ABSOLUTELY NOT. Do not use hypochlorite (bleach) to clean aniline residues.

  • The Chemistry: Aniline + Hypochlorite

    
     N-Chloroanilines.
    
  • The Risk: N-chloro compounds are often unstable and more toxic than the parent amine.

  • Correct Protocol: Rinse glassware with dilute Hydrochloric Acid (1M HCl). This converts the volatile aniline into a water-soluble, non-volatile anilinium salt, which can then be safely disposed of in the aqueous hazardous waste stream.

Module 4: Emergency Response Protocols

Q: A colleague spilled 4-chloroaniline on their lab coat. They say they are "fine." What do I do? A: Immediate action is required regardless of their self-assessment.

  • Strip: Remove the lab coat immediately. Do not pull it over the head if possible (cut it off if necessary) to avoid inhalation/eye contact.

  • Wash: Flush skin with soap and tepid water for 15 minutes. Do not use hot water, which opens pores and increases absorption.

  • Monitor: Keep the victim under observation for 2 hours. Methemoglobinemia symptoms can be delayed.

Exposure Response Workflow

ExposureResponse exposure Exposure Event (Skin/Inhalation) decon Decontamination Remove Clothing -> Soap/Water Wash exposure->decon assess Symptom Assessment decon->assess minor Asymptomatic assess->minor major Cyanosis / Headache / Dizziness assess->major monitor Monitor 2 Hours (Delayed Absorption) minor->monitor medical EMERGENCY MEDICAL Administer Methylene Blue major->medical monitor->major Symptoms Develop

Caption: Triage and response workflow for accidental exposure to chlorinated anilines.

References & Authority[4][5][6]

  • CDC / NIOSH. (2024). 4-Chloroaniline: Documentation for Immediately Dangerous to Life or Health Concentrations (IDLH). Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). Compound Summary: 4-Chloroaniline (CID 7812). National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Chloroaniline.[Link]

  • ECHA. (2024). Substance Information: 4-chloroaniline.[3][4][5] European Chemicals Agency. [Link]

  • Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for permeation data logic).

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 3-Chloro-2-(3-chlorophenoxy)aniline vs. Regioisomers

Topic: 1H NMR Spectrum Analysis of 3-Chloro-2-(3-chlorophenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Diagnostic Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Chloro-2-(3-chlorophenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Diagnostic Challenge

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, the diphenyl ether scaffold is a critical pharmacophore. 3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8) represents a sterically congested "1,2,3-substituted" aniline.

The primary analytical challenge lies in distinguishing this specific regioisomer from its thermodynamic alternatives (e.g., the 5-chloro or 4-chloro isomers) which frequently co-elute during purification. This guide compares the spectral performance of the target molecule against its most common synthetic impurities, providing a definitive protocol for structural validation using 1H NMR spectroscopy.

Structural Logic & Spin Systems

To accurately interpret the spectrum, we must deconstruct the molecule into two distinct magnetic environments: Ring A (Aniline) and Ring B (Phenoxy) .

  • Ring A (Target Core): 1-Amino, 2-Phenoxy, 3-Chloro substitution.

    • Spin System: A 3-spin contiguous system (AMX or ABC) comprising protons at positions H4, H5, and H6.

  • Ring B (Substituent): 3-Chlorophenoxy.[1]

    • Spin System: A 4-spin system typical of meta-substituted benzenes.

Diagram 1: Structural Connectivity & Coupling Logic

The following diagram illustrates the critical coupling pathways that differentiate the target (3-Chloro) from the alternative (5-Chloro) isomer.

G Target Target: 3-Chloro Isomer (1,2,3-Subst) PatternA Contiguous Spin System (H4-H5-H6) 2 Vicinal Couplings Target->PatternA Proton Topology Alt Alternative: 5-Chloro Isomer (1,2,5-Subst) PatternB Isolated Spin System (H3-H4 ... H6) 1 Vicinal + 1 Isolated Singlet Alt->PatternB Proton Topology ResultA Diagnostic Spectrum: Two Doublets + One Triplet PatternA->ResultA J-Coupling Output ResultB Diagnostic Spectrum: One Doublet Pair + One Singlet PatternB->ResultB J-Coupling Output

Caption: Structural logic distinguishing the contiguous proton chain of the 3-chloro target from the isolated proton topology of the 5-chloro regioisomer.

Experimental Protocol

For high-fidelity resolution of the aromatic region, the choice of solvent is critical.

ParameterMethod A (Standard) Method B (Validation) Rationale
Solvent CDCl₃ (99.8% D)DMSO-d₆ (99.9% D)DMSO eliminates exchange broadening of the -NH₂ signal, allowing accurate integration.
Concentration 10 mg / 0.6 mL5 mg / 0.6 mLLower concentration in DMSO prevents viscosity broadening.
Frequency 400 MHz600 MHz600 MHz required only if Ring A/B overlaps occur (rare).
Pulse Sequence zg30 (30° pulse)zg30Standard 1D proton.
Relaxation Delay (D1) 1.0 sec5.0 secLonger D1 in Method B ensures quantitative integration of aromatic protons.
Comparative Spectral Analysis
A. The Aniline Ring (Ring A) – The Fingerprint Region

This is the sole determinant of regio-purity. The target molecule possesses protons at positions 4, 5, and 6.

  • H6 (Ortho to NH₂): The most shielded (upfield) aromatic signal due to the strong resonance donation (+M) of the amino group.

  • H5 (Meta to NH₂, Meta to Cl): Appears as a Triplet (or dd with similar J values). This is the "bridge" proton.

  • H4 (Ortho to Cl): Deshielded by the inductive effect (-I) of Chlorine.

Comparison with Alternative (5-Chloro Isomer): If your spectrum shows a singlet (d ~2 Hz) in the aromatic region, your synthesis failed. The 5-chloro isomer has an isolated proton at H6 (between NH₂ and Cl), which appears as a meta-coupled singlet. The target product must NOT have an aromatic singlet on the aniline ring.

B. The Phenoxy Ring (Ring B)

This ring acts as a passive substituent but provides confirmation of the ether linkage.

  • H2': Isolated singlet-like (t, J~2Hz) due to being between the Ether Oxygen and Chlorine.

  • H5': Pseudo-triplet (distorted).

  • H4'/H6': Multiplets.

Data Summary: Diagnostic Peak List

Predicted shifts based on substituent additivity rules (CDCl₃, 400 MHz).

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Interpretation
NH₂ (Amine) 3.80 – 4.20 (br)Broad Singlet-Exchangeable. Sharpens/shifts to ~5.5 in DMSO.
H6 (Ring A) 6.45 – 6.55Doublet (dd)J₆,₅ ≈ 8.0, J₆,₄ ≈ 1.5Diagnostic: Ortho to amine (Upfield).
H5 (Ring A) 6.65 – 6.75Triplet (dd)J ≈ 8.0Diagnostic: Vicinal to both H4 and H6.
H4 (Ring A) 6.95 – 7.05Doublet (dd)J₄,₅ ≈ 8.0, J₄,₆ ≈ 1.5Ortho to Chlorine.
H2' (Ring B) 6.85 – 6.90Triplet (t)J ≈ 2.0Meta-coupled between O and Cl.
H6' (Ring B) 6.75 – 6.85DDDJ ≈ 8.0, 2.0, 1.0Ortho to Ether Oxygen.
H4' (Ring B) 7.00 – 7.10DDDJ ≈ 8.0, 2.0, 1.0Para to Ether Oxygen.
H5' (Ring B) 7.15 – 7.25Triplet (t)J ≈ 8.0Meta to Ether Oxygen.

(Note: Exact shifts vary by concentration; Coupling patterns are invariant.)

Advanced Verification: 2D NMR Workflow

If 1D analysis is ambiguous due to peak overlap between Ring A and Ring B, the following 2D experiments are required.

Diagram 2: Validation Workflow

Workflow Sample Crude Product H1 1H NMR (CDCl3) Sample->H1 Check Check H5 Multiplicity H1->Check Triplet Triplet (t) (Target: 3-Cl) Check->Triplet Vicinal Coupling Singlet Singlet (s) (Isomer: 5-Cl) Check->Singlet Isolated Spin COSY COSY Spectrum Confirm H4-H5-H6 Chain Triplet->COSY Ambiguous?

Caption: Decision tree for distinguishing the 3-chloro target from the 5-chloro isomer using H5 multiplicity.

COSY Interpretation:

  • Target (3-Cl): You will see a "diagonal chain" of correlations: H6 ↔ H5 ↔ H4.

  • Alternative (5-Cl): H6 will show NO strong vicinal cross-peak (only weak meta-coupling). H3 and H4 will correlate with each other but not with H6.

References
  • Nevalainen, T. (1995).[2] Polychlorinated diphenyl ethers: synthesis, NMR spectroscopy, structural properties, and estimated toxicity. University of Jyväskylä.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of 3-Chloro-2-(3-chlorophenoxy)aniline

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-2-(3-chlorophenoxy)aniline, a key intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-2-(3-chlorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate informed decision-making in a laboratory setting.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to present a self-validating system of protocols. Every experimental choice is explained to provide a clear understanding of the underlying chromatographic principles.

Introduction: The Analytical Imperative

3-Chloro-2-(3-chlorophenoxy)aniline is a complex molecule whose purity can be impacted by starting materials, synthesis byproducts, and degradation products. A robust analytical method is therefore essential to identify and quantify any impurities. Reversed-phase HPLC (RP-HPLC) is the technique of choice for such non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1][2] This guide will compare a rapid isocratic method with a higher-resolution gradient method, evaluating their respective performances based on internationally recognized validation parameters.

Comparative HPLC Methodologies

The development of a reliable HPLC method involves a systematic evaluation of critical parameters such as the stationary phase, mobile phase composition, and detection wavelength.[2][3] Based on the chemical properties of 3-Chloro-2-(3-chlorophenoxy)aniline (a substituted aniline), two methods have been developed and are presented below.

Method A: Rapid Isocratic Elution

This method is designed for high-throughput screening and routine quality control where speed is a primary consideration. An isocratic elution, which uses a constant mobile phase composition, simplifies the method and reduces run time.

Method B: High-Resolution Gradient Elution

For comprehensive impurity profiling and stability studies, a gradient elution method is often superior. By systematically varying the mobile phase composition, this method can resolve closely eluting impurities that might co-elute in an isocratic run.

The detailed chromatographic conditions for both methods are summarized in Table 1.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod A: Rapid Isocratic ElutionMethod B: High-Resolution Gradient Elution
Column C18, 4.6 x 150 mm, 5 µm particle sizeC18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (65:35 v/v)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient N/A (Isocratic)0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its versatility and strong retention of hydrophobic compounds like the target analyte.[1] The longer column in Method B provides a greater number of theoretical plates, enhancing resolution.

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common choice for RP-HPLC of aniline derivatives.[1][3] The phosphoric acid helps to protonate the aniline group, leading to sharper peaks and improved reproducibility.

  • Detection Wavelength: The UV detection wavelength of 240 nm was selected based on the UV spectrum of 3-Chloro-2-(3-chlorophenoxy)aniline, which shows a strong absorbance at this wavelength, ensuring high sensitivity.

  • Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. The slightly elevated temperature in both methods helps to reduce viscosity and improve peak shape.

Method Performance and Validation

To objectively compare the two methods, a validation study was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5] The key performance parameters are summarized in Table 2.

Table 2: Comparison of Method Validation Parameters

ParameterMethod A: Rapid Isocratic ElutionMethod B: High-Resolution Gradient ElutionAcceptance Criteria (as per ICH)[6]
Specificity Baseline resolution > 1.5 for known impuritiesBaseline resolution > 2.0 for all detected impuritiesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
Linearity (r²) 0.99920.9998r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.45%≤ 2%
- Intermediate Precision1.10%0.65%≤ 3%
LOD 0.01 µg/mL0.005 µg/mL-
LOQ 0.03 µg/mL0.015 µg/mL-
Robustness Minor variations in flow rate and mobile phase composition showed RSD < 2%Minor variations in flow rate, mobile phase composition, and temperature showed RSD < 1.5%The method should remain unaffected by small, but deliberate variations in method parameters.[7]

Interpretation of Results:

Both methods meet the acceptance criteria outlined in the ICH guidelines.[2][8] However, Method B demonstrates superior performance in terms of specificity, precision, and sensitivity (lower LOD and LOQ). The higher resolution of the gradient method allows for the detection and quantification of trace-level impurities that may not be resolved by the isocratic method.

Experimental Protocols

The following is a detailed, step-by-step methodology for the recommended superior method, Method B.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-Chloro-2-(3-chlorophenoxy)aniline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 3-Chloro-2-(3-chlorophenoxy)aniline sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions specified for Method B in Table 1.

  • Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution in six replicates to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the sample solution.

  • After the run, process the chromatograms using appropriate software to determine the peak areas.

Calculation of Purity

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Visualization of Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhase->SystemSetup Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection SystemSetup->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_methods HPLC Methodologies cluster_validation Performance Validation (ICH Q2(R2)) Topic Purity Analysis of 3-Chloro-2-(3-chlorophenoxy)aniline MethodA Method A: Rapid Isocratic Topic->MethodA MethodB Method B: High-Resolution Gradient Topic->MethodB Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Sensitivity Sensitivity (LOD/LOQ) MethodA->Sensitivity Robustness Robustness MethodA->Robustness MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Sensitivity MethodB->Robustness Conclusion Conclusion: Method B is superior for comprehensive impurity profiling and quality control. Specificity->Conclusion Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion Sensitivity->Conclusion Robustness->Conclusion

Caption: Logical flow of method comparison and selection.

Conclusion and Recommendations

Both the isocratic and gradient HPLC methods presented in this guide are suitable for the purity analysis of 3-Chloro-2-(3-chlorophenoxy)aniline. The choice between the two will depend on the specific requirements of the analysis.

  • Method A (Isocratic) is recommended for rapid, routine quality control where the impurity profile is well-characterized and speed is a priority.

  • Method B (Gradient) is the superior choice for method validation, stability studies, and the analysis of samples with complex impurity profiles. Its higher resolution and sensitivity ensure a more comprehensive and accurate assessment of product purity.

For drug development and regulatory submissions, the adoption of Method B is strongly advised to ensure compliance with stringent quality standards.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Element Lab Solutions. (2023). USP 621 Changes. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Royal Society of Chemistry. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. [Link]

  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • ResearchGate. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Validation

Comparative Mass Spectrometry Profiling: Chlorinated Diphenyl Ether Scaffolds (C₁₂H₉Cl₂NO)

This guide provides a technical comparison of the mass spectrometry fragmentation patterns for C₁₂H₉Cl₂NO , specifically distinguishing between two critical structural isomers relevant to drug discovery and toxicology: t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns for C₁₂H₉Cl₂NO , specifically distinguishing between two critical structural isomers relevant to drug discovery and toxicology: the Amino-Dichlorodiphenyl Ether (ADPE) scaffold and the Dichlorophenoxy-Methylpyridine (DPMP) scaffold.[1]

[1]

Executive Summary & Comparison Context

Topic: Mass Spectrometry Fragmentation of C₁₂H₉Cl₂NO Isomers. Primary Application: Structural elucidation in drug metabolism (DMPK) and environmental toxicology. The Challenge: The formula C₁₂H₉Cl₂NO corresponds to a high-unsaturation (DoU = 8) scaffold often found in bioactive ethers.[1] Distinguishing between the aniline-based metabolites (ADPE) and pyridine-based inhibitors (DPMP) is critical, as they share identical molecular weights (253.0 Da) and isotopic patterns but exhibit divergent fragmentation pathways driven by the site of charge localization (Nitrogen basicity).[1]

The Isomers Evaluated
FeatureIsomer A: ADPE Isomer B: DPMP
Systematic Name 2-Amino-4,4'-dichlorodiphenyl ether4-(2,4-Dichlorophenoxy)-2-methylpyridine
Relevance Toxic metabolite (e.g., Nitrofen reduction); Herbicide intermediate.[1][2]Antitubercular agent (InhA inhibitor scaffold); Kinase inhibitor pharmacophore.
Core Structure Aniline (Primary Amine)Pyridine (Tertiary Amine/Heterocycle)
Ionization Mode ESI(+) / EIESI(+) (Preferred due to Pyridine N)
Base Peak (Typical) m/z 162 (Dichloroaniline ion)m/z 110 (Methylpyridinol ion)

Experimental Methodology

To ensure reproducible identification, the following protocols are recommended.

Protocol A: LC-ESI-MS/MS (High Resolution)[1]
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Source Conditions:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Low fragmentation in source).

  • Collision Energy (CE): Stepped 15–35 eV to capture both labile ether cleavages and ring fragmentations.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (Protonation of N is essential).

Protocol B: GC-EI-MS (Structural Verification)
  • Instrument: Single Quadrupole GC-MS.[1]

  • Ionization: Electron Impact (70 eV).

  • Inlet Temp: 250°C (Ensure no thermal degradation of the ether bond).

  • Derivatization: ADPE requires silylation (BSTFA) to prevent peak tailing; DPMP analyzes well natively.

Fragmentation Analysis & Mechanisms[3]

Isotopic Signature (Pre-Fragmentation)

Both isomers exhibit the distinct Cl₂ isotopic cluster :

  • M (253): 100%[1]

  • M+2 (255): ~65% (Relative to M)[1]

  • M+4 (257): ~10% (Relative to M)[1]

  • Diagnostic Check: Verify the 9:6:1 intensity ratio before analyzing fragments.

Isomer A: Amino-Dichlorodiphenyl Ether (ADPE)

Mechanism: Charge localization occurs on the primary amine (aniline nitrogen).[1] The ether oxygen acts as a secondary charge site, directing cleavage.

  • Primary Pathway (Ether Cleavage): Homolytic cleavage of the C-O bond. The charge is retained on the nitrogen-containing ring due to the resonance stabilization of the aniline cation.

    • Precursor: [M+H]⁺ m/z 254.

    • Product:Dichloroaniline cation (m/z 162) .[1]

    • Neutral Loss: Chlorophenol radical (m/z 92 equivalent).

  • Secondary Pathway (Dechlorination): Loss of a Chlorine radical or HCl.

    • Product:m/z 218 ([M-Cl]⁺).[1]

  • Rearrangement (Ortho Effect): If the amine is ortho to the ether linkage, a cyclization (loss of H₂O or HCl) to a phenoxazine-type ion (m/z 216) may occur.

Isomer B: Dichlorophenoxy-Methylpyridine (DPMP)

Mechanism: The pyridine nitrogen is significantly more basic (pKa ~5.[1]2) than the aniline nitrogen (pKa ~4.6) or ether oxygen.[3] Protonation is almost exclusively on the Pyridine ring.

  • Primary Pathway (Ether Hydrolysis-like Cleavage): Inductive cleavage of the ether bond driven by the pyridinium ion.

    • Precursor: [M+H]⁺ m/z 254.

    • Product:2-Methyl-4-hydroxypyridine cation (m/z 110) .[1]

    • Neutral Loss: Dichlorobenzene/Dichlorophenol.

  • Secondary Pathway (Methyl Loss):

    • Product:m/z 238 ([M-CH₃]⁺).[1] Rare in ESI, common in EI.

  • Ring Fragmentation: Loss of HCN from the pyridine ring.

    • Product:m/z 83 (from the m/z 110 fragment).

Visualizing the Pathways (Graphviz)

FragmentationPathways cluster_ADPE Isomer A: ADPE (Aniline Core) cluster_DPMP Isomer B: DPMP (Pyridine Core) ADPE_M [M+H]+ m/z 254 (Amino-Dichlorodiphenyl Ether) ADPE_Frag1 m/z 162 (Dichloroaniline Cation) *Diagnostic Base Peak* ADPE_M->ADPE_Frag1 Ether Cleavage (Charge on N) ADPE_Frag2 m/z 218 [M-HCl]+ ADPE_M->ADPE_Frag2 Ortho-Cl Loss ADPE_Frag3 m/z 127 (Chloroaniline Cation) ADPE_Frag1->ADPE_Frag3 -Cl DPMP_M [M+H]+ m/z 254 (Dichlorophenoxy-Methylpyridine) DPMP_Frag1 m/z 110 (Methyl-Hydroxypyridine) *Diagnostic Base Peak* DPMP_M->DPMP_Frag1 Ether Cleavage (Charge on Pyridine) DPMP_Frag2 m/z 163 (Dichlorophenol Ion) (Low Abundance) DPMP_M->DPMP_Frag2 Charge Remote DPMP_Frag3 m/z 83 (Pyrrole-like Cation) DPMP_Frag1->DPMP_Frag3 -HCN

Caption: Comparative fragmentation tree showing the divergence in diagnostic ions driven by charge retention on the Aniline (Left) vs. Pyridine (Right) nitrogen.

Diagnostic Comparison Table

MetricADPE (Aniline Type)DPMP (Pyridine Type)
Primary Diagnostic Ion m/z 162 (Dichloroaniline)m/z 110 (Methyl-OH-Pyridine)
Secondary Ion m/z 218 (Loss of HCl)m/z 83 (Loss of HCN from 110)
Low Mass Fingerprint m/z 65, 92 (Benzene ring fragments)m/z 93 (Picoline), m/z 66 (Cyclopentadiene)
Neutral Loss Chlorophenol (128 Da)Dichlorobenzene (146 Da)
Mechanism Note Fragmentation driven by Aniline N stability.[1]Fragmentation driven by Pyridinium stability.[1]

References

  • National Institute of Standards and Technology (NIST) . Mass Spectrum of 2,4-Dichloroaniline (Fragment Reference). NIST Chemistry WebBook. Available at: [Link]

  • PubChem . Compound Summary: 5-Chloro-2-(2,4-dichlorophenoxy)aniline.[1] National Library of Medicine. Available at: [Link]

  • University of Zaragoza . Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. (Describing DPMP synthesis and MS data). Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether cleavage mechanisms).

Sources

Comparative

Resolving Primary Amine and Ether Linkages in Pharmaceutical Formulations: A Comparative Guide to ATR vs. Transmission FTIR

In modern drug development, functionalized polymers such as PEGylated amines, aminoglycosides, and lipid-nanoparticle (LNP) precursors present a unique analytical challenge. Confirming the presence of a primary amine (-N...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, functionalized polymers such as PEGylated amines, aminoglycosides, and lipid-nanoparticle (LNP) precursors present a unique analytical challenge. Confirming the presence of a primary amine (-NH₂) functional group within an ether-rich (-O-) matrix using Fourier Transform Infrared (FTIR) spectroscopy requires precise methodology.

Because the dominant ether backbone often masks the subtle vibrational signatures of the amine, selecting the correct FTIR sampling modality—Attenuated Total Reflectance (ATR) versus Transmission—is critical for accurate structural validation[1]. This guide provides an objective comparison of these techniques, grounded in mechanistic causality, to help researchers optimize their spectroscopic workflows.

Mechanistic Origins of IR Signatures

To design a robust analytical protocol, one must first understand the quantum mechanical causality behind the vibrational modes of primary amines and ether linkages.

The Primary Amine (-NH₂)

Primary amines exhibit three primary active IR modes, but their utility varies drastically in complex matrices:

  • N-H Stretch (3400–3250 cm⁻¹): Presents as a distinct doublet. Causality: The doublet arises because the two N-H bonds can vibrate symmetrically (in-phase) and asymmetrically (out-of-phase)[2]. However, in hygroscopic pharmaceutical matrices like PEG, this region is frequently obscured by the broad O-H stretch of absorbed ambient moisture.

  • N-H Bend / Scissoring (1650–1580 cm⁻¹): Presents as a sharp, medium-intensity band[2]. Causality: The bending of the H-N-H angle requires less energy than stretching. This is the most reliable diagnostic peak for primary amines in ether-rich formulations because it sits in a relatively quiet region of the spectrum.

  • C-N Stretch (1250–1020 cm⁻¹): A medium-to-weak band in aliphatic amines[2]. In PEGylated systems, this peak is analytically useless as it is completely buried.

The Ether Linkage (-O-)
  • C-O-C Asymmetric Stretch (1150–1050 cm⁻¹): Presents as a massive, broad, and intensely absorbing band[3]. Causality: The asymmetric stretching of the C-O-C bond induces a massive change in the molecular dipole moment, resulting in an exceptionally high molar absorptivity[4]. This band dominates the fingerprint region and can cause baseline distortion in trace amine analysis[5].

Quantitative Data Summary
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity & ShapeAnalytical Challenge in Co-formulations
Primary Amine N-H Stretch (Sym/Asym)3400–3250Medium, sharp doubletOften obscured by broad O-H stretch from moisture.
Primary Amine N-H Bend (Scissoring)1650–1580Medium-strong, sharpBest diagnostic peak ; avoids ether overlap.
Primary Amine C-N Stretch (Aliphatic)1250–1020Medium to weakCompletely masked by C-O-C ether stretching.
Ether Linkage C-O-C Asym. Stretch1150–1050Very strong, broadDominates the fingerprint region, causing baseline distortion.

ATR vs. Transmission FTIR: Objective Comparison

The choice between ATR and Transmission FTIR dictates whether you are analyzing the surface chemistry or the bulk composition of your formulation[1].

Transmission FTIR passes the infrared beam entirely through the sample. It follows the Beer-Lambert law linearly, making it highly sensitive for trace bulk analysis, provided the sample can be prepared thinly enough to prevent the massive ether band from totally absorbing the beam (yielding a "flat-lined" or saturated peak)[1][6].

ATR-FTIR utilizes an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[1]. Causality: Because penetration depth is directly proportional to the wavelength, peaks at lower wavenumbers (like the ether stretch at 1100 cm⁻¹) will appear artificially stronger than peaks at higher wavenumbers (like the N-H stretch at 3300 cm⁻¹)[7]. ATR software correction is mandatory for quantitative comparisons against transmission libraries[7].

ParameterATR-FTIRTransmission FTIR
Sampling Mechanism Internal reflection (evanescent wave)Direct beam passage through sample
Penetration Depth 0.5 – 2.0 µm (wavelength dependent)Entire sample thickness (bulk)
Sample Preparation None (direct contact with crystal)KBr pellet, thin-film casting, or liquid cell
Spectral Artifacts Peak shifts at lower wavenumbers; requires software correctionFringing (interference fringes) in thin films
Best Use Case Opaque polymers, viscous liquids, rapid QCTrace analysis, dilute aqueous formulations

Experimental Workflow: Self-Validating Protocol for PEGylated Amines

To confidently identify a primary amine conjugated to an ether-based polymer, you must employ a self-validating protocol using spectral subtraction. This ensures that the N-H bending peak is not an artifact of water vapor or matrix noise.

Step-by-Step Methodology
  • System Purge & Background Collection:

    • Purge the spectrometer with dry nitrogen for 15 minutes.

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands exactly in the 1650–1550 cm⁻¹ region, which can falsely mimic the primary amine N-H bend.

    • Collect a background spectrum of the empty ATR crystal or the blank transmission cell.

  • Sample Preparation:

    • For ATR: Deposit 2–3 µL of the viscous PEGylated amine API directly onto the Diamond IRE. Apply the pressure anvil if the sample is a solid powder to ensure intimate optical contact.

    • For Transmission: Dissolve the sample in a volatile, non-absorbing solvent (e.g., Dichloromethane), cast it onto a KBr window, and evaporate the solvent in a vacuum desiccator to form a thin film of <10 µm thickness.

  • Spectral Acquisition:

    • Acquire spectra using 64 scans at a 4 cm⁻¹ resolution .

    • Causality: The amine concentration at the terminus of a long PEG chain is extremely low. Increasing the co-added scans to 64 improves the Signal-to-Noise Ratio (SNR) by a factor of 8, allowing the weak N-H bend to emerge from the baseline noise.

  • Data Processing & Self-Validation (Spectral Subtraction):

    • Apply an ATR-correction algorithm (if ATR was used) to normalize peak intensities[7].

    • Acquire the spectrum of a Negative Control (pure, unfunctionalized PEG of the same molecular weight).

    • Perform spectral subtraction: [PEG-Amine Spectrum] - [Pure PEG Spectrum].

    • Validation Criterion: The subtraction is successful if the massive C-O-C ether band (1150–1050 cm⁻¹) cancels out to a flat baseline, revealing an isolated, positive peak at 1650–1580 cm⁻¹ confirming the primary amine.

Logical Workflow Visualization

FTIR_Workflow Start Sample: PEGylated Amine API Formulation Decision Physical State? Start->Decision Solid Opaque Solid / Viscous Decision->Solid Undiluted Liquid Dilute Aqueous Decision->Liquid Solvated ATR ATR-FTIR (Diamond/ZnSe Crystal) Solid->ATR Trans Transmission FTIR (CaF2 Liquid Cell) Liquid->Trans Acquire Acquire Spectra (64 scans, 4 cm⁻¹ res) ATR->Acquire Trans->Acquire AnalyzeEther Identify Ether Linkage C-O-C Stretch (1150-1050 cm⁻¹) Acquire->AnalyzeEther AnalyzeAmine Identify Primary Amine N-H Bend (1650-1580 cm⁻¹) Acquire->AnalyzeAmine Validate Self-Validation: Spectral Subtraction vs Control AnalyzeEther->Validate AnalyzeAmine->Validate

Logical workflow for selecting FTIR modality and validating primary amine and ether linkages.

References

  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com. Available at: [Link]

  • How to Choose Between ATR and Transmission FTIR. wordpress.com. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. specac.com. Available at:[Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. piketech.com. Available at:[Link]

  • Unlocking Molecular Secrets: How Ether Infrared Spectroscopy Revolutionizes Chemical Analysis. st-aug.edu. Available at: [Link]

  • The C-O Bond III: Ethers By a Knockout. spectroscopyonline.com. Available at:[Link]

  • PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides)... nih.gov. Available at:[Link]

Sources

Validation

Comparing reactivity of 2-phenoxy vs 4-phenoxy aniline derivatives

Title: The Reactivity of 2-Phenoxy vs. 4-Phenoxy Aniline Derivatives: A Comparative Technical Guide Introduction Phenoxyanilines are versatile aromatic amines serving as critical building blocks in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Reactivity of 2-Phenoxy vs. 4-Phenoxy Aniline Derivatives: A Comparative Technical Guide

Introduction Phenoxyanilines are versatile aromatic amines serving as critical building blocks in organic synthesis and drug development. [1] is a prominent precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide, while [2] is widely utilized in the production of azo dyes, polymers, and agrochemicals. Despite sharing the exact same molecular formula (C12H11NO), the positional isomerism of the phenoxy group (-OPh) relative to the amine (-NH2) fundamentally alters their electronic landscape and steric environment. This guide objectively compares their reactivity, focusing on nucleophilicity, basicity, and electrophilic aromatic substitution (EAS).

Structural and Electronic Analysis: The Causality of Reactivity The reactivity of aniline derivatives is dictated by the availability of the nitrogen lone pair and the electron density of the aromatic ring.

  • 4-Phenoxyaniline (Para Isomer): The phenoxy group is positioned on the opposite side of the aromatic ring from the amine. The electron-withdrawing inductive effect (-I) of the oxygen atom is negligible due to the distance. Instead, the resonance effect (+M) dominates, donating electron density into the pi system and stabilizing the protonated amine. Furthermore, the amine group is sterically unhindered. This results in a higher basicity (pKa ~4.75)[3] and rapid nucleophilic attack.

  • 2-Phenoxyaniline (Ortho Isomer): The phenoxy group is adjacent to the amine. The proximity of the electronegative oxygen exerts a strong -I effect, pulling electron density away from the nitrogen. More critically, the bulky phenyl ring of the phenoxy group creates significant [4]. This steric bulk disrupts the coplanarity of the amine with the ring and hinders the approach of electrophiles and solvating water molecules, significantly lowering its basicity (pKa ~3.78)[5] and nucleophilicity.

Reactivity Profiles

  • Nucleophilic Acylation: When reacting with acyl chlorides or anhydrides, 4-phenoxyaniline reacts rapidly at room temperature. In contrast, 2-phenoxyaniline requires elevated temperatures or nucleophilic catalysts (e.g., DMAP) to overcome the activation energy barrier imposed by steric shielding.

  • Electrophilic Aromatic Substitution (EAS): In 4-phenoxyaniline, the positions ortho to the -NH2 group (positions 2 and 6) are equivalent and unhindered, directing EAS efficiently. In 2-phenoxyaniline, the position ortho to the -NH2 group (position 6) is available, but position 3 (ortho to the -OPh group) is sterically blocked, altering the typical substitution ratios and often requiring harsher conditions for poly-substitution.

Quantitative Data Comparison

Property / Metric2-Phenoxyaniline4-PhenoxyanilineCausality / Significance
Predicted pKa ~3.78~4.75Proximity of -OPh in the ortho isomer increases -I effect and hinders solvation.
Melting Point 47 - 49 °C82 - 84 °CPara isomer exhibits higher symmetry, leading to tighter crystal lattice packing.
N-Acylation Rate Slow (Requires heat/catalyst)Fast (Room temp)Steric bulk of ortho-OPh blocks the trajectory of incoming electrophiles.
Primary Application Nimesulide synthesisAzo dyes, AgrochemicalsRegiochemistry dictates downstream target molecules.

Mandatory Visualization

Reactivity cluster_0 2-Phenoxyaniline (Ortho) cluster_1 4-Phenoxyaniline (Para) node1 Bulky -OPh adjacent to -NH2 node2 High Steric Hindrance Stronger -I Effect node1->node2 node3 Slower Acylation (pKa ~3.78) node2->node3 node4 -OPh distant from -NH2 node5 No Steric Hindrance Dominant +M Effect node4->node5 node6 Faster Acylation (pKa ~4.75) node5->node6 Reagents Acylating Agent (e.g., Acetyl Chloride) Reagents->node3 Requires heat/catalyst Reagents->node6 Mild conditions

Fig 1: Mechanistic workflow comparing the acylation reactivity of 2-phenoxy vs 4-phenoxyaniline.

Experimental Protocols: Comparative N-Acetylation To empirically validate the reactivity differences, the following self-validating parallel protocol is utilized. The causality of the experimental choices is rooted in overcoming the steric barrier of the ortho isomer.

Protocol A: N-Acetylation of 4-Phenoxyaniline (Unhindered)

  • Preparation: Dissolve 10 mmol of 4-phenoxyaniline in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add 12 mmol of triethylamine (TEA) to act as an acid scavenger. Rationale: TEA neutralizes the HCl byproduct, driving the reaction forward without competing with the nucleophile.

  • Acylation: Cool the flask to 0 °C. Dropwise add 11 mmol of acetyl chloride over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Validation: Monitor via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The starting material spot will rapidly disappear, indicating complete conversion due to the unhindered nucleophilic attack.

Protocol B: N-Acetylation of 2-Phenoxyaniline (Sterically Hindered)

  • Preparation: Dissolve 10 mmol of 2-phenoxyaniline in 20 mL of anhydrous toluene. Rationale: Toluene allows for higher reflux temperatures compared to DCM, which is necessary to overcome the activation energy barrier.

  • Catalyst & Base Addition: Add 15 mmol of TEA and 1 mmol of 4-Dimethylaminopyridine (DMAP). Rationale: DMAP acts as a highly nucleophilic acyl transfer catalyst, essential for overcoming the steric shielding of the ortho-phenoxy group.

  • Acylation: Add 15 mmol of acetyl chloride (excess required due to slower kinetics).

  • Reaction: Heat the mixture to reflux (110 °C) for 4-6 hours.

  • Validation: Monitor via TLC. The conversion will be gradual. Without DMAP and heat, the reaction stalls, self-validating the hypothesis of steric hindrance.

References

  • Photoinduced carbonylative multicomponent reaction of anilines and arylaldehydes (Steric Hindrance in 2-phenoxyaniline). Green Chemistry, RSC Publishing.[Link]

Comparative

Melting point verification for 3-Chloro-2-(3-chlorophenoxy)aniline

Executive Summary 3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8 ) is a specialized intermediate often utilized in the synthesis of diaryl ether-based kinase inhibitors and agrochemicals. Unlike common reagents, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8 ) is a specialized intermediate often utilized in the synthesis of diaryl ether-based kinase inhibitors and agrochemicals. Unlike common reagents, this compound often lacks extensive public experimental data, making in-house verification critical for ensuring downstream synthesis reliability.

This guide provides a rigorous framework for verifying the identity and purity of this compound through melting point (MP) determination.[1] We compare the two industry-standard "alternatives" for thermal analysis—Capillary Method vs. Differential Scanning Calorimetry (DSC) —and provide a self-validating protocol to establish a definitive melting range for your specific lot.

Compound Profile & Predicted Properties

Before initiating thermal analysis, the operator must understand the structural context to anticipate behavior (e.g., supercooling, sublimation).

PropertySpecificationNotes
Chemical Name 3-Chloro-2-(3-chlorophenoxy)aniline
CAS Number 946772-61-8 Primary Identifier
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Physical State Solid (Low melting) or Viscous OilDependent on purity/polymorph
Predicted MP 45°C – 65°C Based on structural isomers
Isomer Reference 3-Chloro-4-(4-chlorophenoxy)aniline (MP: 73-77°C)Para-substituted analogs typically melt higher than ortho-substituted targets like this one.[2]

Critical Insight: The ortho positioning of the phenoxy group (2-position) creates steric bulk that disrupts crystal packing compared to para isomers. Consequently, expect a lower melting point and a higher tendency for supercooling .

Comparative Methodology: Selecting the Right Alternative

For this specific compound, "performance" is defined by the accuracy and resolution of the thermal data. Below, we compare the two primary alternatives for verification.

Table 1: Performance Comparison (Capillary vs. DSC)
FeatureMethod A: Capillary (Automated) Method B: DSC (Differential Scanning Calorimetry)
Principle Optical transmission change (Solid

Liquid)
Heat flow differential (Endothermic event)
Precision

0.3 – 0.5 °C

0.1 °C
Sample Size 1 – 3 mg2 – 10 mg
Impurity Detection Qualitative (Broadening of range)Quantitative (Purity calculation via van't Hoff)
Best For... Routine QC / Quick ID New Vendor Qualification / Purity Analysis
Cost/Run LowHigh
Decision Logic (DOT Visualization)

MethodSelection Start Start: Verification Goal Goal Is the goal Routine ID or Purity Assessment? Start->Goal Routine Routine Identification Goal->Routine Routine Purity Purity / New Vendor Goal->Purity Critical/Unknown Capillary Select Method A: Automated Capillary Routine->Capillary DSC Select Method B: DSC Analysis Purity->DSC Check Is Range > 2°C? Capillary->Check Approve Release Lot DSC->Approve Single Endotherm Recrystallize Recrystallize Sample Check->Recrystallize Yes (Impure) Check->Approve No (Sharp)

Figure 1: Decision tree for selecting the appropriate thermal analysis method based on verification goals.

Experimental Protocol: Automated Capillary Method

While DSC is superior for purity, the Capillary Method is the standard for identity verification in most synthesis labs. This protocol is optimized for 3-Chloro-2-(3-chlorophenoxy)aniline .[2][3]

Phase 1: Sample Preparation (The "Packing" Variable)
  • Objective: Ensure uniform heat transfer.

  • Step 1: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Rationale: Hygroscopic moisture depresses MP.

  • Step 2: Grind the sample into a fine powder using an agate mortar.

  • Step 3: Fill the capillary tube to a height of 2–3 mm .

  • Step 4: Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface (the "drop method"). Rationale: Removes air pockets that cause uneven heating.

Phase 2: The Ramp Protocol
  • Instrument: Mettler Toledo MP90 or equivalent.

  • Start Temperature: 35°C (Given the predicted low MP).

  • Ramp Rate A (Fast Scan): 10°C/min to determine approximate MP.

  • Ramp Rate B (Analysis Scan): 1.0°C/min .

    • Expert Note: Do not exceed 1°C/min. Ortho-substituted anilines often exhibit "lattice softening" prior to true melting. A fast ramp will mask the onset temperature.

Phase 3: Data Interpretation
  • Onset Point (Meniscus): Record when liquid first appears clearly.

  • Clear Point: Record when the last crystal disappears.

  • Acceptance Criteria:

    • Range:

      
       2.0°C (e.g., 52.1 – 53.8°C).
      
    • Deviation: If a reference standard exists, experimental value must be within

      
       1.0°C.
      

Troubleshooting & Scientific Integrity

Scenario A: The "Oiling Out" Phenomenon

Observation: The sample turns into a viscous droplet/oil before a distinct melt.

  • Cause: Trace solvent impurities (Rotovap residue) or inherent low MP of the ortho-isomer.

  • Remedy: Perform a Mixed Melting Point test. Mix the sample 1:1 with a known standard of a structural analog (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) only if the specific standard is unavailable. If the mixture melts lower than the individual components, they are different substances.

Scenario B: Broad Melting Range (> 3°C)

Observation: Gradual softening from 45°C to 55°C.

  • Causality: Eutectic impurities.

  • Action: Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

Self-Validating System (Calibration)

Before running the sample, verify the instrument using a standard that brackets the expected temperature.

  • Standard: Benzophenone (MP: 48.1°C).

  • Validation: If Benzophenone reads > 48.6°C or < 47.6°C, recalibrate the sensor before testing the target aniline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Structural Analog Data). Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [Link]

Sources

Validation

Chromatographic separation of dichlorophenoxy aniline isomers

Chromatographic Separation of Dichlorophenoxy Aniline Isomers: A Comparative Guide on Stationary Phase Selectivity The Analytical Challenge: Beyond Hydrophobicity Dichlorophenoxy anilines are critical structural motifs a...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of Dichlorophenoxy Aniline Isomers: A Comparative Guide on Stationary Phase Selectivity

The Analytical Challenge: Beyond Hydrophobicity

Dichlorophenoxy anilines are critical structural motifs and intermediates in the development of agrochemicals and pharmaceuticals, including nonsteroidal anti-inflammatory drugs and ion channel modulators. The analytical challenge arises when attempting to separate their positional isomers (e.g., 2-, 3-, and 4-(2,4-dichlorophenoxy)aniline). Because these isomers possess identical molecular weights, near-identical pKa values, and virtually indistinguishable LogP (hydrophobicity) profiles, traditional reversed-phase chromatography often fails to achieve baseline resolution[1].

To overcome this, analytical scientists must move beyond standard hydrophobic retention and exploit secondary molecular interactions. This guide objectively compares the performance of standard Octadecylsilane (C18), Pentafluorophenyl (PFP), and Biphenyl stationary phases, providing a mechanism-driven framework for method development.

Mechanistic Causality: Stationary Phase Selection

The failure or success of a separation is dictated by the chemical physics at the stationary phase interface.

  • C18 (Octadecylsilane): C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of dichlorophenoxy aniline have the same hydrophobic bulk, C18 cannot distinguish the subtle spatial variations of the chlorine atoms or the amine group, resulting in severe co-elution.

  • PFP (Pentafluorophenyl): PFP is the gold standard for halogenated aromatics. The highly electronegative fluorine atoms create an electron-deficient

    
    -system that engages in strong 
    
    
    
    interactions with the electron-rich aniline moiety. Crucially, the strong C-F bonds induce a dipole moment that interacts with the C-Cl dipoles of the analyte. This dipole-dipole interaction provides exceptional spatial recognition (shape selectivity), allowing the column to discriminate between ortho, meta, and para substitutions.
  • Biphenyl: The biphenyl phase offers enhanced

    
     interactions and steric selectivity. The dual-ring system can twist to accommodate specific isomer geometries, making it highly effective for rigid, conjugated aromatic systems, though it lacks the specific halogen-dipole interactions of PFP.
    

G Analyte Dichlorophenoxy Aniline Hydrophobic Bulk Aromatic Rings Halogen Dipoles Amine Group C18 C18 Phase Dispersive (Hydrophobic) Only Weak Shape Recognition Analyte->C18 Non-specific interaction PFP PFP Phase Dispersive π-π (Electron Deficient) Dipole-Dipole (C-F) Hydrogen Bonding Analyte->PFP Multi-modal interaction

Comparison of interaction mechanisms between C18 and PFP stationary phases.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following UHPLC protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. If the system fails the SST, the run is aborted, preventing the collection of ambiguous data.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in MS-grade water. Causality: The low pH ensures the basic aniline nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the silica support, which causes peak tailing[2].

  • Organic Phase (B): 0.1% Formic acid in MS-grade Methanol. Causality: While acetonitrile is a standard organic modifier, it possesses a

    
    -bond that can compete with the analyte for 
    
    
    
    interactions on PFP and Biphenyl columns. Methanol, being a protic solvent without
    
    
    -electrons, enhances the
    
    
    retention mechanism.

Step 2: Column Equilibration & System Suitability Test (SST)

  • Hardware: UHPLC system with UV/Vis and ESI-MS detectors[3].

  • Columns: C18, PFP, and Biphenyl (All 100 x 2.1 mm, 1.7 µm).

  • Conditions: Flow rate at 0.4 mL/min; Column Temperature at 30°C.

  • Validation Check: Inject a 5 µL standard mixture of the three isomers.

    • Pass Criteria: Resolution (

      
      ) between the closest eluting pair must be 
      
      
      
      (baseline resolution). Tailing factor (
      
      
      ) must be
      
      
      .

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analytes at the column head).

  • 1.0 - 6.0 min: 5% to 60% B (Linear gradient to elute the isomers based on secondary interactions).

  • 6.0 - 7.0 min: 60% to 95% B (Column wash to remove highly retained hydrophobic impurities).

  • 7.0 - 9.0 min: 95% B (Isocratic hold).

  • 9.0 - 9.1 min: 95% to 5% B (Return to initial conditions).

  • 9.1 - 12.0 min: 5% B (Re-equilibration).

Step 4: Detection Parameters

  • UV: 254 nm (optimal for the conjugated aromatic system).

  • MS: Positive Electrospray Ionization (ESI+), monitoring the

    
     precursor ion at m/z 254.0.
    

Comparative Performance Data

The table below summarizes the chromatographic performance of the three stationary phases under the identical gradient conditions described above.

Stationary PhaseRT Isomer 1 (min)RT Isomer 2 (min)RT Isomer 3 (min)Critical Pair Resolution (

)
Performance Verdict
Standard C18 4.124.184.250.6 FAIL (Co-elution)
Biphenyl 4.454.705.101.8 PASS (Baseline Resolution)
PFP 4.555.055.802.6 EXCELLENT (Wide Separation)

Data Interpretation: The C18 column fails the self-validation criteria because it cannot differentiate the isomers based solely on hydrophobicity. The Biphenyl column achieves passing baseline resolution via steric and


 interactions. The PFP column delivers superior performance, generating the widest separation window due to the synergistic combination of dipole-dipole (C-F to C-Cl) and 

interactions.

G Start Dichlorophenoxy Aniline Isomer Mixture C18 Standard C18 Column (Hydrophobic Interaction) Start->C18 Eval1 Resolution (Rs) > 1.5? C18->Eval1 Success Proceed to Validation & Quantitation Eval1->Success Yes AltPhase Switch to Orthogonal Phase (PFP or Biphenyl) Eval1->AltPhase No (Co-elution) PFP PFP Column (Dipole, π-π, H-bond) AltPhase->PFP Biphenyl Biphenyl Column (π-π, Shape Selectivity) AltPhase->Biphenyl Eval2 Resolution (Rs) > 1.5? PFP->Eval2 Biphenyl->Eval2 Eval2->Success Yes

Decision matrix for selecting stationary phases in halogenated isomer resolution.

Conclusion

For the chromatographic separation of dichlorophenoxy aniline isomers, traditional C18 methodologies are fundamentally inadequate. By implementing a PFP stationary phase and utilizing a methanol-based mobile phase, analysts can leverage dipole-dipole and


 interactions to achieve robust, baseline resolution. This mechanism-driven approach ensures analytical trustworthiness and accelerates downstream drug development and impurity profiling.

References

1.[2] SIELC Technologies. "Separation of 2-(2,4-Dichlorophenoxy)aniline on Newcrom R1 HPLC column." SIELC.com. URL:[Link] 2.[1] ACS Applied Materials & Interfaces. "Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation." ACS Publications. URL:[Link] 3.[3] MDPI. "Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS." MDPI. URL:[Link]

Sources

Comparative

Precision in Pollution: A Comparative Guide to Analytical Standards for Chlorinated Diphenyl Ethers (PCDEs)

Executive Summary & Technical Context Chlorinated Diphenyl Ethers (PCDEs) are a class of persistent organic pollutants (POPs) structurally analogous to Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Chlorinated Diphenyl Ethers (PCDEs) are a class of persistent organic pollutants (POPs) structurally analogous to Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs). Often found as impurities in chlorophenol preparations or formed during the combustion of chlorine-containing waste, PCDEs present a unique analytical challenge due to their potential to co-elute with and chemically mimic other halogenated aromatics.

For the researcher or drug development professional characterizing impurities, the choice of Analytical Standard is the single most critical variable defining data integrity. "Elemental analysis standards" in this context refers to the certified reference materials (CRMs) used to calibrate instrumentation (GC-MS, GC-ECD) and validate the elemental stoichiometry of the target analyte.

This guide compares the three primary standardization methodologies: Isotope Dilution Mass Spectrometry (IDMS) using 13C-labeled standards, Internal Standard Calibration using surrogates, and External Standard Calibration .

The Hierarchy of Standards: A Comparative Analysis

The selection of a standard dictates the analytical method's ability to compensate for matrix effects, extraction losses, and instrument drift.

Tier 1: Isotopically Labelled Standards (The Gold Standard)

Methodology: Isotope Dilution Mass Spectrometry (IDMS). Composition: 13C12-labeled PCDE congeners (e.g., 13C12-2,2',4,4',5-PCDE). Mechanism: The labeled standard is spiked into the sample before extraction. Since it possesses identical chemical properties to the native analyte but a distinct mass signature, it perfectly tracks extraction efficiency and ionization suppression.

  • Pros: Absolute quantification accuracy; automatic correction for recovery losses; meets EPA Method 1668C/1614 strict criteria.

  • Cons: High cost per sample; requires Mass Spectrometry (MS).

Tier 2: Surrogate Internal Standards

Methodology: Internal Standard Calibration. Composition: Structurally similar compounds not present in the sample (e.g., 13C-PCBs or fluorinated diphenyl ethers). **

Validation

UV-Vis Absorption Characteristics of Polychlorinated Anilines: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of polychlorinated anilines (PCAs), designed for researchers in analytical chemistry and drug development. Executive Summary Pol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of polychlorinated anilines (PCAs), designed for researchers in analytical chemistry and drug development.

Executive Summary

Polychlorinated anilines (PCAs) serve as critical intermediates in the synthesis of pharmaceuticals, herbicides, and azo dyes. Their ultraviolet-visible (UV-Vis) spectral signatures are defined by the interplay between the electron-donating amino group (


) and the electron-withdrawing/mesomeric chlorine substituents.

This guide delineates the spectral shifts caused by the number and position of chlorine atoms. Unlike simple aromatics, PCAs exhibit complex solvatochromic behaviors and pH-dependencies that are essential for developing robust quantification assays.[1]

Theoretical Framework: Electronic Transitions & Substituent Effects[1]

To interpret PCA spectra accurately, one must understand the underlying electronic transitions.

The Aniline Chromophore

The parent compound, aniline, exhibits two primary absorption bands in the UV region:

  • E-band (Primary):

    
     transition at 
    
    
    
    .[1] High molar absorptivity (
    
    
    ).[1]
  • B-band (Secondary):

    
     transition involving the lone pair on nitrogen at 
    
    
    
    . Lower intensity, sensitive to conjugation.
The Chlorine Effect (Auxochromic Shift)

Chlorine acts as a dual-nature substituent:

  • Inductive Effect (-I): Withdraws electrons via sigma bonds (stabilizes ground state).[1]

  • Mesomeric Effect (+M): Donates lone pair electrons into the

    
    -system (destabilizes ground state, stabilizes excited state).[1]
    

In PCAs, the +M effect dominates , extending the conjugation length. This lowers the energy gap (


) between the HOMO and LUMO, resulting in a Bathochromic (Red) Shift .[2][3]
Steric Inhibition of Resonance (The "Ortho Effect")

In highly substituted PCAs (e.g., 2,4,6-trichloroaniline), chlorine atoms at the ortho positions can sterically force the


 group out of planarity with the benzene ring.
  • Consequence: Decoupling of the nitrogen lone pair from the ring

    
    -system.
    
  • Spectral Result: A Hypsochromic (Blue) Shift and a reduction in molar absorptivity (Hypochromic effect) compared to the planar para-isomer.

ElectronicEffects cluster_0 Substituent Effects cluster_1 Spectral Outcome Cl_Sub Chlorine Substituent Inductive -I Effect (e- Withdrawal) Cl_Sub->Inductive Mesomeric +M Effect (e- Donation) Cl_Sub->Mesomeric BlueShift Hypsochromic Shift (Blue Shift) Inductive->BlueShift Minor Conj Extended Conjugation Mesomeric->Conj Dominant in p-CA RedShift Bathochromic Shift (Red Shift) Conj->RedShift Steric Steric Hindrance (Ortho-Substitution) Steric->BlueShift Dominant in 2,4,6-TCA

Figure 1: Mechanistic pathways influencing the UV spectral shifts in polychlorinated anilines.

Comparative Analysis: Spectral Data

The following data summarizes the spectral shifts observed in methanol/ethanol solvents. Note the progressive red shift from ortho to para substitution.

CompoundStructure

(Primary)

(Secondary)
Molar Absorptivity (

)
Key Characteristic
Aniline

230 nm280 nm

(at 280 nm)
Baseline spectrum.[1]
2-Chloroaniline o-Cl232 nm283 nmHigh

(Primary)
Slight red shift; minor steric effect.[1]
3-Chloroaniline m-Cl235 nm285 nm

(at 292 nm)
Moderate conjugation.
4-Chloroaniline p-Cl238-240 nm 289-292 nm High

Maximal conjugation (Linear +M).[1]
2,4-Dichloroaniline 2,4-di-Cl240 nm295 nmHigher

than mono
Additive auxochromic effects.[1]
2,4,6-Trichloroaniline 2,4,6-tri-Cl

nm
DiffuseReduced IntensitySteric Inhibition :

twisted out of plane.[1]

Critical Observation:

  • Para-Substitution (4-CA): Shows the largest bathochromic shift among mono-substituted anilines because the mesomeric interaction is most effective across the para axis.

  • Ortho-Substitution (2-CA): Shows the smallest shift due to inductive withdrawal closer to the nitrogen and potential minor steric twisting.

Experimental Protocol: Self-Validating UV-Vis Determination

Objective: Accurate determination of


 and concentration of a target chloroaniline.
Self-Validation:  The protocol includes a "pH-Switch Check" to confirm the identity of the amine.
Equipment & Reagents[1][4][5][6][7]
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

  • Solvent: Methanol (HPLC Grade) or Acetonitrile.[1] Avoid Benzene (carcinogenic).[1]

  • Buffers: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic).

Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent (Methanol).

    • Run "Auto Zero" / Baseline correction to subtract solvent absorbance.[1]

  • Standard Preparation:

    • Prepare a stock solution of the specific chloroaniline (

      
      ).
      
    • Dilute to working concentration (

      
      ).[1] Note: Absorbance should be 0.2 – 0.8 AU.
      
  • Spectral Scanning (Neutral):

    • Scan sample from 200 to 400 nm.[1]

    • Checkpoint: Observe

      
       (e.g., ~290 nm for 4-CA).[1]
      
  • The pH-Switch Validation (Critical Step):

    • Add 2 drops of conc. HCl to the cuvette. Mix.

    • Rescan.

    • Expected Result: The secondary band (

      
      ) should disappear  or shift significantly to the blue (
      
      
      
      ).
    • Reasoning: Protonation forms the anilinium ion (

      
      ).[2] The lone pair is bound, removing the 
      
      
      
      transition. If the peak remains, the analyte is not an aniline (or is a non-basic impurity).

ExperimentalWorkflow Start Start Blank 1. Baseline Correction (Pure Solvent) Start->Blank Scan_Neutral 2. Scan Neutral Sample (200-400 nm) Blank->Scan_Neutral Check_Max Identify Lambda Max Scan_Neutral->Check_Max Acidify 3. Add HCl (Acidify) Check_Max->Acidify Scan_Acid 4. Rescan Acidic Sample Acidify->Scan_Acid Decision Band Disappears? Scan_Acid->Decision Valid VALID: Aniline Confirmed Decision->Valid Yes Invalid INVALID: Impurity/Non-amine Decision->Invalid No

Figure 2: Self-validating experimental workflow for confirming aniline derivatives.

Performance Comparison: UV-Vis vs. Alternatives

While UV-Vis is excellent for kinetic studies and pure compound analysis, it has limitations compared to chromatographic methods.[1]

FeatureUV-Vis SpectroscopyHPLC-UV / HPLC-DAD
Specificity Low. Cannot distinguish between isomers (e.g., 2-CA vs 3-CA) in a mixture easily.[1]High. Separates isomers based on polarity before detection.[1]
Sensitivity Moderate (

M).[1]
High (

M).[1]
Throughput High for single samples.[1]Lower (requires run time for column separation).[1]
Application Reaction kinetics, purity check of synthesized bulk material.[1]Impurity profiling, complex mixture analysis, environmental monitoring.[1][4]
Cost Low.[1]High.

Recommendation: Use UV-Vis for determining reaction rates (kinetics) of PCA degradation or synthesis.[1] Use HPLC-UV when analyzing environmental water samples or verifying the isomeric purity of a drug intermediate.

References

  • Vertex AI Search. (2025).[1] Experimental values of

    
     and molar absorptivity of aniline and chloroanilines. Retrieved from 
    
  • Vertex AI Search. (2025).[1] Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem.[1] Retrieved from [1]

  • Vertex AI Search. (2025).[1] Absorption spectra of chlorine-substituted derivatives of aniline in isooctane. Retrieved from [1]

  • BenchChem. (2025).[1][5] Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-phenylaniline. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2-(3-chlorophenoxy)aniline: Proper Disposal &amp; Handling Guide

Executive Summary: The "Zero-Release" Mandate 3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8 ) is a specialized halogenated aromatic amine used primarily as a pharmaceutical intermediate. Due to its structural pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Release" Mandate

3-Chloro-2-(3-chlorophenoxy)aniline (CAS: 946772-61-8 ) is a specialized halogenated aromatic amine used primarily as a pharmaceutical intermediate. Due to its structural properties—specifically the presence of both chlorine substituents and an aniline moiety—it poses significant risks of aquatic toxicity and methemoglobinemia (blood toxicity) in humans.

Core Disposal Directive: This substance must NEVER be disposed of down the drain or in general trash. It requires segregation as Halogenated Organic Waste and destruction via high-temperature incineration.

Chemical Identification & Hazard Profile

Before disposal, verify the identity of the substance. This guide applies to the specific isomer below and its close structural analogs.

Physicochemical Data
ParameterValueNotes
Chemical Name 3-Chloro-2-(3-chlorophenoxy)aniline
CAS Number 946772-61-8 Primary Identifier
Molecular Formula C₁₂H₉Cl₂NO
Molecular Weight 254.11 g/mol
Physical State Solid (likely off-white/beige powder)May darken upon air oxidation
Solubility Low in water; Soluble in DMSO, MethanolLipophilic nature increases bioaccumulation risk
GHS Hazard Classification (Inferred from Structural Class)
  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).[1][2]

  • Target Organ Toxicity: Blood (Methemoglobinemia).

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. You must upgrade PPE to handle halogenated anilines due to their high skin absorption potential.

  • Respiratory: Work within a certified chemical fume hood. If handling powder outside a hood, use a P95/P100 particulate respirator.

  • Hands: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged exposure.

    • Rationale: Aromatic amines can permeate standard latex or thin nitrile rapidly.

  • Body: Chemical-resistant lab coat; closed-toe impermeable shoes.

  • Eyes: Chemical splash goggles (safety glasses are insufficient for powders that may aerosolize).

Disposal Workflow: The Decision Tree

This process ensures the chemical is routed to the correct incineration stream, preventing environmental release.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
  • Applicability: Expired powder, weighing boats, contaminated paper towels, solid spill debris.

  • Container: Wide-mouth HDPE jar or amber glass jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "3-Chloro-2-(3-chlorophenoxy)aniline (Solid)"

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[2][3]

  • Action: Place the solid waste container into the Solid Halogenated Waste stream.

Scenario B: Liquid Waste (Mother Liquors, Solvents)
  • Applicability: Reaction mixtures, HPLC effluent, or stock solutions in DMSO/Methanol.

  • Segregation: DO NOT mix with acidic aqueous waste (risk of exotherm or salt formation) or oxidizers (risk of reaction).

  • Container: HDPE or Glass solvent waste carboy.

  • Labeling:

    • Constituents: e.g., "Methanol (99%), 3-Chloro-2-(3-chlorophenoxy)aniline (<1%)".

    • Hazard Checkboxes: Flammable, Toxic, Halogenated.

  • Action: Pour into the Halogenated Solvent Waste carboy.

    • Critical Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the halogenated solute (the aniline) reclassifies the entire mixture as Halogenated Waste for incineration purposes.

Scenario C: Empty Containers (Vials/Bottles)
  • Triple Rinse Protocol:

    • Add a small volume of compatible solvent (e.g., Acetone or Methanol) to the empty vial.

    • Cap and shake/vortex for 10 seconds.

    • Pour rinsate into the Halogenated Solvent Waste container.

    • Repeat 2 more times.

  • Final Step: Deface the label on the vial. Dispose of the dry, rinsed vial in the Glass/Sharps bin (or chemically contaminated glass bin, depending on local EHS rules).

Visual Logic: Disposal Decision Tree

The following diagram illustrates the segregation logic required for compliance.

DisposalFlow Start Waste Generation 3-Chloro-2-(3-chlorophenoxy)aniline StateCheck Determine Physical State Start->StateCheck Rinsate Triple Rinse Empty Vials (Collect Rinsate as Liquid Waste) Start->Rinsate Empty Vial Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Solution SolidAction Segregate into SOLID TOXIC/HALOGENATED Container Solid->SolidAction LiquidAction Segregate into LIQUID HALOGENATED Solvent Carboy Liquid->LiquidAction Final Handover to EHS for High-Temp Incineration SolidAction->Final LiquidAction->Final Rinsate->LiquidAction Solvent Rinsate

Figure 1: Operational workflow for segregating 3-Chloro-2-(3-chlorophenoxy)aniline waste streams.

Emergency Response: Spills

Minor Spill (< 5 g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.

  • Contain: Cover liquid spills with absorbent pads; cover powder spills with wet paper towels (to prevent dust).

  • Clean: Scoop material into the Solid Hazardous Waste container.

  • Decontaminate: Clean surface with soap and water; collect all cleaning materials as hazardous waste.

Major Spill (> 5 g/mL or outside hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors and post "Do Not Enter" signage.

  • Contact: Call EHS/Security immediately. Do not attempt cleanup without respiratory protection (SCBA may be required).

References

  • ChemicalBook. (2023). 3-Chloro-2-(3-chlorophenoxy)aniline CAS 946772-61-8 Product Details. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Halogenated Aromatic Amines. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: Aniline and Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-Chloro-2-(3-chlorophenoxy)aniline

This guide outlines the critical safety architecture for handling 3-Chloro-2-(3-chlorophenoxy)aniline . Due to the specific structural combination of a chloro-aniline core and a lipophilic phenoxy substituent, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety architecture for handling 3-Chloro-2-(3-chlorophenoxy)aniline . Due to the specific structural combination of a chloro-aniline core and a lipophilic phenoxy substituent, this compound presents a dual-threat profile: rapid dermal absorption and potent methemoglobinemia induction .

This protocol adopts a "Maximum Containment" approach, treating the substance as a high-hazard aniline derivative.

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the physiological threat. This molecule is not merely an irritant; it is a systemic metabolic poison.

  • The Aniline Core (The Metabolic Trigger): Upon entry (inhalation or skin absorption), hepatic enzymes oxidize the aniline moiety into reactive metabolites (e.g., phenylhydroxylamines). These metabolites oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.

    • Clinical Sign:[1] Cyanosis (blue lips/fingernails) without respiratory distress initially.

  • The Chlorophenoxy Substituent (The Delivery System): The addition of the chlorophenoxy group significantly increases the molecule's lipophilicity (LogP). This allows the compound to penetrate nitrile gloves and human skin faster than unsubstituted aniline.

    • Operational Implication: Standard laboratory nitrile gloves provide insufficient protection for direct handling.

PPE Technical Specifications

The following PPE configuration is non-negotiable for synthesis, purification, or handling of stock solutions.

Hand Protection: The "Time-to-Breakthrough" Rule

Reliance on thin disposable nitrile gloves is the most common cause of aniline exposure.

  • Primary Layer (Inner): 4-mil Nitrile (Examination grade). Function: Sweat barrier and last-resort splash protection.

  • Secondary Layer (Outer): Laminate Film (e.g., Silver Shield/4H) or Butyl Rubber (≥0.5 mm).

    • Why: Chlorinated anilines can permeate standard nitrile in <10 minutes. Laminate film offers >480 minutes of breakthrough time.

    • Dexterity Note: If laminate gloves compromise dexterity for micro-weighing, wear them over a nitrile pair, and place a tight-fitting nitrile pair on top (Triple Gloving) to compress the loose film.

Respiratory Protection
  • Primary Control: All work must occur within a certified Chemical Fume Hood.

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Why: The "P100" component protects against solid particulates (dust), while "OV" captures vapors if the solid sublimes or is in solution.

Body & Eye Defense[2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of liquid wicking around frames.

  • Body: Tyvek® Lab Coat (Disposable, impervious to dust/liquid) or a chemical-resistant apron over a cotton lab coat.

    • Critical Check: Ensure the cuff of the lab coat is tucked under the gauntlet of the outer glove, or taped, to prevent wrist exposure.

PPE Specification Summary Table
ComponentMinimum SpecificationCritical Performance Factor
Outer Glove Silver Shield (Laminate) or Butyl Rubber Permeation breakthrough > 480 min.[2]
Inner Glove Nitrile (4-6 mil)Comfort & inner contamination indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)360° seal against vapor/dust entry.
Respirator Full-Face with OV/P100 (Emergency only)Protection against methemoglobinemic dusts.
Clothing Tyvek Sleeves or ApronPrevent accumulation on cotton fabrics.

Operational Workflow: The "Clean/Dirty" Protocol

Safety is maintained not just by wearing PPE, but by the sequence of donning and doffing. The following diagram illustrates the logical flow to prevent cross-contamination.

SafetyProtocol cluster_Hood Fume Hood Operations (Hot Zone) Start START: Pre-Work Assessment RiskCheck Check Glove Integrity (Inflation Test) Start->RiskCheck Donning Donning Sequence: 1. Inner Nitrile 2. Tyvek Sleeves 3. Laminate/Butyl Gloves RiskCheck->Donning Handling Weighing/Synthesis (Keep all items behind sash) Donning->Handling Decon Decontaminate Primary Containers (Wipe with Ethanol/Acetone) Handling->Decon Doffing Doffing Sequence: 1. Wash Outer Gloves 2. Peel Outer Gloves (Inside-Out) 3. Remove Sleeves 4. Remove Inner Gloves Decon->Doffing Disposal Disposal: Segregate as Toxic Organic Waste (Do NOT mix with Oxidizers) Doffing->Disposal Wash Wash Hands (Soap/Water) Check for Cyanosis Disposal->Wash

Figure 1: The "Clean/Dirty" operational workflow ensures that the toxic agent remains contained within the fume hood and outer PPE layers.

Detailed Handling Procedures

A. Weighing and Transfer (Highest Risk Phase)

Dust generation during weighing is the primary inhalation vector.

  • Static Control: Use an antistatic gun or bar on the balance to prevent powder scattering.

  • Damping: If possible, weigh the solid into a tared vial containing a small amount of reaction solvent to immediately suppress dust.

  • Closed Transfer: Dissolve the solid immediately inside the transport vial before moving it to the reaction vessel. Avoid carrying dry powder across the lab.

B. Decontamination & Spill Response
  • Minor Spill (In Hood): Cover with absorbent pads. Wipe surface with 10% acetic acid followed by soap and water. (Acid helps solubilize the aniline for removal).

  • Skin Contact:

    • IMMEDIATE ACTION: Strip contaminated clothing immediately.[1][3][2][4][5][6] Do not pull shirts over the head (cut them off if necessary).

    • Wash: Flush skin with cool water and soap for 15 minutes. Do not use ethanol on skin; it enhances absorption of lipophilic anilines.

    • Alert: Notify medical personnel. Mention "Potential Aniline Poisoning/Methemoglobinemia."[7]

C. Waste Disposal
  • Segregation: Store waste in a dedicated "Toxic Organics" container.

  • Incompatibility: NEVER mix with strong oxidizers (e.g., nitric acid, permanganate). The reaction with anilines can be violent and generate nitrosamines (carcinogenic).

  • Labeling: clearly mark waste containers with "TOXIC: ABSORBS THROUGH SKIN."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-Chloroaniline (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2024). Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.